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  • Product: Methyl 12-hydroxydodecanoate
  • CAS: 71655-36-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 12-hydroxydodecanoate: Physicochemical Properties, Synthesis, and Analytical Methodologies

This guide provides a comprehensive overview of Methyl 12-hydroxydodecanoate, a bifunctional molecule of significant interest in various research and industrial applications. From its fundamental physical and chemical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 12-hydroxydodecanoate, a bifunctional molecule of significant interest in various research and industrial applications. From its fundamental physical and chemical characteristics to its synthesis and detailed analytical protocols, this document serves as a critical resource for researchers, chemists, and professionals in drug development and material science.

Introduction: The Molecular Profile of Methyl 12-hydroxydodecanoate

Methyl 12-hydroxydodecanoate is a fatty acid ester characterized by a terminal hydroxyl group and a methyl ester functionality. This unique structure imparts both hydrophilic and lipophilic properties, making it a valuable intermediate in the synthesis of a diverse range of chemical entities, including surfactants, lubricants, and polymers. It has also been identified as a natural product in Taiwanofungus camphoratus and has shown potential as an antimicrobial agent.[1][2] The presence of two distinct functional groups on a flexible twelve-carbon chain allows for a variety of chemical modifications, rendering it a versatile building block in organic synthesis.

Below is a diagram illustrating the chemical structure of Methyl 12-hydroxydodecanoate.

Caption: Chemical structure of Methyl 12-hydroxydodecanoate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application and handling. The key properties of Methyl 12-hydroxydodecanoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₃[1][2]
Molecular Weight 230.34 g/mol [1][2]
IUPAC Name methyl 12-hydroxydodecanoate[2]
CAS Number 71655-36-2[1][2]
Appearance White to off-white powder or solid
Melting Point 31-32 °C
Boiling Point Not explicitly stated, but expected to be high
Solubility Insoluble in water; soluble in organic solvents.
SMILES COC(=O)CCCCCCCCCCCO[1]
InChI Key WVYBBOXJKXXXOY-UHFFFAOYSA-N[3]

Synthesis and Reactivity

Synthesis

Methyl 12-hydroxydodecanoate can be synthesized through several routes. A common laboratory and industrial method involves the esterification of 12-hydroxydodecanoic acid with methanol in the presence of an acid catalyst.

Another approach involves the biotransformation of dodecanoic acid methyl ester (DAME) using microbial systems.[4][5] For instance, engineered E. coli expressing a monooxygenase, such as AlkBGT, can hydroxylate the terminal methyl group of DAME to produce Methyl 12-hydroxydodecanoate.[4][5] This biocatalytic method is advantageous due to its high specificity and milder reaction conditions compared to traditional chemical synthesis.

G cluster_0 Synthesis of Methyl 12-hydroxydodecanoate DAME Dodecanoic Acid Methyl Ester (DAME) Ecoli Engineered E. coli (expressing AlkBGT monooxygenase) DAME->Ecoli Substrate Uptake Product Methyl 12-hydroxydodecanoate Ecoli->Product ω-hydroxylation

Caption: Biocatalytic synthesis of Methyl 12-hydroxydodecanoate.

Chemical Reactivity

The reactivity of Methyl 12-hydroxydodecanoate is dictated by its two primary functional groups: the hydroxyl group and the methyl ester.

  • Reactions of the Hydroxyl Group: The terminal hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification or etherification to introduce new functional groups.

  • Reactions of the Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 12-hydroxydodecanoic acid and methanol. It can also undergo transesterification with other alcohols or be reduced to the corresponding diol, 1,12-dodecanediol.

The bifunctional nature of this molecule makes it an excellent monomer for polyester synthesis, where the hydroxyl group of one molecule can react with the ester group of another.

Analytical Characterization: A Standardized Protocol

Accurate characterization is crucial for confirming the identity and purity of Methyl 12-hydroxydodecanoate. The following protocol outlines a standard workflow for its analysis.

Experimental Workflow

G cluster_0 Analytical Workflow for Methyl 12-hydroxydodecanoate Sample Sample Preparation (Dissolve in CDCl3) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Data Analysis and Structure Confirmation NMR->Data IR->Data MS->Data

Sources

Exploratory

An In-depth Technical Guide to Methyl 12-hydroxydodecanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 12-hydroxydodecanoate, a long-chain hydroxy fatty acid ester, is a versatile molecule with significant potential in various scientific and i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-hydroxydodecanoate, a long-chain hydroxy fatty acid ester, is a versatile molecule with significant potential in various scientific and industrial fields, including polymer chemistry, cosmetics, and as a precursor in drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and a discussion of its current and potential applications. The information presented herein is intended to equip researchers and professionals with the necessary knowledge to effectively synthesize, handle, and utilize this compound in their work.

Introduction

Methyl 12-hydroxydodecanoate (CAS Number: 71655-36-2) is the methyl ester of 12-hydroxydodecanoic acid.[1] This bifunctional molecule contains a terminal hydroxyl group and a methyl ester group, making it a valuable building block for the synthesis of various polymers and specialty chemicals. Its long aliphatic chain imparts hydrophobicity, while the polar hydroxyl and ester groups provide sites for further chemical modification. This unique combination of features has led to its investigation in diverse applications, from the creation of biodegradable polyesters to its use as an emollient in cosmetic formulations. In the context of drug development, long-chain fatty acid esters can be used to modify the pharmacokinetic properties of therapeutic agents, potentially improving their solubility, stability, and bioavailability.

Chemical Identity and Molecular Structure

A clear understanding of the chemical identity and structure of Methyl 12-hydroxydodecanoate is fundamental for its application and further research.

  • CAS Number: 71655-36-2[1]

  • Molecular Formula: C₁₃H₂₆O₃[1]

  • IUPAC Name: methyl 12-hydroxydodecanoate[1]

The molecular structure of Methyl 12-hydroxydodecanoate consists of a twelve-carbon aliphatic chain with a hydroxyl group at one terminus (C12) and a methyl ester group at the other (C1).

Caption: Molecular Structure of Methyl 12-hydroxydodecanoate

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 12-hydroxydodecanoate is provided in the table below. This data is essential for designing experiments, understanding its behavior in various systems, and ensuring safe handling.

PropertyValueSource
Molecular Weight 230.34 g/mol [1]
Appearance White to off-white solid
Melting Point 31-32 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol and chloroform. Insoluble in water.
Density Not available
LogP 3.7[1]

Synthesis of Methyl 12-hydroxydodecanoate via Fischer Esterification

The most common and straightforward method for the laboratory synthesis of Methyl 12-hydroxydodecanoate is the Fischer esterification of its corresponding carboxylic acid, 12-hydroxydodecanoic acid, with methanol in the presence of an acid catalyst.[2]

Causality of Experimental Choices

The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the formation of the ester product, Le Chatelier's principle is applied.[2] This is achieved by using a large excess of one of the reactants, typically the less expensive one, which in this case is methanol. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[3][4] The reaction is typically performed under reflux to increase the reaction rate. The workup procedure is designed to remove the excess acid catalyst and unreacted carboxylic acid, followed by purification to isolate the desired ester.

Experimental Protocol

Materials:

  • 12-hydroxydodecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 12-hydroxydodecanoic acid in a large excess of anhydrous methanol (e.g., 20-30 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[2] Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and add an equal volume of an organic solvent (e.g., diethyl ether). Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary, although in many cases, the product obtained after workup is of sufficient purity.

Fischer Esterification Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reactants 12-hydroxydodecanoic acid + Methanol (excess) + H2SO4 (catalyst) Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Quench Cool to RT Neutralize with NaHCO3 Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry & Concentrate Dry over Na2SO4 Concentrate Wash->Dry & Concentrate Purify Column Chromatography (if necessary) Dry & Concentrate->Purify Product Methyl 12-hydroxydodecanoate Purify->Product

Caption: Workflow for the Synthesis of Methyl 12-hydroxydodecanoate

Applications in Research and Drug Development

Methyl 12-hydroxydodecanoate serves as a valuable intermediate in several areas of research and development:

  • Polymer Synthesis: The bifunctional nature of this molecule allows it to be a monomer for the synthesis of polyesters through self-condensation or copolymerization with other monomers. These polyesters can exhibit biodegradability and may have applications in biomedical materials and environmentally friendly plastics.

  • Cosmetics and Personal Care: As a long-chain fatty acid ester, it can function as an emollient, conditioning agent, and viscosity modifier in cosmetic and personal care formulations.

  • Drug Delivery and Prodrug Design: The introduction of a methyl group can modulate the physicochemical and pharmacokinetic properties of a drug molecule.[4] The long aliphatic chain of Methyl 12-hydroxydodecanoate can be incorporated into drug delivery systems or used to create prodrugs with enhanced lipophilicity, potentially improving membrane permeability and altering drug distribution and metabolism.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 12-hydroxydodecanoate. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.

Conclusion

Methyl 12-hydroxydodecanoate is a versatile and valuable chemical compound with a well-defined structure and accessible synthesis route. Its unique properties make it a compound of interest for researchers in materials science, cosmetics, and pharmaceutical development. This guide provides the foundational knowledge required for its synthesis, characterization, and application, serving as a valuable resource for the scientific community.

References

  • Yoo, M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 289, 121812. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522424, Methyl 12-hydroxydodecanoate. Retrieved from [Link].

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

  • PubMed (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved from [Link].

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link].

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link].

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link].

  • Google Patents. (n.d.). Process for the production of methylcobalamin.
  • Fischer Esterification. (n.d.). Retrieved from [Link].

  • Chemsrc. (n.d.). Dodecanoic acid, 12-hydroxy-, Methyl ester. Retrieved from [Link].

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. Retrieved from [Link].

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link].

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of Methyl 12-hydroxydodecanoate in Common Laboratory Solvents

Introduction Methyl 12-hydroxydodecanoate, a long-chain hydroxy fatty acid methyl ester, is a molecule of significant interest in various research and development sectors, including the synthesis of polymers, lubricants,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 12-hydroxydodecanoate, a long-chain hydroxy fatty acid methyl ester, is a molecule of significant interest in various research and development sectors, including the synthesis of polymers, lubricants, and as a precursor in the production of specialty chemicals. A fundamental understanding of its solubility in common laboratory solvents is paramount for its effective handling, purification, reaction optimization, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyl 12-hydroxydodecanoate, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of Methyl 12-hydroxydodecanoate

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of Methyl 12-hydroxydodecanoate are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₃[1]
Molecular Weight 230.34 g/mol [1]
Melting Point 31-32 °C[2]
Appearance White to off-white powder
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Calculated XLogP3 3.7[1]

The structure of Methyl 12-hydroxydodecanoate features a long, nonpolar twelve-carbon chain, which dominates its overall character, rendering it largely lipophilic. However, the presence of a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and ester functionalities can act as hydrogen bond acceptors.[1] This dual nature is critical to understanding its solubility behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.

  • Polar Solvents: These solvents, such as water and short-chain alcohols, have significant dipole moments and are capable of hydrogen bonding.

  • Nonpolar Solvents: These solvents, like hexane and toluene, have low dipole moments and primarily interact through weaker van der Waals forces.

  • Aprotic Polar Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

Based on its structure, Methyl 12-hydroxydodecanoate is expected to exhibit the following solubility trends:

  • High Solubility in moderately polar to nonpolar organic solvents. The long hydrocarbon tail will readily interact with the nonpolar regions of these solvents.

  • Moderate to Good Solubility in polar aprotic solvents like acetone and ethyl acetate. The polar ester and hydroxyl groups will interact favorably with the polar functionalities of these solvents.

  • Limited Solubility in highly polar protic solvents like methanol and ethanol. While the hydroxyl and ester groups can hydrogen bond with these solvents, the long, nonpolar carbon chain will disrupt the strong hydrogen-bonding network of the solvent, making dissolution less favorable.

  • Very Low to Negligible Solubility in water. The hydrophobic nature of the C12 alkyl chain is the dominant factor, far outweighing the hydrophilic contributions of the hydroxyl and ester groups.

Predicted Solubility Profile

While specific quantitative data for Methyl 12-hydroxydodecanoate is not widely available in the literature, a qualitative and semi-quantitative solubility profile can be predicted based on its physicochemical properties and the properties of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticInsolubleThe long, nonpolar alkyl chain dominates the molecule's character, making it highly hydrophobic.[4]
Methanol Polar ProticSparingly Soluble to SolubleThe hydroxyl and ester groups can hydrogen bond with methanol, but the long alkyl chain limits miscibility.[5]
Ethanol Polar ProticSolubleSimilar to methanol, but the slightly longer alkyl chain of ethanol may improve interaction with the solute's nonpolar tail.[5]
Acetone Polar AproticSoluble to Freely SolubleThe polarity of acetone allows for dipole-dipole interactions with the ester and hydroxyl groups, while its organic nature accommodates the alkyl chain.[6]
Ethyl Acetate Moderately Polar AproticSoluble to Freely SolubleAs an ester itself, it has similar intermolecular forces to the solute, promoting miscibility.
Dichloromethane (DCM) Moderately Polar AproticFreely SolubleIts ability to dissolve a wide range of organic compounds suggests good solubility for this long-chain ester.
Chloroform Moderately Polar AproticFreely SolubleSimilar to DCM, it is a good solvent for many organic molecules.
Tetrahydrofuran (THF) Polar Aprotic (Ether)Freely SolubleThe ether oxygen can act as a hydrogen bond acceptor, and its overall structure is amenable to dissolving organic molecules.
Toluene Nonpolar AromaticSolubleThe nonpolar nature of toluene will favorably interact with the long alkyl chain of the solute.
Hexane Nonpolar AliphaticSolubleThe van der Waals forces between the hexane molecules and the alkyl chain of the solute will drive dissolution.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticSolubleDMSO is a powerful and versatile solvent capable of dissolving both polar and nonpolar compounds.[7][8]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Methyl 12-hydroxydodecanoate in a given solvent at a specific temperature.

Materials and Equipment
  • Methyl 12-hydroxydodecanoate (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 12-hydroxydodecanoate to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours). This duration should be sufficient to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, being cautious not to disturb the solid at the bottom.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution. The difference in weight will give the mass of the saturated solution.

    • Dilute a known mass or volume of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC or GC) to determine the concentration of Methyl 12-hydroxydodecanoate.

  • Calculation of Solubility:

    • Calculate the mass of the solute in the collected saturated solution based on the concentration determined in the previous step and the total mass of the solution.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 Equilibration complete sep2 Draw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Weigh filtered saturated solution sep3->quant1 Clear saturated solution quant2 Dilute a known aliquot quant1->quant2 quant3 Analyze by HPLC/GC quant2->quant3 calc1 Determine concentration quant3->calc1 Concentration data calc2 Calculate solubility (g/L, mol/L) calc1->calc2

Figure 1. Experimental workflow for the determination of solubility.

Conclusion

While readily available quantitative solubility data for Methyl 12-hydroxydodecanoate is scarce, a strong predictive understanding can be derived from its physicochemical properties. Its amphipathic nature, with a dominant nonpolar alkyl chain and polar functional groups, suggests good solubility in a range of organic solvents from nonpolar to moderately polar. For precise applications, the detailed experimental protocol provided in this guide offers a robust framework for researchers to determine accurate solubility values in their solvents of interest. This foundational knowledge is crucial for advancing the use of Methyl 12-hydroxydodecanoate in various scientific and industrial applications.

References

  • American Chemical Society. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 323–324. [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Natural Occurrence of Methyl 12-Hydroxydodecanoate in Organisms

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: Unveiling a Bioactive Lipid Mediator Methyl 12-hydroxydodecanoate, a methyl ester of 12-hydroxydodecanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling a Bioactive Lipid Mediator

Methyl 12-hydroxydodecanoate, a methyl ester of 12-hydroxydodecanoic acid, is an intriguing bioactive lipid molecule that has garnered increasing interest within the scientific community. While its presence in nature is not as ubiquitous as other fatty acid derivatives, its discovery in specific organisms hints at specialized physiological roles and potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of Methyl 12-hydroxydodecanoate, delving into its biosynthesis, known biological activities, and the analytical methodologies required for its study. As we explore this molecule, we will uncover its significance in fungal metabolism and its potential as a lead compound in drug discovery.

The Fungal Kingdom: A Primary Reservoir of Methyl 12-Hydroxydodecanoate

The most well-documented natural source of Methyl 12-hydroxydodecanoate is the medicinal fungus Taiwanofungus camphoratus (also known as Antrodia cinnamomea).[1][2][3] This fungus, endemic to Taiwan, has a long history of use in traditional medicine for treating a variety of ailments, including liver diseases, inflammation, and cancer.[2] Modern metabolomic studies of T. camphoratus have identified a diverse array of secondary metabolites, including terpenoids, polysaccharides, and various fatty acid derivatives, among which is Methyl 12-hydroxydodecanoate.[1][3]

The presence of this hydroxylated fatty acid methyl ester in T. camphoratus suggests a role in the fungus's unique biology, potentially related to its growth, development, or interaction with its host, the camphor tree. The culture conditions of T. camphoratus have been shown to significantly influence its metabolite profile, including the production of fatty acid compounds.[1]

While T. camphoratus is the primary confirmed source, the broader fungal kingdom is known to produce a wide variety of hydroxy long-chain fatty acids.[4] These compounds are often involved in crucial physiological processes, including fungal development and signaling.[5] The presence of Methyl 12-hydroxydodecanoate in one fungal species opens the door to the possibility of its existence in other, yet unexplored, fungal taxa.

Biosynthesis: A Cytochrome P450-Mediated Pathway

The biosynthesis of Methyl 12-hydroxydodecanoate is believed to proceed through the ω-hydroxylation of dodecanoic acid (lauric acid), followed by methylation. The key enzymatic step, the terminal hydroxylation of the fatty acid chain, is most likely catalyzed by a cytochrome P450 monooxygenase.[6]

Cytochrome P450 enzymes are a superfamily of heme-containing proteins that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids.[6] In fungi, these enzymes are integral to the biosynthesis of various secondary metabolites.[7] The proposed biosynthetic pathway for Methyl 12-hydroxydodecanoate is outlined below:

Biosynthesis Dodecanoic_acid Dodecanoic Acid 12-Hydroxydodecanoic_acid 12-Hydroxydodecanoic Acid Dodecanoic_acid->12-Hydroxydodecanoic_acid ω-Hydroxylation Methyl_12_hydroxydodecanoate Methyl 12-hydroxydodecanoate 12-Hydroxydodecanoic_acid->Methyl_12_hydroxydodecanoate Methylation CYP450 Cytochrome P450 Monooxygenase CYP450->12-Hydroxydodecanoic_acid Methyltransferase S-adenosyl-L-methionine- dependent Methyltransferase Methyltransferase->Methyl_12_hydroxydodecanoate

Figure 1: Proposed biosynthetic pathway of Methyl 12-hydroxydodecanoate.

This pathway highlights the critical role of cytochrome P450 enzymes in generating the hydroxylated precursor. The subsequent methylation step would be carried out by a methyltransferase, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). While this pathway is biochemically plausible, further research is needed to identify and characterize the specific enzymes involved in T. camphoratus.

Potential Natural Occurrence in Other Organisms

Plants: A Putative Role in Structural Biopolymers

While direct evidence of Methyl 12-hydroxydodecanoate as a free molecule in plants is scarce, its constituent acid, 12-hydroxydodecanoic acid, is a potential monomer of the plant biopolymers cutin and suberin.[4][8] These complex polyesters form protective layers on the surfaces of aerial and subterranean plant organs, respectively.

Cutin and suberin are composed of a variety of hydroxy and epoxy fatty acids.[8] The analysis of these polymers typically involves depolymerization, often through transesterification with methanol, which would yield methyl esters of the constituent fatty acids.[6] Therefore, it is plausible that Methyl 12-hydroxydodecanoate could be detected as an analytical artifact during the study of plant cutin and suberin, or it may exist in small, currently undetected, quantities in its free form.

Insects: A Realm of Unexplored Possibilities

The world of insect chemistry is rich with fatty acid derivatives that serve as pheromones, developmental hormones, and defensive compounds.[5] While there are no direct reports of Methyl 12-hydroxydodecanoate in insects to date, the presence of other hydroxylated fatty acids and their esters in insect secretions and tissues suggests that its existence cannot be ruled out. Further investigation into the metabolomes of a wider range of insect species may yet reveal its presence.

Biological Activities and Potential Applications

The known biological activities of Methyl 12-hydroxydodecanoate are still under investigation, but the broader class of hydroxy fatty acids exhibits a range of interesting properties.

Antifungal and Antimicrobial Properties

Hydroxy fatty acids are known to possess antifungal and antimicrobial activities.[7] Their proposed mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[7] The potential of Methyl 12-hydroxydodecanoate as an antifungal agent warrants further investigation, especially given its origin in a fungus, which may suggest a role in inter-species competition.

Signaling and Developmental Roles in Fungi

In fungi, hydroxy fatty acids can act as signaling molecules that influence development and sporulation.[5][7] For example, certain hydroxy fatty acids have been shown to stimulate hyphal branching in arbuscular mycorrhizal fungi.[5] It is conceivable that Methyl 12-hydroxydodecanoate plays a similar role in the life cycle of T. camphoratus.

Pharmacological Potential

Given the traditional medicinal uses of T. camphoratus, its constituent compounds, including Methyl 12-hydroxydodecanoate, are of interest for their potential pharmacological activities. Research into the anti-inflammatory, cytotoxic, and other therapeutic effects of this molecule is an active area of exploration.

Methodologies for Extraction, Identification, and Quantification

The study of Methyl 12-hydroxydodecanoate relies on robust analytical techniques for its extraction from biological matrices and its subsequent identification and quantification.

Extraction from Fungal Biomass

A general workflow for the extraction of Methyl 12-hydroxydodecanoate from fungal biomass is outlined below:

ExtractionWorkflow Start Fungal Biomass Homogenization Homogenization (e.g., with liquid nitrogen) Start->Homogenization Solvent_Extraction Solvent Extraction (e.g., Methanol/Chloroform) Homogenization->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel Column) Crude_Extract->Chromatography Pure_Compound Pure Methyl 12-hydroxydodecanoate Chromatography->Pure_Compound

Figure 2: General workflow for the extraction of Methyl 12-hydroxydodecanoate from fungal biomass.

Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical tool for the identification and quantification of Methyl 12-hydroxydodecanoate.[9][10] The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fingerprint for identification.

Table 1: Key GC-MS Parameters for the Analysis of Methyl 12-hydroxydodecanoate

ParameterTypical Value/Condition
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless or split
Injector Temperature 250-280 °C
Oven Program Ramped temperature program, e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-500

For quantification, an internal standard (e.g., a deuterated analog or a fatty acid methyl ester of a different chain length) is typically used to correct for variations in extraction efficiency and instrument response.

Conclusion and Future Directions

Methyl 12-hydroxydodecanoate stands as a fascinating, yet understudied, natural product. Its confirmed presence in the medicinal fungus Taiwanofungus camphoratus and the potential for its existence in other organisms, coupled with the known biological activities of related hydroxy fatty acids, make it a compelling target for further research. Future investigations should focus on:

  • Elucidating the specific biosynthetic pathway in T. camphoratus through genomic and enzymatic studies.

  • Screening a wider range of organisms , particularly other fungi and insects, for the presence of this molecule.

  • Conducting comprehensive pharmacological assays to determine its potential as a therapeutic agent.

  • Investigating its physiological role in the organisms in which it is found.

As our analytical capabilities continue to advance, we can expect to uncover more about the distribution and function of this and other rare fatty acid derivatives, paving the way for new discoveries in both basic science and drug development.

References

  • Nagahashi, G., & Douds, D. D. (2011). The effects of hydroxy fatty acids on the hyphal branching of germinated spores of AM fungi. Fungal Biology, 115(4), 351-358.
  • Pohl, C. H., Kock, J. L., & Thibane, V. S. (2011). Antifungal free fatty acids: a review. Science against microbial pathogens: communicating current research and technological advances, 3(1), 61-71.
  • Kock, J. L. F., Venter, P., Smith, D. P., Van Wyk, P. W. J., Botes, P. J., Coetzee, D. J., ... & Nigam, S. (2003). Hydroxy long-chain fatty acids in fungi. FEMS microbiology letters, 229(1), 135-141.
  • Scheller, U., Zimmer, T., & Becher, D. (2009). Fungal cytochrome P450 monooxygenases of Fusarium oxysporum for the synthesis of ω-hydroxy fatty acids in engineered Saccharomyces cerevisiae. Applied and environmental microbiology, 75(11), 3500-3508.
  • Christie, W. W. (2009).
  • Ming, Y., Li, Y., Chu, J., Zhang, R., & Cheng, X. (2024). Comparative analysis of metabolites and in vitro hypoglycemic activity of Taiwanofungus camphoratus cultured using various methods. Applied Biological Chemistry, 67(1), 40.
  • Li, S. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis. Natural Product Reports, 38(6), 1036-1069.
  • Gołębiowski, M., Boguś, M. I., Paszkiewicz, M., & Stepnowski, P. (2014). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. Journal of insect physiology, 70, 1-13.
  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. Retrieved from [Link]

  • Agilent Technologies. (2011).
  • Healthline. (2023, December 8).
  • bioRxiv. (2020).
  • Sjölander, K. (2004). Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology, 70(8), 4999-5001.
  • Ming, Y., Li, Y., Chu, J., Zhang, R., & Cheng, X. (2024). Comparative analysis of metabolites and in vitro hypoglycemic activity of Taiwanofungus camphoratus cultured using various methods. Applied Biological Chemistry, 67(1), 40.
  • McCormick, S. P., et al. (2024). Fuel property evaluation of unique fatty acid methyl esters containing β-hydroxy esters from engineered microorganisms. Fuel, 363, 130939.
  • Liang, N. (2020). Hydroxy fatty acids: Structures and antifungal activities in foods. University of Alberta.
  • Chen, C. J., & Chen, C. H. (2013). Metabolomic profiling of different Antrodia cinnamomea phenotypes. Molecules, 18(9), 10436-10447.
  • Frontiers. (2021). Pest management by modifying insect development and behaviour.
  • ResearchGate. (2024).
  • Walsh Medical Media. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi.
  • Beisson, F., Li-Beisson, Y., & Pollard, M. (2012). The biopolymers cutin and suberin. The Plant Journal, 72(4), 517-530.
  • Yang, K., et al. (2020). Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. Metabolites, 10(10), 404.
  • Qiu, M., Wang, Y., Sun, L., & Zhao, J. (2021). Effect of fatty acids in fungal development and mycotoxin production. Toxins, 13(11), 795.
  • ResearchGate. (2024).
  • Franke, R., & Schreiber, L. (2007). The biopolymers cutin and suberin. The Arabidopsis book/American Society of Plant Biologists, 5, e0101.
  • Frontiers. (2024). Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis.
  • Maheshwari, R., Bharadwaj, G., & Bhat, M. K. (2000). Thermophilic fungi: their physiology and enzymes. Microbiology and molecular biology reviews, 64(3), 461-488.
  • Liu, Y., et al. (2024). Multi-omics analysis of Taiwanofungus gaoligongensis: effects of different cultivation methods on secondary metabolites. Frontiers in Microbiology, 15, 1369634.
  • SciELO. (2021). GC-MS analysis & antifungal activity of Datura metel L. against Rhizoctonia solani Kuhn.
  • Dr. Oracle. (2025).
  • Frontiers. (2021). Pest management by modifying insect development and behaviour.
  • ACS Sustainable Chemistry & Engineering. (2021). Quantification of Structure–Property Relationships for Plant Polyesters Reveals Suberin and Cutin Idiosyncrasies.
  • Richardson, M. B., & Williams, S. J. (2013). A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products. The Journal of organic chemistry, 78(19), 9646-9657.
  • Chen, C. J., & Chen, C. H. (2023). Metabolomic Profiling of Different Antrodia cinnamomea Phenotypes. Metabolites, 13(1), 103.
  • Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase.
  • Liang, N. (2020). Hydroxy fatty acids: Structures and antifungal activities in foods. University of Alberta.
  • Plourde, D., et al. (2021).
  • Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(4), 269-277.
  • Fit Tuber. (2024, January 26).
  • Liu, Y., et al. (2024). Genomic Features of Taiwanofungus gaoligongensis and the Transcriptional Regulation of Secondary Metabolite Biosynthesis. Journal of Fungi, 10(3), 193.
  • Philippe, G., et al. (2020). Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds. Current Opinion in Plant Biology, 55, 11-20.
  • Cellular and Molecular Biology. (2025).
  • Liu, Y., et al. (2022). Effects of Symbiotic Fungi on Sugars and Soil Fertility and Structure-Mediated Changes in Plant Growth of Vicia villosa. Plants, 11(19), 2482.
  • Seeking Health. (2022, October 20). The Ultimate Guide to Vitamin B12: Forms, Benefits, Supplements, & More.
  • MDPI. (2020). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019).
  • Pharmacognosy Magazine. (2018). Inhibition of cytochrome P450 (CYP3A4) activity by extracts from 57 plants used in traditional chinese medicine (TCM).

Sources

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 12-hydroxydodecanoate

Abstract Methyl 12-hydroxydodecanoate (CAS: 71655-36-2) is a bifunctional long-chain fatty acid ester with applications ranging from polymer synthesis to antimicrobial research.[1] Its structure, featuring a terminal hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 12-hydroxydodecanoate (CAS: 71655-36-2) is a bifunctional long-chain fatty acid ester with applications ranging from polymer synthesis to antimicrobial research.[1] Its structure, featuring a terminal hydroxyl group and a methyl ester, provides distinct spectroscopic signatures that are critical for its identification and quantification. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The content herein is synthesized from established spectroscopic principles and is intended to serve as a predictive reference for researchers in analytical chemistry, materials science, and drug development. We will not only present the data but also delve into the causality behind the expected spectral features and provide robust protocols for their acquisition.

Molecular Structure and Physicochemical Properties

Understanding the molecule's architecture is the foundation of interpreting its spectroscopic output. Methyl 12-hydroxydodecanoate possesses a C12 linear aliphatic backbone, terminated by a primary alcohol at one end (C12) and a methyl ester at the other (C1). This bifunctional nature dictates its chemical reactivity and provides the handles for spectroscopic identification.

cluster_main Methyl 12-hydroxydodecanoate Fragmentation cluster_frags Key Fragments M [M]⁺• m/z 230 M18 [M - H₂O]⁺• m/z 212 M->M18 Loss of H₂O M31 [M - •OCH₃]⁺ m/z 199 M->M31 α-Cleavage (Ester) m74 McLafferty [C₃H₆O₂]⁺• m/z 74 M->m74 Rearrangement m31 α-Cleavage (Alcohol) [CH₂OH]⁺ m/z 31 M->m31

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 12-hydroxydodecanoate from Dodecanedioic Acid

Abstract This technical guide provides a comprehensive overview of the chemical synthesis of methyl 12-hydroxydodecanoate, a valuable ω-hydroxy fatty acid ester, from the readily available starting material, dodecanedioi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of methyl 12-hydroxydodecanoate, a valuable ω-hydroxy fatty acid ester, from the readily available starting material, dodecanedioic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, polymer chemistry, and fine chemical synthesis. We will explore two primary, logically distinct synthetic strategies, delving into the mechanistic underpinnings of each transformation, providing detailed, field-tested experimental protocols, and discussing the critical parameters for successful synthesis, purification, and characterization. This guide emphasizes not just the procedural steps but the causal relationships behind the experimental choices, ensuring a thorough and practical understanding of the synthesis.

Introduction

ω-Hydroxy fatty acids and their esters are a class of bifunctional molecules that serve as crucial building blocks in a variety of applications, including the synthesis of biodegradable polymers, fragrances, and pharmaceutical intermediates. Methyl 12-hydroxydodecanoate, in particular, is a precursor to macrocyclic musks and specialty polyesters. The synthesis of this molecule from dodecanedioic acid presents a compelling case study in chemoselectivity—the challenge of modifying one of two identical functional groups in a symmetrical molecule.

This guide will meticulously detail two divergent and chemoselective pathways for the synthesis of methyl 12-hydroxydodecanoate from dodecanedioic acid. Each route offers distinct advantages and challenges, and the choice between them will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity.

Synthetic Strategies: A Tale of Two Chemoselective Approaches

The synthesis of methyl 12-hydroxydodecanoate from dodecanedioic acid hinges on the ability to differentiate between the two carboxylic acid moieties. We will explore two elegant strategies to achieve this:

  • Route 1: Mono-esterification followed by Selective Reduction. This approach first protects one of the carboxylic acid groups as a methyl ester, rendering it unreactive to certain reducing agents. The remaining free carboxylic acid is then selectively reduced to the corresponding primary alcohol.

  • Route 2: Selective Mono-reduction followed by Esterification. In this more direct approach, one of the two carboxylic acid groups is selectively reduced to a primary alcohol, yielding 12-hydroxydodecanoic acid. The remaining carboxylic acid is then esterified to afford the final product.

The following sections will provide a deep dive into the practical execution of each of these synthetic routes.

Route 1: Mono-esterification Followed by Selective Reduction

This two-step sequence is a robust and scalable method for the synthesis of methyl 12-hydroxydodecanoate. The initial selective mono-esterification is a critical step that sets the stage for the subsequent chemoselective reduction.

Step 1: Selective Mono-methylation of Dodecanedioic Acid

The challenge in this step is to prevent the formation of the diester byproduct. While statistical control can be attempted, more refined methods offer superior selectivity. One such method involves the use of a solid-phase catalyst, such as alumina, which can preferentially adsorb the dicarboxylic acid, leaving one carboxylic acid group more accessible for esterification.

Causality of Experimental Choices: The use of alumina as a heterogeneous catalyst provides a high surface area for the adsorption of dodecanedioic acid. It is postulated that the diacid adsorbs onto the alumina surface via one of its carboxyl groups, effectively "protecting" it and leaving the other carboxyl group available for esterification. This spatial isolation is key to achieving high mono-ester to di-ester selectivity.

Experimental Protocol: Selective Mono-methylation of Dodecanedioic Acid

  • Preparation of the Alumina-Adsorbed Substrate:

    • In a round-bottom flask, suspend dodecanedioic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add activated neutral alumina (approximately 10 times the weight of the dicarboxylic acid).

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain a free-flowing powder of the dodecanedioic acid adsorbed onto the alumina.

  • Esterification:

    • Suspend the alumina-adsorbed dodecanedioic acid in a fresh portion of DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of diazomethane in diethyl ether dropwise with stirring until a faint yellow color persists. (Caution: Diazomethane is toxic and potentially explosive. It should be handled in a well-ventilated fume hood with appropriate safety precautions.)

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the alumina, and wash the alumina thoroughly with DCM.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted dicarboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-methyl dodecanedioate.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Selective Reduction of Mono-methyl Dodecanedioate

With one carboxylic acid group protected as a methyl ester, the task is now to selectively reduce the remaining free carboxylic acid to a primary alcohol. Borane (BH₃) complexes are the reagents of choice for this transformation due to their remarkable chemoselectivity for carboxylic acids over esters.

Causality of Experimental Choices: Borane is an electrophilic reducing agent, and its reactivity is governed by its Lewis acidic nature. Carboxylic acids are more electron-rich at the carbonyl oxygen than esters, making them more Lewis basic and thus more reactive towards borane. The initial reaction of borane with the carboxylic acid forms a triacyloxyborane intermediate, which is then further reduced. Esters, being less Lewis basic, react much more slowly with borane under controlled conditions. Borane-tetrahydrofuran (BH₃·THF) complex is a convenient and commercially available source of borane.

Experimental Protocol: Selective Reduction of Mono-methyl Dodecanedioate

  • Reaction Setup:

    • Dissolve mono-methyl dodecanedioate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.1 equivalents) to the stirred solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

    • Remove the solvents under reduced pressure.

    • Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude methyl 12-hydroxydodecanoate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing Route 1: Synthetic Workflow

Synthesis_Route_1 Dodecanedioic_Acid Dodecanedioic Acid Mono_esterification Selective Mono-esterification (Alumina, CH2N2) Dodecanedioic_Acid->Mono_esterification Mono_methyl_dodecanedioate Mono-methyl Dodecanedioate Mono_esterification->Mono_methyl_dodecanedioate Selective_Reduction Selective Reduction (BH3.THF) Mono_methyl_dodecanedioate->Selective_Reduction Methyl_12_hydroxydodecanoate Methyl 12-hydroxydodecanoate Selective_Reduction->Methyl_12_hydroxydodecanoate

Caption: Synthetic workflow for Route 1.

Route 2: Selective Mono-reduction Followed by Esterification

This alternative strategy commences with the selective reduction of one carboxylic acid group of dodecanedioic acid, followed by a straightforward esterification of the resulting ω-hydroxy acid.

Step 1: Selective Mono-reduction of Dodecanedioic Acid

Similar to the reduction step in Route 1, borane is the reagent of choice for the selective mono-reduction of a dicarboxylic acid. The key is to control the stoichiometry of the borane to favor the reduction of only one of the two carboxylic acid groups.

Causality of Experimental Choices: By using a carefully controlled amount of borane (approximately 1 equivalent), it is possible to achieve a high yield of the mono-reduced product, 12-hydroxydodecanoic acid. The initial reaction of borane with one carboxylic acid group to form the triacyloxyborane intermediate is generally faster than the subsequent reduction of the second carboxylic acid group, allowing for selective mono-reduction.

Experimental Protocol: Selective Mono-reduction of Dodecanedioic Acid

  • Reaction Setup:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve dodecanedioic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add a 1 M solution of BH₃·THF (1.0-1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and quench with methanol.

    • Remove the solvents under reduced pressure.

    • Add 1 M hydrochloric acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude 12-hydroxydodecanoic acid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Step 2: Esterification of 12-Hydroxydodecanoic Acid

The final step in this route is the esterification of the remaining carboxylic acid group. Fischer-Speier esterification is a classic and reliable method for this transformation.

Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] By using a large excess of methanol, which also serves as the solvent, the equilibrium is driven towards the formation of the methyl ester according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3][4][5]

Experimental Protocol: Fischer Esterification of 12-Hydroxydodecanoic Acid

  • Reaction Setup:

    • In a round-bottom flask, dissolve 12-hydroxydodecanoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Esterification:

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 12-hydroxydodecanoate.

    • The final product can be purified by column chromatography or recrystallization.[7][8]

Visualizing Route 2: Synthetic Workflow

Synthesis_Route_2 Dodecanedioic_Acid Dodecanedioic Acid Selective_Mono_Reduction Selective Mono-reduction (BH3.THF) Dodecanedioic_Acid->Selective_Mono_Reduction Hydroxy_Acid 12-Hydroxydodecanoic Acid Selective_Mono_Reduction->Hydroxy_Acid Esterification Esterification (MeOH, H+) Hydroxy_Acid->Esterification Methyl_12_hydroxydodecanoate Methyl 12-hydroxydodecanoate Esterification->Methyl_12_hydroxydodecanoate

Caption: Synthetic workflow for Route 2.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, methyl 12-hydroxydodecanoate, will require purification and its identity and purity confirmed through analytical techniques.

Purification
  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the final product. A typical eluent system is a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by TLC.[9]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for obtaining highly pure material.[7][8] Suitable solvent systems can be determined empirically but may include ethyl acetate/hexanes or methanol/water mixtures.[5][10]

Characterization

The structure and purity of the synthesized methyl 12-hydroxydodecanoate should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR A triplet at ~3.6 ppm corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH), a singlet at ~3.67 ppm for the methyl ester protons (-OCH₃), a triplet at ~2.3 ppm for the methylene group adjacent to the ester carbonyl (-CH₂CO₂Me), and a broad multiplet between 1.2-1.7 ppm for the remaining methylene protons. A broad singlet for the hydroxyl proton (-OH) will also be present.
¹³C NMR A peak at ~174 ppm for the ester carbonyl carbon, a peak at ~63 ppm for the carbon bearing the hydroxyl group, a peak at ~51 ppm for the methyl ester carbon, and a series of peaks between 24-34 ppm for the methylene carbons of the aliphatic chain.[1]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol, a strong absorption band around 1740 cm⁻¹ for the C=O stretch of the ester, and C-H stretching absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Alternative "Green" Synthetic Approaches

While this guide focuses on traditional chemical synthesis, it is noteworthy that biocatalytic methods for the synthesis of ω-hydroxy fatty acids are gaining increasing attention as environmentally friendly alternatives. These methods often utilize engineered microorganisms or isolated enzymes (e.g., cytochrome P450 monooxygenases) to perform selective ω-hydroxylation of fatty acids or their esters.[11][12] These biological approaches can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.

Conclusion

The synthesis of methyl 12-hydroxydodecanoate from dodecanedioic acid is an excellent illustration of the principles of chemoselective synthesis. Both of the detailed chemical routes—mono-esterification followed by selective reduction, and selective mono-reduction followed by esterification—are viable and effective strategies. The choice between them will be guided by factors such as reagent availability, scalability, and the specific experimental capabilities of the laboratory. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize this valuable ω-hydroxy fatty acid ester for their specific applications.

References

  • Hwang, S. H., Wagner, K., Xu, J., Yang, J., Li, X., Cao, Z., Morisseau, C., Lee, K. S. S., & Hammock, B. D. (2018). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. Journal of Agricultural and Food Chemistry, 66(40), 10475–10484. [Link]

  • Hwang, S. H., Wagner, K., Xu, J., Yang, J., Li, X., Cao, Z., Morisseau, C., Lee, K. S. S., & Hammock, B. D. (2018). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. ACS Publications. [Link]

  • Scheps, D., Malca, S. H., Hoffmann, K., Nestl, B. M., & Hauer, B. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology, 6(6), 694-707. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • University of California, Davis. (n.d.). Fischer Esterification. [Link]

  • Galan, M. C., Fletcher, D., & Diaz, D. D. (2024). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 29(2), 438. [Link]

  • Scheps, D., Malca, S. H., Hoffmann, K., Nestl, B. M., & Hauer, B. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Biotechnology, 6(6), 694-707. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • Gowda, B., et al. (2020). Schematic representation of the chemical synthesis of fatty acid esters... ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Khan Academy. (n.d.). Fischer esterification [Video]. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Williamson, K. L., & Masters, K. M. (2019). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 96(6), 1245-1250. [Link]

  • Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Fischer esterification [Video]. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • Lee, J. H., et al. (2011). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC and prep-HPLC. Journal of liquid chromatography & related technologies, 34(13), 1194–1204. [Link]

  • Lee, J. H., et al. (2011). (PDF) Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 12-hydroxydodecanoate: Nomenclature, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl 12-hydroxydodecanoate, a versatile ω-hydroxy fatty acid methyl ester. Intended for researchers, scientists, and professionals in drug development and polym...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 12-hydroxydodecanoate, a versatile ω-hydroxy fatty acid methyl ester. Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and key applications. The information presented herein is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Compound Identification and Nomenclature

Methyl 12-hydroxydodecanoate is a bifunctional molecule featuring a terminal hydroxyl group and a methyl ester. This structure makes it a valuable building block in chemical synthesis.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 12-hydroxydodecanoate .[1][2]

Synonyms

In scientific literature and commercial catalogs, Methyl 12-hydroxydodecanoate is also known by several other names[1][2][3][4]:

  • 12-Hydroxydodecanoic acid, methyl ester

  • Methyl 12-hydroxylaurate

  • 12-Hydroxydodecanoic acid methyl ester

  • Methyl-12-hydroxy-dodecanoate

  • HO-(CH2)11-CO2Me

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

IdentifierValueSource
CAS Number 71655-36-2[1][3][4]
PubChem CID 522424[1][2]
Molecular Formula C13H26O3[1][2]
Molecular Weight 230.34 g/mol [1][2]
InChIKey WVYBBOXJKXXXOY-UHFFFAOYSA-N[1]
SMILES COC(=O)CCCCCCCCCCCO[1]

Physicochemical Properties

Understanding the physical and chemical properties of Methyl 12-hydroxydodecanoate is essential for its handling, storage, and application in various experimental setups.

PropertyValueSource
Physical Form Powder[4]
Melting Point 31-32 °C[4]
Storage Temperature Room Temperature[4]

Synthesis of Methyl 12-hydroxydodecanoate

The synthesis of Methyl 12-hydroxydodecanoate can be achieved through both traditional chemical methods and more sustainable biotechnological routes.

Chemical Synthesis: Fischer Esterification

A common and well-established method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 12-hydroxydodecanoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Materials:

  • 12-hydroxydodecanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 12-hydroxydodecanoic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 12-hydroxydodecanoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure ester.

Fischer_Esterification 12-Hydroxydodecanoic_Acid 12-Hydroxydodecanoic Acid Reaction_Vessel Reaction at Reflux 12-Hydroxydodecanoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reaction_Vessel->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Methyl 12-hydroxydodecanoate Purification->Product

Caption: Fischer Esterification Workflow.

Biotechnological Synthesis

Recent advancements have focused on the biotechnological production of ω-hydroxy fatty acids and their esters as a more sustainable alternative to chemical synthesis.[1] These methods often utilize whole-cell biocatalysts or isolated enzymes, which can offer high selectivity and operate under milder reaction conditions.

One approach involves the use of engineered Escherichia coli strains that express monooxygenases. These enzymes can hydroxylate dodecanoic acid methyl ester (DAME) at the terminal (ω) position to produce Methyl 12-hydroxydodecanoate.[5] For instance, a novel monooxygenase from Pseudomonas pelagia has shown high activity towards DAME.[5] The biotransformation can be carried out in a two-phase reaction system to overcome substrate and product toxicity.[5][6]

Biotech_Synthesis cluster_cell Engineered E. coli DAME_Transport Dodecanoic Acid Methyl Ester (DAME) Transport into cell Monooxygenase ω-Hydroxylation by expressed Monooxygenase DAME_Transport->Monooxygenase Product_Export Product Export Monooxygenase->Product_Export Product_Extracted Methyl 12-hydroxydodecanoate (Extracted from organic phase) Product_Export->Product_Extracted DAME_Substrate DAME Substrate DAME_Substrate->DAME_Transport

Caption: Biotechnological Synthesis Workflow.

Analytical Characterization

The identity and purity of Methyl 12-hydroxydodecanoate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • If derivatization of the hydroxyl group is desired to improve chromatographic properties, it can be silylated using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a nonpolar 5% phenyl methyl siloxane column).

  • Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole).

Typical GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Oven Program Start at 50 °C, hold for 1 min, then ramp at 15 °C/min to 250 °C, hold for 10 min.
Carrier Gas Helium at a constant flow rate.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

The resulting mass spectrum can be compared with reference spectra in databases like the NIST Mass Spectrometry Data Center for confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

Sample Preparation:

  • Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Signals:

  • A singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃).

  • A triplet around 3.64 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • A triplet around 2.30 ppm for the methylene protons adjacent to the carbonyl group (-CH₂COOCH₃).

  • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

  • A series of multiplets in the range of 1.2-1.7 ppm for the other methylene protons in the aliphatic chain.

Expected ¹³C NMR Signals:

  • A signal around 174 ppm for the carbonyl carbon of the ester.

  • A signal around 63 ppm for the carbon bearing the hydroxyl group (-CH₂OH).

  • A signal around 51 ppm for the methyl carbon of the ester (-OCH₃).

  • Multiple signals in the aliphatic region (approx. 25-34 ppm) for the other methylene carbons.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for the analysis and purification of Methyl 12-hydroxydodecanoate.

Instrumentation:

  • An HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).

  • A C18 reversed-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used for the separation of fatty acid esters.

Detection:

  • Since Methyl 12-hydroxydodecanoate lacks a strong chromophore, detection can be achieved using a Refractive Index Detector (RID) or by derivatization with a UV-active group.

Applications of Methyl 12-hydroxydodecanoate

The bifunctional nature of Methyl 12-hydroxydodecanoate makes it a valuable molecule in several fields.

Polymer Synthesis

Methyl 12-hydroxydodecanoate can serve as a monomer for the synthesis of polyesters. The presence of both a hydroxyl and an ester group allows for self-condensation or co-polymerization reactions to form polyesters with specific properties. Its precursor, 12-hydroxydodecanoic acid, is a known monomer for the biodegradable thermoplastic poly(12-hydroxydodecanoate).[1]

Antimicrobial Agent

Fatty acids and their esters are known to possess antimicrobial properties. While specific studies on the antimicrobial activity of Methyl 12-hydroxydodecanoate are emerging, related long-chain fatty acid esters have demonstrated efficacy against various bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents.

Intermediate in Chemical Synthesis

Methyl 12-hydroxydodecanoate is a useful intermediate for the synthesis of other valuable chemicals. The hydroxyl group can be further functionalized, and the ester group can be hydrolyzed or transesterified, allowing for the creation of a variety of derivatives with applications in surfactants, lubricants, and cosmetics.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 12-hydroxydodecanoate.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and protective clothing.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

  • PubChem. Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. [Link]

  • Yoo, J. M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812.
  • Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 12(1), 9.
  • Yoo, J. M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. PubMed, [Link]

  • Scheps, D., et al. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 12, 9. [Link]

  • PubChem. Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Cyberlipid. HPLC analysis. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemsrc. Dodecanoic acid, 12-hydroxy-, Methyl ester. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Initial Characterization of Methyl 12-hydroxydodecanoate

This guide provides a comprehensive overview of Methyl 12-hydroxydodecanoate, a bifunctional fatty acid ester with significant potential in various industrial applications. We will delve into its discovery, synthesis via...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 12-hydroxydodecanoate, a bifunctional fatty acid ester with significant potential in various industrial applications. We will delve into its discovery, synthesis via both chemical and biocatalytic routes, and detailed characterization, offering insights for researchers, scientists, and drug development professionals.

Introduction and Discovery

Methyl 12-hydroxydodecanoate (MHDE) is the methyl ester of 12-hydroxydodecanoic acid (12-HDA), a C12 ω-hydroxy fatty acid.[1] The presence of both a terminal hydroxyl group and a carboxyl group (esterified in this case) makes it a valuable bifunctional molecule.[1] Its discovery is closely linked to the exploration of microbial and enzymatic systems capable of hydroxylating fatty acids at the terminal (ω) position. While naturally occurring in some organisms like Taiwanofungus camphoratus, its isolation from natural sources is not commercially viable.[2] The primary focus has been on developing efficient synthetic and biotechnological production methods.

The scientific interest in MHDE and its parent acid, 12-HDA, stems from their potential as bio-based monomers for the synthesis of high-performance polymers, such as polyesters, with properties comparable to conventional plastics.[1] Furthermore, their amphiphilic nature makes them suitable for applications in surfactants, lubricants, and cosmetics.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 12-hydroxydodecanoate is presented in the table below.

PropertyValueSource
Molecular Formula C13H26O3[2]
Molecular Weight 230.34 g/mol [2]
CAS Number 71655-36-2[2]
IUPAC Name methyl 12-hydroxydodecanoate[2]
Appearance White solid (estimated)
Melting Point 31-32 °C[4]
Boiling Point 181-182 °C at 4.00 mm Hg
Solubility Insoluble in water; soluble in organic solvents[5]

Synthesis of Methyl 12-hydroxydodecanoate

Two primary routes for the synthesis of Methyl 12-hydroxydodecanoate are presented here: a classic chemical approach through esterification and a modern biocatalytic method using whole-cell engineering.

Chemical Synthesis: Fischer Esterification

This method involves the direct esterification of 12-hydroxydodecanoic acid with methanol, catalyzed by a strong acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.046 mol) of 12-hydroxydodecanoic acid in 100 mL of methanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Add 100 mL of deionized water to the residue and extract the product with three 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 12-hydroxydodecanoate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

G cluster_synthesis Chemical Synthesis Workflow start Start: 12-hydroxydodecanoic acid + Methanol + H2SO4 reflux Reflux (4-6 hours) start->reflux Heat neutralize Neutralization (NaHCO3 solution) reflux->neutralize Cool evaporate Evaporation of Methanol neutralize->evaporate extract Extraction (Diethyl Ether) evaporate->extract wash Washing (Water, Brine) extract->wash dry Drying (Na2SO4) wash->dry concentrate Concentration dry->concentrate purify Purification (Column Chromatography) concentrate->purify end End Product: Methyl 12-hydroxydodecanoate purify->end

Caption: Chemical synthesis workflow for Methyl 12-hydroxydodecanoate.

Biocatalytic Synthesis: Whole-Cell Biotransformation

This approach utilizes genetically engineered Escherichia coli to produce Methyl 12-hydroxydodecanoate directly from dodecanoic acid methyl ester. This method offers high selectivity and operates under mild conditions.[6][7]

  • Strain and Culture Preparation: Use an E. coli strain engineered to express a cytochrome P450 monooxygenase system. Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.[6]

  • Induction: Induce protein expression by adding IPTG and supplement the medium with a heme precursor (e.g., 5-aminolevulinic acid) and an iron source (e.g., FeSO4). Incubate at a lower temperature (e.g., 30°C) for 16 hours.[6]

  • Cell Harvest and Resuspension: Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[6]

  • Biotransformation: In a two-phase reaction system (e.g., buffer and an organic solvent like dodecane), add the cell suspension and the substrate, dodecanoic acid methyl ester.

  • Reaction: Incubate the reaction mixture with shaking at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Extraction: After the reaction, separate the organic phase and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic phases.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the product using flash column chromatography.

G cluster_biocatalysis Biocatalytic Synthesis Workflow start Start: Engineered E. coli culture induction Induction of Enzyme Expression start->induction harvest Cell Harvest & Resuspension induction->harvest biotransformation Biotransformation (Dodecanoic acid methyl ester) harvest->biotransformation extraction Product Extraction (Organic Solvent) biotransformation->extraction purification Purification (Column Chromatography) extraction->purification end End Product: Methyl 12-hydroxydodecanoate purification->end

Caption: Biocatalytic synthesis workflow for Methyl 12-hydroxydodecanoate.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 12-hydroxydodecanoate. The following spectroscopic techniques are key.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the methylene protons adjacent to the hydroxyl group (a triplet around 3.6 ppm), the methylene protons adjacent to the ester group (a triplet around 2.3 ppm), and a broad multiplet for the other methylene protons in the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at around 174 ppm, a signal for the carbon bearing the hydroxyl group at approximately 63 ppm, and a signal for the methoxy carbon of the ester at about 51 ppm. The other methylene carbons will appear in the 25-35 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretching band around 3300-3400 cm⁻¹.

  • C-H stretching vibrations of the methylene and methyl groups in the 2850-2950 cm⁻¹ region.

  • A strong C=O stretching band of the ester group around 1740 cm⁻¹.

  • C-O stretching vibrations of the ester and alcohol in the 1050-1250 cm⁻¹ region.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z 230. Key fragmentation patterns for fatty acid methyl esters include a prominent peak at m/z 74 resulting from a McLafferty rearrangement.[5] Other significant fragments would arise from the cleavage of the C-C bonds along the aliphatic chain.

G cluster_characterization Characterization Workflow product Synthesized Methyl 12-hydroxydodecanoate nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Verified Structure and Purity data_analysis->final

Caption: Workflow for the characterization of Methyl 12-hydroxydodecanoate.

Potential Applications

Methyl 12-hydroxydodecanoate and its derivatives have a wide range of potential applications, primarily driven by their bifunctional nature and bio-based origin.

  • Polymers: It serves as a monomer for the synthesis of polyesters, which can be used in the production of biodegradable plastics.[1]

  • Surfactants and Emulsifiers: The amphiphilic character of this molecule makes it suitable for use in the formulation of surfactants and emulsifiers for various industrial and cosmetic products.[1][10]

  • Lubricants: Fatty acid methyl esters are known for their excellent lubricating properties and are used as base oils or additives in biolubricants.[3][10]

  • Chemical Intermediates: The hydroxyl and ester functionalities can be further modified to synthesize a variety of other valuable chemicals.

Conclusion

Methyl 12-hydroxydodecanoate is a versatile and promising bio-based chemical. The development of efficient biocatalytic production routes offers a sustainable alternative to traditional chemical synthesis. Its well-defined physicochemical properties and the availability of robust analytical methods for its characterization will facilitate its broader application in various fields, contributing to the advancement of green chemistry and sustainable industrial processes.

References

  • Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. (n.d.). PubMed. Retrieved from [Link]

  • Methyl 12-hydroxydodecanoate. (n.d.). PubChem. Retrieved from [Link]

  • Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. (n.d.). ResearchGate. Retrieved from [Link]

  • 12 Hydroxydodecanoic acid. (n.d.). mzCloud. Retrieved from [Link]

  • Methyl 12 Hydroxyoctadecanoate. (n.d.). Indiamart. Retrieved from [Link]

  • methyl stearate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. (2019). MDPI. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Mass spectra of (A) methyl dodecanoate (83), (B) methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Dimethyl undecanedioate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • mass spectrum of methyl methanoate fragmentation pattern... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Fatty acid methyl ester in the palm oil production. (n.d.). KROHNE Group. Retrieved from [Link]

  • infrared spectrum of methyl methanoate... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Fatty Acid Methyl Ester (FAME) Market... (n.d.). MarketsandMarkets. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR of the methyl esters and hydroxylated unsaturated methyl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Foundational

Unveiling the Bioactive Potential of Methyl 12-Hydroxydodecanoate: A Technical Guide for Researchers

Foreword: Charting a Course into the Bioactivity of a Unique Fatty Acid Ester In the ever-evolving landscape of drug discovery and biomedical research, the exploration of novel bioactive lipids holds immense promise. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Bioactivity of a Unique Fatty Acid Ester

In the ever-evolving landscape of drug discovery and biomedical research, the exploration of novel bioactive lipids holds immense promise. Among these, the class of fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a focal point of significant scientific inquiry. This technical guide delves into the potential biological activities of a specific member of this class: Methyl 12-hydroxydodecanoate. While direct research on this particular molecule is in its nascent stages, a wealth of information from structurally related compounds allows us to build a strong predictive framework for its therapeutic potential.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the rationale behind experimental designs and the intricate signaling pathways that may be modulated by this compound. We will explore its potential anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, offering detailed, field-proven protocols for their investigation. Our aim is to equip you with the foundational knowledge and practical methodologies to confidently explore the promise of Methyl 12-hydroxydodecanoate in your own research endeavors.

Section 1: The Molecular Landscape of Methyl 12-Hydroxydodecanoate

Methyl 12-hydroxydodecanoate is a C13 fatty acid ester. Structurally, it is the methyl ester of 12-hydroxydodecanoic acid, an omega-hydroxylated saturated fatty acid. This terminal hydroxyl group is a key feature, distinguishing it from many other fatty acids and suggesting unique biological interactions.

Table 1: Physicochemical Properties of Methyl 12-hydroxydodecanoate

PropertyValueSource
Molecular FormulaC13H26O3PubChem
Molecular Weight230.34 g/mol PubChem
IUPAC Namemethyl 12-hydroxydodecanoatePubChem
SMILESCOC(=O)CCCCCCCCCCCOPubChem
CAS Number71655-36-2PubChem

The synthesis of the parent acid, 12-hydroxydodecanoic acid, can be achieved through biotechnological routes, often employing cytochrome P450 monooxygenases that catalyze the omega-hydroxylation of dodecanoic acid. This enzymatic approach offers a sustainable alternative to traditional chemical synthesis.

Section 2: Predicted Biological Activities and Therapeutic Potential

Based on the activities of the broader FAHFA class and other related hydroxy fatty acids, we can hypothesize several key biological activities for Methyl 12-hydroxydodecanoate.

Anti-Inflammatory and Immunomodulatory Effects

FAHFAs are increasingly recognized for their potent anti-inflammatory properties.[1][2] These effects are often mediated through the activation of specific G-protein coupled receptors (GPCRs) and nuclear receptors, leading to the downregulation of pro-inflammatory signaling cascades.

Key Mechanistic Insights:

  • GPR120 Activation: Long-chain fatty acids, including omega-3 fatty acids, are known to activate GPR120, a receptor predominantly expressed in macrophages and adipocytes.[1][3] Activation of GPR120 can inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[4][5] It is plausible that Methyl 12-hydroxydodecanoate or its hydrolyzed form, 12-hydroxydodecanoic acid, could act as a GPR120 agonist.

  • PPARγ Activation: Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are key regulators of inflammation and lipid metabolism.[6][7] Certain fatty acids and their derivatives can bind to and activate PPARγ, leading to the transrepression of pro-inflammatory genes.[8][9]

  • Inhibition of Inflammatory Mediators: By modulating these pathways, Methyl 12-hydroxydodecanoate could potentially reduce the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10]

Experimental Workflow for Assessing Anti-Inflammatory Activity

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis lipopolysaccharide LPS Stimulation of Macrophages (e.g., RAW 264.7) treatment Treatment with Methyl 12-hydroxydodecanoate lipopolysaccharide->treatment cytokine_measurement Measure Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA treatment->cytokine_measurement no_measurement Measure Nitric Oxide (NO) Production (Griess Assay) treatment->no_measurement pathway_analysis Western Blot for NF-κB & MAPK Pathways treatment->pathway_analysis animal_model Induce Inflammation in Animal Model (e.g., Carrageenan-induced paw edema) in_vivo_treatment Administer Methyl 12-hydroxydodecanoate animal_model->in_vivo_treatment edema_measurement Measure Paw Edema Volume in_vivo_treatment->edema_measurement histology Histopathological Analysis of Tissue in_vivo_treatment->histology

Caption: Workflow for evaluating anti-inflammatory effects.

Antimicrobial Activity

Medium-chain fatty acids and their esters have demonstrated notable antimicrobial properties.[11][12][13] The structural characteristics of Methyl 12-hydroxydodecanoate, particularly its C12 carbon chain, suggest potential activity against a range of pathogenic microorganisms.

Potential Mechanisms of Action:

  • Membrane Disruption: Fatty acids can insert into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.[14]

  • Inhibition of Cellular Processes: They may also interfere with essential cellular processes such as nutrient uptake, enzyme activity, and energy production.[13]

  • Prodrug Activation: In some cases, fatty acid esters can act as prodrugs, being hydrolyzed by microbial enzymes to release the more active free fatty acid.[11][15]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: Prepare a stock solution of Methyl 12-hydroxydodecanoate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Properties

The cellular damage caused by oxidative stress is implicated in a wide range of diseases. Bioactive lipids with antioxidant properties are therefore of great therapeutic interest.[16]

Potential Antioxidant Mechanisms:

  • Radical Scavenging: The hydroxyl group on the fatty acid chain could potentially donate a hydrogen atom to quench free radicals, thereby terminating damaging chain reactions.

  • Modulation of Antioxidant Enzymes: The compound may upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Inhibition of Pro-oxidant Enzymes: It might inhibit the activity of enzymes that generate reactive oxygen species (ROS), such as NADPH oxidase.

Cellular Antioxidant Activity (CAA) Assay Protocol

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

  • Probe Loading: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of Methyl 12-hydroxydodecanoate or a positive control (e.g., quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader.

  • Calculation of CAA Value: Calculate the area under the curve for fluorescence versus time and determine the CAA value as the percentage of inhibition of fluorescence by the test compound compared to the control.[17][18]

Cytotoxic and Potential Antitumor Activity

Certain fatty acids and their derivatives have been shown to exhibit selective cytotoxicity against cancer cells.[19][20][21] This opens up the possibility of developing novel anticancer agents with potentially fewer side effects than traditional chemotherapy.

Possible Mechanisms of Cytotoxicity:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Induction of Oxidative Stress: While possessing antioxidant properties under normal conditions, in the pro-oxidant environment of a tumor, it might exacerbate oxidative stress, leading to cancer cell death.

MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, HepG2 liver cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Methyl 12-hydroxydodecanoate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.[22]

Section 3: Proposed Signaling Pathways

The biological activities of Methyl 12-hydroxydodecanoate are likely mediated by its interaction with specific cellular signaling pathways. Based on data from related lipids, we propose the following key pathways for investigation.

Anti-Inflammatory Signaling Cascade

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus M12HD Methyl 12-hydroxydodecanoate (or 12-HDA) GPR120 GPR120 M12HD->GPR120 Activation beta_arrestin β-Arrestin 2 Recruitment GPR120->beta_arrestin TAK1 TAK1 beta_arrestin->TAK1 Inhibition IKK IKK Complex TAK1->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Proinflammatory_genes Transcription Inflammation Inflammation Proinflammatory_genes->Inflammation

Caption: Proposed GPR120-mediated anti-inflammatory signaling.

Section 4: Future Directions and Concluding Remarks

The exploration of Methyl 12-hydroxydodecanoate's biological activities is a promising frontier in the search for novel therapeutic agents. The strong evidence from the broader class of FAHFAs provides a solid foundation for investigating its potential as an anti-inflammatory, antimicrobial, antioxidant, and cytotoxic agent. The detailed experimental protocols and proposed signaling pathways outlined in this guide offer a comprehensive roadmap for researchers to systematically evaluate these activities.

Future research should focus on direct experimental validation of these predicted activities for Methyl 12-hydroxydodecanoate. Structure-activity relationship studies, exploring the impact of chain length and the position of the hydroxyl group, will be crucial for optimizing its therapeutic potential. Furthermore, in vivo studies in relevant animal models of disease will be essential to translate these in vitro findings into tangible therapeutic applications. The journey to fully understand and harness the potential of Methyl 12-hydroxydodecanoate is just beginning, and it is a journey that holds the promise of new and effective treatments for a range of human diseases.

References

  • Oh, D. Y., Talukdar, S., Bae, E. J., Imamura, T., Morinaga, H., Fan, W., ... & Olefsky, J. M. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. [Link]

  • Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology, 69(12), 7554-7557. [Link]

  • Novak, T. E., Babcock, T. A., Jho, D. H., Helton, W. S., & Espat, N. J. (2003). NF-kappa B inhibition by omega-3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription. American Journal of Physiology-Lung Cellular and Molecular Physiology, 284(1), L84-L89. [Link]

  • Göttlicher, M., Widmark, E., Li, Q., & Gustafsson, J. Å. (1992). Fatty acids activate a chimera of the clofibric acid-activated receptor and the glucocorticoid receptor. Proceedings of the National Academy of Sciences, 89(10), 4653-4657. [Link]

  • Langgassner, J., Krotky, R., Müller, M., & Zechner, R. (2015). Medium chain fatty acid ethyl esters-activation of antimicrobial effects by Malassezia enzymes. Mycoses, 58(7), 417-422. [Link]

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

  • Jing, K., Wu, T., & Lim, K. (2013). The modulatory effects of fatty acids on cancer progression. Journal of nutritional biochemistry, 24(10), 1645-1654. [Link]

  • Pardo-Garcia, A., Garcia-Gimenez, J. L., & Pallardo, F. V. (2020). Effect of free fatty acids on inflammatory gene expression and hydrogen peroxide production by ex vivo blood mononuclear cells. Antioxidants, 9(1), 44. [Link]

  • Larbanoix, L., Burtea, C., Ansciaux, E., Laurent, S., & Muller, R. N. (2011). Detection of species-specific lipids by routine MALDI TOF mass spectrometry to unlock the challenges of microbial identification and antimicrobial susceptibility testing. Frontiers in microbiology, 2, 180. [Link]

  • Hirasawa, A., Tsumaya, K., Awaji, T., Katsuma, S., Adachi, T., Yamada, M., ... & Tsujimoto, G. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature medicine, 11(1), 90-94. [Link]

  • Kliewer, S. A., Sundseth, S. S., Jones, S. A., Brown, P. J., Wisely, G. B., Koble, C. S., ... & Willson, T. M. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318-4323. [Link]

  • Mercer, T. R., Dinger, M. E., & Mattick, J. S. (2009). Antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures. ACS infectious diseases, 5(3), 176-186. [Link]

  • Lee, J. Y., Zhao, L., & Hwang, D. H. (2005). Saturated fatty acids activate Toll-like receptor 2 and induce inflammatory responses in human peripheral blood mononuclear cells. The Journal of nutritional biochemistry, 16(11), 695-702. [Link]

  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short-and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650-654. [Link]

  • Spite, M., & Serhan, C. N. (2010). A short overview of some assays for the measurement of antioxidant activity of natural products and their relevance in dermatology. Journal of ethnopharmacology, 131(2), 243-251. [Link]

  • Nagy, L., Tontonoz, P., Alvarez, J. G., Chen, H., & Evans, R. M. (1998). Oxidized LDL regulates macrophage gene expression through ligand activation of PPARγ. Cell, 93(2), 229-240. [Link]

  • Black, K. E., Giraud, E., & Zannini, E. (2013). Antifungal hydroxy fatty acids produced during sourdough fermentation: microbial and enzymatic pathways, and antifungal activity in bread. Applied and environmental microbiology, 79(10), 3204-3213. [Link]

  • Zhang, Y., Chen, J., Li, H., Wu, J., & Wang, Y. (2020). Medium-chain fatty acids selectively sensitize cancer cells to ferroptosis by inducing CD36 and ACSL4. Oxidative medicine and cellular longevity, 2020. [Link]

  • Engel, K. M., & Schöneberg, T. (2021). Development of free fatty acid receptor 4 (FFA4/GPR120) agonists in health science. Pharmacological research, 163, 105295. [Link]

  • Al-Sayyed, H. F. A., & Al-Qudah, M. A. (2021). Live cell assays for the assessment of antioxidant activities of plant extracts. Plants, 10(6), 1195. [Link]

  • Williams-Bey, Y., Boularan, C., Vural, A., Huang, N. N., Hwang, I. Y., Shan-Shi, C., ... & Kehrl, J. H. (2014). Omega-3 free fatty acids suppress macrophage inflammasome activation by inhibiting NF-κB activation and enhancing autophagy. PloS one, 9(6), e97957. [Link]

  • Kuda, O., & Rossmeisl, M. (2021). The measurement, regulation, and biological activity of FAHFAs. Trends in Endocrinology & Metabolism, 32(1), 13-25. [Link]

  • Kim, D. J., Bility, M. T., & Gonzalez, F. J. (2018). Activation of peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) in keratinocytes by endogenous fatty acids. International journal of molecular sciences, 19(9), 2736. [Link]

  • Mayser, P., & Gaitanis, G. (2015). Medium chain fatty acid ethyl esters–activation of antimicrobial effects by Malassezia enzymes. Mycoses, 58(7), 417-422. [Link]

  • Mercer, T. R., Dinger, M. E., & Mattick, J. S. (2009). Antimicrobial susceptibility testing of antimicrobial peptides requires new and standardized testing structures. ACS infectious diseases, 5(3), 176-186. [Link]

  • Sivaprakasam, S., Prasad, P. D., & Singh, N. (2016). Short-chain fatty acids and their association with signalling pathways in inflammation, glucose and lipid metabolism. Journal of molecular biology, 428(24), 4889-4898. [Link]

  • Thormar, H., & Bergsson, G. (2020). Antimicrobial activity of host-derived lipids. Lipids, 55(5), 455-466. [Link]

  • Oh, D. Y., & Walenta, E. (2014). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. American Journal of Physiology-Endocrinology and Metabolism, 307(4), E355-E361. [Link]

  • Park, J. M., Park, S. H., & Kim, E. K. (2018). Roles of fatty acids in microglial polarization: evidence from in vitro and in vivo studies on neurodegenerative diseases. International journal of molecular sciences, 19(7), 1948. [Link]

  • Hou, C. T. (2010). Hydroxy fatty acids: structures and antifungal activities in foods. Journal of food science, 75(1), R1-R8. [Link]

  • Botta, M., Audano, M., & Mitro, N. (2017). Effect of PPAR activation on cholesterol and fatty acid synthesis. Methods in molecular biology (Clifton, N.J.), 1588, 233-243. [Link]

  • Daak, A. A., Ghebremeskel, K., Hassan, Z., Attallah, B., Azan, H. H., Elbashir, M. I., & Crawford, M. (2015). Omega 3 (n-3) fatty acids down-regulate nuclear factor-kappa B (NF-κB) gene and blood cell adhesion molecule expression in patients with homozygous sickle cell disease. Blood cells, molecules & diseases, 55(1), 48-55. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]

  • Chandrasekaran, M., & Venkatesalu, V. (2004). Antibacterial and antifungal activities of fatty acid methyl esters of the blind-your-eye mangrove from India. Brazilian Journal of Microbiology, 35(4), 371-375. [Link]

  • Ghorbani, M., Gholibegloo, E., & Akrami, M. (2021). Design, synthesis, and evaluation of cytotoxic effects of functional fatty acid derivatives as potential antineoplastic agents for breast cancer. BMC chemistry, 15(1), 1-13. [Link]

  • Campos-Martínez, I., & O'Mahony, C. (2022). The potential of fatty acids and their derivatives as antifungal agents: a review. Journal of fungi, 8(3), 263. [Link]

  • Abedi, E., & Hashemi, S. M. B. (2013). Improvement of medium chain fatty acid content and antimicrobial activity of coconut oil via solid-state fermentation using a Malaysian Geotrichum candidum. Journal of food science and technology, 50(4), 754-759. [Link]

  • El-Sayed, M. A., & El-Toumy, S. A. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of traditional and complementary medicine, 13(3), 263-271. [Link]

  • Itoh, T., Fairall, L., & Schwabe, J. W. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature structural & molecular biology, 15(9), 924-931. [Link]

  • Liu, Y., Wang, Y., & Mai, K. (2021). PA activated the TLR-related genes expression and MAPK signaling pathway in macrophages. ResearchGate. [Link]

  • Morgan, M. J., & Liu, Z. G. (2011). NF-κB signaling pathway and free radical impact. Cell research, 21(1), 155-162. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. [Link]

  • Black, K. E., Giraud, E., & Zannini, E. (2013). Antifungal hydroxy fatty acids produced during sourdough fermentation: microbial and enzymatic pathways, and antifungal activity in bread. Applied and environmental microbiology, 79(10), 3204-3213. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Anticancer role of novel saturated fatty acid ester conjugates on cultured cancer cells. Journal of the Serbian Chemical Society, 84(1), 47-56. [Link]

  • Han, A., & Hancock, R. E. (2018). Antimicrobial susceptibility testing of antimicrobial peptides to better predict efficacy. Frontiers in microbiology, 9, 237. [Link]

  • Hudson, B. D., & Tikhonova, I. G. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. The Journal of lipid research, 58(1), 1-8. [Link]

  • Gabbs, M., Leng, S., Devassy, J. G., Monirujjaman, M., & Aukema, H. M. (2015). Involvement of fatty acids and their metabolites in the development of inflammation in atherosclerosis. Nutrients, 7(11), 9478-9513. [Link]

  • Debras, C., Chazelas, E., Srour, B., Kesse-Guyot, E., Julia, C., Zelek, L., ... & Touvier, M. (2023). Food additive emulsifiers and risk of cardiovascular disease in the NutriNet-Santé cohort: prospective cohort study. bmj, 382. [Link]

  • Begin, M. E., Ells, G., Das, U. N., & Horrobin, D. F. (1988). Polyunsaturated fatty acid-induced cytotoxicity against tumor cells and its relationship to lipid peroxidation. Journal of the National Cancer Institute, 80(3), 188-194. [Link]

Sources

Exploratory

Biosynthesis of Methyl 12-hydroxydodecanoate: A Technical Guide for Researchers and Drug Development Professionals

Abstract Methyl 12-hydroxydodecanoate, a bifunctional molecule with a terminal hydroxyl group and a methyl ester, is a valuable building block in the synthesis of polymers, fragrances, and potential pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 12-hydroxydodecanoate, a bifunctional molecule with a terminal hydroxyl group and a methyl ester, is a valuable building block in the synthesis of polymers, fragrances, and potential pharmaceutical intermediates. The growing demand for sustainable and green chemical processes has spurred the development of biosynthetic routes to this compound, moving away from traditional chemical synthesis. This technical guide provides an in-depth exploration of the contemporary biosynthetic pathways for Methyl 12-hydroxydodecanoate, with a focus on enzymatic and whole-cell biocatalytic strategies. We will delve into the core enzymatic reactions, the genetic engineering of microbial hosts, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Methyl 12-hydroxydodecanoate

Methyl 12-hydroxydodecanoate (MH D) belongs to the class of ω-hydroxy fatty acid esters. Its unique structure, featuring a hydroxyl group at one end of a twelve-carbon chain and a methyl ester at the other, makes it a versatile chemical intermediate. The terminal hydroxyl group can participate in polymerization reactions to form polyesters, while the ester group can be further modified. This bifunctionality is key to its application in various industries.

Traditionally, the synthesis of MHD has relied on chemical methods which often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. Biocatalysis, leveraging the specificity and efficiency of enzymes, offers a more sustainable and environmentally benign alternative. This guide will focus on two primary biosynthetic strategies for producing MHD, starting from renewable feedstocks.

Overview of Biosynthetic Pathways

The biosynthesis of Methyl 12-hydroxydodecanoate can be approached via two principal routes, both of which rely on the remarkable catalytic activity of cytochrome P450 monooxygenases for the critical ω-hydroxylation step.

  • Route A: Hydroxylation of Dodecanoic Acid followed by Esterification. This pathway involves the enzymatic conversion of dodecanoic acid (lauric acid) to 12-hydroxydodecanoic acid (12-HDA), followed by a separate enzymatic esterification step with methanol to yield the final product.

  • Route B: Direct Hydroxylation of Methyl Dodecanoate. This more direct route utilizes methyl dodecanoate as the substrate for the ω-hydroxylation reaction, directly producing Methyl 12-hydroxydodecanoate.

The choice between these routes often depends on factors such as substrate availability, enzyme specificity, and process optimization for yield and purity.

Biosynthesis_Pathways cluster_A Route A cluster_B Route B Dodecanoic Acid Dodecanoic Acid 12-Hydroxydodecanoic Acid 12-Hydroxydodecanoic Acid Dodecanoic Acid->12-Hydroxydodecanoic Acid ω-Hydroxylation (CYP153A) MHD_A Methyl 12-hydroxydodecanoate 12-Hydroxydodecanoic Acid->MHD_A Esterification (Lipase) Methyl Dodecanoate Methyl Dodecanoate MHD_B Methyl 12-hydroxydodecanoate Methyl Dodecanoate->MHD_B ω-Hydroxylation (CYP153A)

Caption: Overview of the two primary biosynthetic routes to Methyl 12-hydroxydodecanoate.

The Key Enzymatic Step: ω-Hydroxylation by Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group at the terminal (ω) position of a fatty acid or its ester is the most challenging and crucial step in the biosynthesis of MHD. This reaction is efficiently catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs).

The CYP153A Family: Masters of Terminal Hydroxylation

The CYP153A family of cytochrome P450s, primarily found in bacteria, has emerged as the workhorse for the ω-hydroxylation of medium-chain fatty acids.[1][2] These enzymes exhibit high regioselectivity for the terminal carbon, minimizing the formation of sub-terminal hydroxylation byproducts.[1]

Mechanism of Action: CYP153A enzymes are heme-containing proteins that utilize molecular oxygen and reducing equivalents, typically from NAD(P)H, to activate a C-H bond and insert an oxygen atom. The catalytic cycle involves a complex series of electron transfers, often facilitated by partner proteins such as a ferredoxin and a ferredoxin reductase.

To overcome the complexity of this multi-component system, researchers have engineered fusion proteins where the CYP153A monooxygenase domain is directly linked to a reductase domain, creating a self-sufficient catalyst. A notable example is the fusion of CYP153A from Marinobacter aquaeolei to the reductase domain of P450 BM3 from Bacillus megaterium.[1] This engineered enzyme shows improved electron coupling and catalytic efficiency.

Microbial Hosts for Whole-Cell Biocatalysis

For industrial applications, performing the ω-hydroxylation reaction within a whole microbial cell is often more practical and cost-effective than using purified enzymes. Engineered strains of Escherichia coli and various yeast species, such as Candida viswanathii, have been successfully employed as whole-cell biocatalysts.

Escherichia coli : E. coli is a well-established host for heterologous protein expression and is readily amenable to genetic engineering.[1] Strains have been developed to express CYP153A enzymes, often as fusion proteins, for the conversion of dodecanoic acid or its methyl ester.[1]

Candida viswanathii : This yeast species is particularly interesting as it can naturally metabolize alkanes and fatty acids. Recent studies have demonstrated its potential for producing ω-hydroxy fatty acids.[3]

Route A: A Step-by-Step Approach

This route provides a modular approach where the hydroxylation and esterification steps can be optimized independently.

Step 1: ω-Hydroxylation of Dodecanoic Acid

The conversion of dodecanoic acid to 12-hydroxydodecanoic acid is typically carried out using a whole-cell biocatalyst.

Experimental Protocol: Whole-Cell Biotransformation of Dodecanoic Acid

  • Strain Preparation: An E. coli strain, such as BL21(DE3), is transformed with a plasmid encoding a CYP153A monooxygenase (e.g., from Marinobacter aquaeolei), often as a fusion with a reductase partner.

  • Cultivation: The recombinant E. coli is cultivated in a suitable medium (e.g., LB or a defined mineral medium) with an appropriate antibiotic for plasmid maintenance. Protein expression is induced by adding an inducer like IPTG once the culture reaches a desired cell density (e.g., OD600 of 0.6-0.8).

  • Biotransformation: After induction and further growth to allow for enzyme expression, the cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate Addition: Dodecanoic acid is added to the cell suspension. Due to the low aqueous solubility of dodecanoic acid, it can be added as a solution in an organic solvent (e.g., DMSO) or as a solid.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure adequate aeration. The progress of the reaction is monitored over time by taking samples and analyzing for the formation of 12-hydroxydodecanoic acid.

  • Product Extraction and Analysis: After the reaction, the product is extracted from the culture medium using an organic solvent (e.g., ethyl acetate) and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after derivatization.

ParameterTypical Value/RangeReference
Biocatalyst Recombinant E. coli expressing CYP153A[1]
Substrate Dodecanoic Acid[1]
Substrate Conc. 1-10 g/L[1]
Temperature 25-37 °C[1]
pH 7.0-8.0[4]
Reaction Time 24-72 hours[5]
Yield Up to 1.2 g/L of 12-HDA[1]
Step 2: Lipase-Catalyzed Esterification of 12-Hydroxydodecanoic Acid

The second step in Route A is the esterification of the produced 12-hydroxydodecanoic acid with methanol. This reaction is efficiently catalyzed by lipases, which are robust and versatile enzymes.

Experimental Protocol: Enzymatic Esterification

  • Enzyme Selection: Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a highly effective catalyst for this type of reaction.[6]

  • Reaction Setup: 12-hydroxydodecanoic acid is dissolved in a suitable organic solvent (e.g., toluene or a solvent-free system with excess methanol). Methanol is added, often in a stoichiometric excess to drive the reaction towards the product.

  • Water Removal: To shift the equilibrium towards ester formation, water, a byproduct of the reaction, must be removed. This can be achieved by adding molecular sieves to the reaction mixture or by performing the reaction under vacuum.[7]

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 40-60°C) with agitation.

  • Monitoring and Purification: The reaction progress is monitored by TLC or GC. Once complete, the enzyme is removed by filtration, and the solvent is evaporated. The resulting Methyl 12-hydroxydodecanoate can be purified by column chromatography.

ParameterTypical Value/RangeReference
Enzyme Immobilized Candida antarctica lipase B[6]
Substrates 12-Hydroxydodecanoic Acid, Methanol[7]
Molar Ratio (Acid:Alcohol) 1:1 to 1:5
Temperature 40-70 °C[8]
Solvent Toluene or solvent-free[7][9]
Water Removal Molecular sieves or vacuum[7]
Reaction Time 24-48 hours[9]
Conversion >90%[8]

Route B: Direct Hydroxylation of Methyl Dodecanoate

This route offers a more streamlined process by directly converting an esterified fatty acid to the desired product.

Experimental Protocol: Whole-Cell Biotransformation of Methyl Dodecanoate in a Two-Phase System

A significant challenge in the biotransformation of hydrophobic substrates like fatty acid esters is their low solubility in the aqueous culture medium, which limits their availability to the microbial cells. A two-phase bioreactor system can overcome this limitation.

  • Biocatalyst and Cultivation: Similar to Route A, an E. coli strain expressing an engineered CYP153A fusion protein is used. The cultivation and induction procedures are also comparable.

  • Two-Phase Bioreactor Setup: The biotransformation is carried out in a bioreactor containing an aqueous phase (the cell suspension in buffer) and an organic phase. The organic phase serves as a reservoir for the substrate and a sink for the product. A biocompatible organic solvent, such as bis(2-ethylhexyl) phthalate (BEHP) or dodecane, can be used.

  • Substrate Addition: Methyl dodecanoate is dissolved in the organic phase.

  • Reaction Conditions: The bioreactor is operated with controlled temperature, pH, and aeration. The agitation should be sufficient to create a stable emulsion, increasing the interfacial area for mass transfer between the two phases.

  • Product Recovery: At the end of the reaction, the organic phase, now enriched with Methyl 12-hydroxydodecanoate, is separated from the aqueous phase. The product can then be purified from the organic solvent.

Two_Phase_Bioreactor cluster_reactor Two-Phase Bioreactor cluster_aqueous Aqueous Phase cluster_organic Organic Phase E_coli Engineered E. coli (expressing CYP153A) Product Methyl 12-hydroxydodecanoate E_coli->Product Biotransformation Substrate Methyl Dodecanoate Substrate->E_coli Mass Transfer

Caption: Schematic of a two-phase bioreactor system for the biosynthesis of Methyl 12-hydroxydodecanoate.

ParameterTypical Value/RangeReference
Biocatalyst Recombinant E. coli expressing CYP153A fusion protein[1]
Substrate Methyl Dodecanoate[1]
Organic Phase Bis(2-ethylhexyl) phthalate (BEHP)[1]
Aqueous:Organic Ratio 5:1[1]
Temperature 30 °C[1]
pH 7.4[1]
Yield Up to 4 g/L of 12-HDA (from methyl ester)[1]

Analytical Methods for Quantification

Accurate quantification of the substrate and product is essential for process monitoring and optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds. For the analysis of fatty acids and their esters, derivatization to more volatile forms (e.g., trimethylsilyl esters) may be necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification of both the free acid and the methyl ester. For compounds lacking a strong UV chromophore, such as 12-hydroxydodecanoic acid, pre-column derivatization with a UV-active label (e.g., p-bromophenacyl bromide) can significantly enhance sensitivity for UV detection.

Future Perspectives and Conclusion

The biosynthesis of Methyl 12-hydroxydodecanoate represents a significant advancement in the sustainable production of valuable chemicals. While significant progress has been made, further research is needed to improve the efficiency and economic viability of these processes. Key areas for future development include:

  • Enzyme Engineering: Further protein engineering of CYP153A monooxygenases to enhance their catalytic activity, stability, and substrate specificity.

  • Metabolic Engineering: Optimization of microbial host strains to increase the supply of cofactors (NADPH) and to enhance substrate uptake and product tolerance.

  • Process Optimization: Development of more efficient bioreactor configurations and downstream processing strategies to improve product titers and simplify purification.

References

  • Biotransformations of dodecanoic acid to 12-hydroxy... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Scheps, D., Malca, S. H., Hoffmann, K., Nestl, B. M., & Hauer, B. (2013). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial biotechnology, 6(6), 694–707. [Link]

  • Ebata, H., Toshima, K., & Matsumura, S. (2008). Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers. Macromolecular bioscience, 8(1), 38–45. [Link]

  • Wang, Y., Zhang, S., & Li, Y. (2024). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Molecules (Basel, Switzerland), 29(2), 488. [Link]

  • Lipase-Catalyzed Biodiesel Production with Methyl Acetate as Acyl Acceptor. (2008). Chinese Journal of Chemical Engineering, 16(5), 794-798. [Link]

  • Gawas, S. D., Jadhav, S. V., & Dandavate, V. D. (2015). Lipase Catalyzed Synthesis of Fatty Acid Methyl Esters from Crude Pongamia Oil. Journal of Oleo Science, 64(3), 283-291. [Link]

  • Juhl, B., Jäger, G., & Pleiss, J. (2011). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of biotechnology, 151(1), 72–79. [Link]

  • Rabaey, K., & Verstraete, W. (2005). Microbial fuel cells: novel biotechnology for energy generation. Trends in biotechnology, 23(6), 291–298. [Link]

  • Jia, S., et al. (2013). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 1.
  • Development of highly efficient CYP153A-catalysed terminal hydroxylation of fatty acids. (2015). ETH Zurich Research Collection. [Link]

  • Patent WO2014056756A1 - Three-stage method for the enzymatic synthesis of fatty acid esters. (2014).
  • Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. (2023). Molecules, 28(5), 2217. [Link]

  • Ongis, M., et al. (2024). Modeling of enzymatic transesterification for omega-3 fatty acids enrichment in fish oil. Food Chemistry, 463, 141379.
  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). Molecules, 28(5), 2388. [Link]

  • Modeling of enzymatic transesterification for omega-3 fatty acids enrichment in fish oil. (2024). Pure.
  • Singh, R., Dien, B. S., & Singh, V. (2022). Solvent-free enzymatic esterification of free fatty acids with glycerol for biodiesel application: Optimized using the Taguchi experimental method. JAOCS, Journal of the American Oil Chemists' Society, 99(9), 781-790. [Link]

  • Singh, R., Dien, B. S., & Singh, V. (2022). Solvent-free enzymatic esterification of free fatty acids with glycerol for biodiesel application: Optimized using the Taguchi experimental method. OSTI.GOV. [Link]

  • Gaßmeyer, S. K., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade.
  • Li, D., et al. (2019). Enzymatic catalysis for sustainable production of high omega-3 triglyceride oil using imidazolium-based ionic liquids. Journal of the Science of Food and Agriculture, 99(12), 5583-5589.
  • Enzymatic transesterification for omega-3 fatty acids enrichment. (2024). Enzymicals AG.
  • Vicinanza, S., et al. (2023). Lipase-mediated flow synthesis of nature-inspired phenolic carbonates. Green Chemistry, 25(15), 6035-6040.
  • Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. (2022). Nature Communications, 13(1), 1-12. [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2024). International Journal of Molecular Sciences, 25(7), 3696.
  • CRISPR-based synthetic biology toolkit development in Candida viswanthii and functional analysis of the stress responsive Ena1-like protein. (2023). Microbial Cell Factories, 22(1), 1-15.
  • Whole cells of recombinant CYP153A6-E. coli as biocatalyst for regioselective hydroxylation of monoterpenes. (2021).
  • Heterologous protein expression in E. coli V.3. (2019). Protocols.io.
  • Kang, S. T., & McKeon, T. A. (2016). Lipase Catalyzed Methanolysis of Tri-(12-Hydroxy Stearoyl)-Glycerol in Organic Solvents. Advances in Chemical Engineering and Science, 6(4), 437-446. [Link]

  • A) CO binding spectrum of active MprCYP153A. B) ω-Hydroxylation of 1 mM... (n.d.).
  • Optimization of physicochemical parameters for the enhancement of carbonyl reductase production by Candida viswanathii. (2006). Journal of Industrial Microbiology & Biotechnology, 33(10), 845-850.
  • Banerjee, A., Kaul, P., & Banerjee, U. C. (2003). Optimization of process parameters for the production of carbonyl reductase by Candida viswanathii in a laboratory-scale fermentor. Journal of industrial microbiology & biotechnology, 30(11), 653–658. [Link]

  • Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols. (2022). Frontiers in Bioengineering and Biotechnology, 9, 798801.
  • Strategies to Optimize Protein Expression in E. coli. (2008). Current protocols in protein science, Chapter 5, Unit 5.24.
  • Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. (2023). Molecules, 28(4), 1668.
  • Optimization of oxygen mass transfer in a multiphase bioreactor with perfluorodecalin as a second liquid phase. (2012). Biochemical Engineering Journal, 67, 12-18.
  • Lipase catalyzed esterification of Docosahexaenoic acid (DHA) with immobilized Pseudomonas cepacia and Thermomyces lanuginosus. (2011). Biocatalysis and Agricultural Biotechnology, 1(1), 68-73.
  • Optimization of Operating Parameters for Two-Phase Anaerobic Digestion Treating Slaughterhouse Wastewater for Biogas Production: Focus on Hydrolytic–Acidogenic Phase. (2023).
  • Kang, S. T., & McKeon, T. A. (2016). Lipase Catalyzed Methanolysis of Tri-(12-Hydroxy Stearoyl)-Glycerol in Organic Solvents. SCIRP.
  • ANALYTICAL METHODS. (n.d.).
  • Lipases and lipase-catalyzed esterification in non-aqueous media. (2001).
  • Methyl 12-hydroxydodecano
  • Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. (2015). Journal of industrial microbiology & biotechnology, 42(4), 465–477.
  • Optimization of aqueous two-phase systems for the production of 6-aminopenicillanic acid in integrated microfluidic reactors-separators. (2016).
  • Analytical Methods. (n.d.). RSC Publishing.
  • Analytical Method for Mesosulfuron-methyl in Surface W

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 12-Hydroxydodecanoate: A Laboratory-Scale Protocol

Abstract This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of methyl 12-hydroxydodecanoate, a valuable bifunctional molecule utilized in the production of polymers, lubrica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the laboratory-scale synthesis of methyl 12-hydroxydodecanoate, a valuable bifunctional molecule utilized in the production of polymers, lubricants, and cosmetics. The protocol is centered around the robust and well-established Fischer-Speier esterification of 12-hydroxydodecanoic acid with methanol, catalyzed by sulfuric acid. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a procedural checklist but a detailed explanation of the causality behind experimental choices. The protocol includes a thorough methodology, purification techniques, characterization data, and the necessary safety precautions to ensure a reliable and safe synthesis.

Introduction

Methyl 12-hydroxydodecanoate is a C13 long-chain fatty acid methyl ester (FAME) distinguished by its terminal hydroxyl group. This unique bifunctional structure—a terminal alcohol and a methyl ester—makes it a versatile building block in chemical synthesis. The ester moiety provides a handle for further reactions such as transesterification or amidation, while the hydroxyl group can be oxidized or used in polymerization. Its parent acid, 12-hydroxydodecanoic acid, is a key monomer for the biodegradable thermoplastic poly(12-hydroxydodecanoate). The methyl ester form is often preferred for subsequent reactions due to its enhanced solubility in organic solvents and lower reactivity of the ester compared to the carboxylic acid.

The synthesis detailed herein employs the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is driven to completion by utilizing an excess of the alcohol (methanol), which also serves as the solvent, thereby shifting the chemical equilibrium towards the product side in accordance with Le Châtelier's principle.[1]

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of 12-hydroxydodecanoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, methyl 12-hydroxydodecanoate.

The use of concentrated sulfuric acid is standard due to its dual role as a strong acid catalyst and a dehydrating agent, which helps to remove the water byproduct and further drive the reaction forward.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
12-Hydroxydodecanoic Acid≥97%Sigma-Aldrich505-95-3Starting material
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1Reagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%VWR7664-93-9Catalyst
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent
n-HexaneACS GradeVWR110-54-3Extraction & Chromatography solvent
Sodium Bicarbonate (NaHCO₃)ACS GradeSigma-Aldrich144-55-8For neutralization
Sodium Chloride (NaCl)ACS GradeFisher Scientific7647-14-5For brine solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6Drying agent
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9Stationary phase for chromatography
Round-bottom flask (250 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel (500 mL)---
Rotary evaporator---
Glass column for chromatography---
Thin Layer Chromatography (TLC) platesSilica gel coated--For reaction monitoring
Step-by-Step Procedure

Part 1: Esterification Reaction

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12-hydroxydodecanoic acid (10.0 g, 46.2 mmol).

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL, ~18.4 mmol) to the solution while stirring. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during this step.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

  • Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (70:30 v/v). The disappearance of the starting carboxylic acid spot (which typically has a lower Rf value) indicates reaction completion.

Part 2: Work-up and Isolation

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Transfer the remaining residue to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 100 mL of deionized water. Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.

    • 100 mL of a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and break any emulsions.

  • Drain the aqueous layer after each wash.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) for approximately 15-20 minutes.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 12-hydroxydodecanoate as an oil or a low-melting solid.

Part 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a mixture of n-hexane and ethyl acetate. A gradient elution can be effective, starting with a higher ratio of hexane (e.g., 90:10 hexane:EtOAc) and gradually increasing the polarity by adding more ethyl acetate. The separation of normal and hydroxy fatty acid methyl esters is well-documented, and a hexane/diethyl ether or hexane/ethyl acetate system is effective.[3]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 12-hydroxydodecanoate.

Visualization of the Workflow

SynthesisWorkflow cluster_reaction Part 1: Esterification cluster_workup Part 2: Work-up & Isolation cluster_purification Part 3: Purification A 1. Dissolve 12-Hydroxydodecanoic Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Remove Methanol (Rotovap) C->D Cool to RT E 5. EtOAc/Water Extraction D->E F 6. NaHCO₃ Wash E->F G 7. Brine Wash F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate to get Crude Product H->I J 10. Column Chromatography (Silica Gel) I->J Dissolve in solvent K 11. Elute with Hexane/EtOAc J->K L 12. Collect & Combine Pure Fractions K->L M 13. Concentrate to get Pure Product L->M

Caption: Workflow for the synthesis of Methyl 12-hydroxydodecanoate.

Product Characterization

The final product should be a white to off-white solid at room temperature.

  • Physical Appearance: White solid or colorless oil.

  • Molecular Weight: 230.34 g/mol .[4]

  • Melting Point: 31-32 °C.

  • ¹H NMR (Proton NMR): The expected chemical shifts (in CDCl₃) are:

    • δ 3.67 (s, 3H): The singlet corresponds to the three protons of the methyl ester (-OCH₃).

    • δ 3.64 (t, 2H): The triplet corresponds to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

    • δ 2.30 (t, 2H): The triplet corresponds to the two protons on the carbon alpha to the ester carbonyl (-CH₂COOCH₃).

    • δ 1.68 - 1.52 (m, 4H): Multiplets for the protons on the carbons beta to the hydroxyl and carbonyl groups.

    • δ 1.40 - 1.20 (m, 12H): A broad multiplet for the remaining methylene protons in the aliphatic chain.

  • ¹³C NMR (Carbon NMR): The expected chemical shifts (in CDCl₃) are:

    • δ 174.4: Ester carbonyl carbon (C=O).

    • δ 63.1: Carbon bearing the hydroxyl group (-CH₂OH).

    • δ 51.5: Methyl ester carbon (-OCH₃).

    • δ 34.1 - 24.9: A series of peaks for the methylene carbons (-CH₂-) in the aliphatic chain.

Safety and Handling

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Always add acid to the solvent slowly, never the other way around.

  • Methanol (MeOH): Toxic and flammable. Can be fatal or cause blindness if swallowed. Avoid inhalation of vapors and contact with skin.

  • Ethyl Acetate and n-Hexane: Flammable liquids. Use in a well-ventilated area or fume hood, away from ignition sources.

  • General Precautions: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate PPE at all times. In case of contact with skin, wash immediately with copious amounts of water.

References

  • Carneiro, P. A., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539. [Link]

  • Cyberlipid. (n.d.). FA purification. Retrieved January 22, 2026, from [Link]

  • Fischer Esterification Lab Manual. (2019). MIT OpenCourseWare. [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved January 22, 2026, from a university chemistry department website.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Myung, J., et al. (2017). Expanding the range of polyhydroxyalkanoates synthesized by methanotrophic bacteria through the utilization of omega-hydroxyalkanoate co-substrates. AMB Express, 7(1), 119. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 22, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification. Retrieved January 22, 2026, from a university chemistry department website.

Sources

Application

Application Note: Enzymatic Synthesis of Methyl 12-hydroxydodecanoate using Immobilized Lipase B

Abstract This document provides a comprehensive guide for the enzymatic synthesis of Methyl 12-hydroxydodecanoate, a valuable ω-hydroxy fatty acid methyl ester used as a monomer for biodegradable polymers and specialty c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the enzymatic synthesis of Methyl 12-hydroxydodecanoate, a valuable ω-hydroxy fatty acid methyl ester used as a monomer for biodegradable polymers and specialty chemicals.[1][2] The protocol leverages the high catalytic efficiency and selectivity of immobilized Candida antarctica Lipase B (CALB), presenting a sustainable and environmentally benign alternative to traditional chemical synthesis routes.[3][4] By operating under mild reaction conditions in an organic solvent, this method minimizes byproduct formation and simplifies downstream processing.[5][6] Detailed, step-by-step protocols for the synthesis, reaction monitoring, product purification, and process optimization are provided for researchers in material science, green chemistry, and drug development.

Introduction

Methyl 12-hydroxydodecanoate is a bifunctional molecule containing both a terminal hydroxyl group and a methyl ester. This structure makes it an ideal building block for producing high-performance bioplastics, such as poly(12-hydroxydodecanoate), which can be formulated into sustainable and biodegradable elastomers.[1][2]

Traditionally, ester synthesis relies on chemical catalysts that often require harsh conditions, leading to side reactions and complex purification challenges.[7] Biocatalysis, particularly using lipases, offers a compelling "green" alternative. Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze fats but can be ingeniously employed to catalyze esterification in non-aqueous environments.[3][6] This enzymatic approach is characterized by:

  • High Specificity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, which drastically reduces the formation of unwanted byproducts and enhances the purity of the final product.[4]

  • Mild Reaction Conditions: The synthesis proceeds at lower temperatures and pressures, reducing energy consumption and preserving the integrity of thermally sensitive molecules.[3]

  • Environmental Sustainability: The process avoids the use of toxic metal catalysts and harsh acids, and the biocatalyst itself is biodegradable and often reusable.[3][7]

This application note focuses on the use of Candida antarctica Lipase B (CALB), one of the most robust and versatile lipases for organic synthesis, to catalyze the direct esterification of 12-hydroxydodecanoic acid with methanol.[4][8]

Principle of the Method

The Biocatalyst: Immobilized Candida antarctica Lipase B (CALB)

The success of this protocol hinges on the use of an immobilized lipase. Candida antarctica Lipase B is renowned for its broad substrate specificity and exceptional stability in organic solvents.[4][8] Commercially available preparations, such as Novozym® 435, feature CALB immobilized on a macroporous acrylic resin.[9]

The Rationale for Immobilization:

  • Enhanced Stability: The solid support protects the enzyme from mechanical stress and thermal denaturation, extending its operational lifespan.[10]

  • Facilitated Recovery and Reuse: The immobilized enzyme can be easily separated from the reaction mixture by simple filtration, allowing for multiple reaction cycles and significantly reducing process costs.[11]

  • Operation in Organic Media: Immobilization prevents the enzyme from dissolving or aggregating in the non-aqueous reaction medium, which is essential to shift the reaction equilibrium towards ester synthesis over hydrolysis.[5]

Reaction Mechanism

The lipase-catalyzed esterification follows a "Ping-Pong Bi-Bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[12] The catalytic triad in the lipase's active site (typically Ser-His-Asp) is central to this process.[6]

  • Acylation Step: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of 12-hydroxydodecanoic acid. This forms a tetrahedral intermediate which then collapses, releasing a molecule of water and forming a stable acyl-enzyme complex.[6][9]

  • Deacylation Step: Methanol, the nucleophile, enters the active site and attacks the acyl-enzyme intermediate. A second tetrahedral intermediate is formed, which subsequently collapses to release the final product, Methyl 12-hydroxydodecanoate, and regenerate the free enzyme for the next catalytic cycle.[6]

G Figure 1: Ping-Pong Bi-Bi Mechanism of Lipase-Catalyzed Esterification E Free Lipase (E-Ser-OH) EA Enzyme-Acid Complex E->EA + RCOOH Q Methyl 12-hydroxydodecanoate (RCOOR') A 12-Hydroxydodecanoic Acid (RCOOH) A->EA F_P Acyl-Enzyme Intermediate (E-Ser-O-COR) EA->F_P - H₂O P Water (H₂O) F_P_B Acyl-Enzyme-Methanol Complex F_P->F_P_B + R'OH B Methanol (R'OH) B->F_P_B F_P_B->E - RCOOR'

Caption: A simplified diagram of the two-stage catalytic cycle for ester synthesis.

Materials and Equipment

Reagents
ReagentGradeSupplier (Example)Notes
12-Hydroxydodecanoic Acid≥98%Sigma-AldrichSubstrate
MethanolAnhydrous, ≥99.8%Fisher ScientificSubstrate, must be dry
Immobilized C. antarctica Lipase Be.g., Novozym® 435Novozymes/Sigma-AldrichBiocatalyst
Heptane or TolueneAnhydrous, ≥99%VWRReaction Solvent
Molecular Sieves4 Å, activatedAcros OrganicsFor water removal
Sodium Bicarbonate (NaHCO₃)Reagent GradeEMD MilliporeFor washing/neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa AesarFor drying organic phase
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Ethyl Acetate & HexanesHPLC GradeHoneywellEluents for chromatography
Ethanol & PhenolphthaleinACS Grade-For titration
Sodium Hydroxide (NaOH)0.1 M, standardized-Titrant
Equipment
  • Round-bottom flasks with stoppers

  • Magnetic stirrer with hot plate and stir bars

  • Temperature controller and oil bath

  • Reflux condenser and inert gas line (N₂ or Argon)

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Analytical balance

  • Burette and stand for titration

  • GC-MS system for product analysis

Experimental Protocols

Protocol 1: Synthesis of Methyl 12-hydroxydodecanoate

This protocol describes a typical lab-scale synthesis reaction.

  • Preparation: Activate molecular sieves by heating at 250-300°C under vacuum for at least 3 hours. Allow to cool in a desiccator.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 12-hydroxydodecanoic acid (e.g., 2.16 g, 10 mmol) and anhydrous heptane (50 mL).

  • Substrate Addition: Add anhydrous methanol (e.g., 0.48 g, 15 mmol, 1.5 equivalents).

  • Water Removal: Add activated 4 Å molecular sieves (2.5 g, ~50% w/w of substrates).

  • Biocatalyst Addition: Add immobilized CALB (Novozym® 435, e.g., 0.26 g, ~10% w/w of substrates).

  • Reaction Incubation: Place the flask in an oil bath pre-heated to 60°C. Stir the mixture at 250 rpm.

  • Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the progress periodically (e.g., every 4-6 hours) using the titration method described in Protocol 4.2.

  • Reaction Termination: Once the reaction has reached the desired conversion (typically >90%), stop the heating and stirring.

  • Enzyme Recovery: Filter the reaction mixture using a glass funnel and filter paper to recover the immobilized lipase. Wash the recovered enzyme with fresh heptane (3 x 10 mL), dry it under vacuum, and store it for reuse.

Protocol 2: Monitoring the Reaction via Acid-Base Titration

This method tracks the consumption of the carboxylic acid substrate.

  • Sample Collection: Carefully withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture, ensuring no enzyme beads are transferred.

  • Sample Preparation: Add the aliquot to a 50 mL Erlenmeyer flask containing 10 mL of ethanol and 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the sample with a standardized 0.1 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • Calculation: The conversion percentage can be calculated using the following formula: Conversion (%) = [1 - (V_t / V_0)] * 100 where V_t is the volume of titrant at time t, and V_0 is the volume of titrant at time zero.

Protocol 3: Product Purification and Characterization
  • Solvent Removal: Combine the filtrate and washes from step 4.1.9. Remove the solvent under reduced pressure using a rotary evaporator.

  • Acid Removal: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted 12-hydroxydodecanoic acid. Wash with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the purified product.

  • Chromatography (Optional): For very high purity, the crude product can be purified by silica gel column chromatography using a hexanes:ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected molecular weight of Methyl 12-hydroxydodecanoate is 230.34 g/mol .[13]

Process Optimization and Troubleshooting

To maximize yield and efficiency, several reaction parameters can be systematically optimized.[14][15] The "one-factor-at-a-time" approach is effective for this system.[16]

Caption: A systematic approach to optimizing key reaction parameters.

Key Optimization Parameters
ParameterRangeRationale & Causality
Temperature 40 - 70 °CReaction rates increase with temperature. However, temperatures above 70°C may lead to enzyme denaturation and reduced activity over time.[17] An optimal temperature balances reaction kinetics with enzyme stability.
Substrate Molar Ratio 1:1 to 1:5 (Acid:Alcohol)According to Le Châtelier's principle, increasing the concentration of one reactant (methanol) can shift the equilibrium towards the product. However, a large excess of short-chain alcohols can sometimes inhibit or deactivate the lipase.[5]
Enzyme Loading 5% - 15% (w/w of substrates)Higher enzyme concentration generally leads to a faster reaction rate. However, there is a point of saturation where adding more enzyme does not significantly increase the rate due to mass transfer limitations or substrate availability, while unnecessarily increasing costs.[17][18]
Solvent Choice Heptane, Toluene, IsooctaneThe solvent's primary role is to solubilize substrates while maintaining a low water activity. Non-polar, hydrophobic solvents are ideal as they do not strip the essential water layer from the enzyme's surface, preserving its catalytic conformation.[3][19]
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Wet reagents/solvent. 3. Insufficient water removal.1. Use a fresh batch of enzyme or test activity with a standard reaction. 2. Use anhydrous grade reagents and solvents. 3. Ensure molecular sieves are properly activated and used in sufficient quantity.
Reaction Stalls 1. Equilibrium reached. 2. Product inhibition. 3. Water accumulation.1. Increase the ratio of methanol or consider in-situ water removal methods like vacuum. 2. Consider a biphasic system to extract the product as it forms. 3. Add freshly activated molecular sieves.
Enzyme Deactivation (on reuse) 1. Improper washing/drying. 2. Fouling of enzyme pores.1. Wash thoroughly with a non-polar solvent (e.g., hexane) and dry gently under vacuum without excessive heat. 2. Wash with a slightly more polar solvent (e.g., tert-butanol) briefly before storage.

Expected Results

Under the optimized conditions described, this enzymatic protocol can reliably achieve high conversion rates. Researchers should expect to see conversions of >95% within 24-48 hours. Following the purification protocol, Methyl 12-hydroxydodecanoate can be isolated with a purity of >98% as determined by GC analysis. The final product should be a clear to pale yellow oil at room temperature. The reusability of Novozym® 435 is excellent, often maintaining high activity for over 10 cycles with proper handling.[16]

Conclusion

The lipase-catalyzed synthesis of Methyl 12-hydroxydodecanoate represents a robust, efficient, and sustainable method for producing this valuable polymer precursor. By leveraging the selectivity of immobilized Candida antarctica Lipase B, this protocol circumvents the challenges associated with chemical catalysis, offering high yields and purity under mild, environmentally friendly conditions. The provided methodologies for synthesis, monitoring, and optimization serve as a solid foundation for both academic research and industrial process development.

References

  • MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives.
  • ACS Publications. (n.d.). Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives | Journal of Agricultural and Food Chemistry.
  • SpringerLink. (n.d.). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester.
  • PubMed. (n.d.). Synthesis of flavor and fragrance esters using Candida antarctica lipase.
  • NIH. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • Sci-Hub. (1988). Characteristics of an immobilized lipase for the commercial synthesis of esters.
  • MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • SciELO. (n.d.). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles.
  • ResearchGate. (n.d.). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry | Request PDF.
  • Sci-Hub. (n.d.). Lipase‐catalyzed synthesis of hydroxy stearates and their properties.
  • MDPI. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction.
  • NIH. (n.d.). Lipase-catalyzed polyester synthesis – A green polymer chemistry.
  • PubMed. (2008). Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers.
  • MDPI. (n.d.). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study.
  • MDPI. (n.d.). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
  • PubMed. (2012). Thermodynamical methods for the optimization of lipase-catalyzed reactions.
  • SpringerLink. (n.d.). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct.
  • ResearchGate. (n.d.). Optimization of lipase-catalyzed synthesis of polyethylene glycol stearate in a solvent-free system.
  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate.
  • MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.

Sources

Method

Application Notes & Protocols: Methyl 12-hydroxydodecanoate as a Monomer in Polyester Synthesis

Abstract Methyl 12-hydroxydodecanoate (MHD) is a long-chain ω-hydroxy fatty acid ester that serves as a valuable bio-based monomer for the synthesis of high-performance aliphatic polyesters. Its bifunctional nature, poss...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 12-hydroxydodecanoate (MHD) is a long-chain ω-hydroxy fatty acid ester that serves as a valuable bio-based monomer for the synthesis of high-performance aliphatic polyesters. Its bifunctional nature, possessing both a terminal hydroxyl group and a methyl ester, allows for the production of poly(12-hydroxydodecanoate), a biodegradable and biocompatible thermoplastic with properties suitable for advanced applications in drug delivery, specialty elastomers, and sustainable materials. This document provides a comprehensive guide for researchers, detailing the scientific rationale, synthesis methodologies, detailed experimental protocols, and characterization techniques for the polymerization of MHD.

Scientific Rationale and Strategic Overview

The synthesis of polyesters from hydroxy acids or their derivatives is a cornerstone of polymer chemistry.[1] Methyl 12-hydroxydodecanoate is an AB-type monomer, where 'A' is the hydroxyl group (-OH) and 'B' is the methyl ester group (-COOCH₃). This structure allows for self-condensation to form a linear polyester.

The primary advantage of using the methyl ester (MHD) over its corresponding carboxylic acid (12-hydroxydodecanoic acid, 12-HDA) lies in the nature of the condensation byproduct.[1]

  • Polycondensation of 12-HDA: This reaction produces water. Removing water from a viscous polymer melt to drive the reaction to high molecular weights is challenging and often requires very high temperatures and vacuum, which can lead to side reactions or degradation.

  • Transesterification of MHD: This reaction produces methanol. Methanol is more volatile and easier to remove from the reaction mixture than water, facilitating the achievement of high molecular weight polymers under more controlled conditions.[2]

Two principal, industrially relevant pathways for polymerizing MHD are discussed: catalyst-driven melt polycondensation and enzyme-catalyzed polymerization. An alternative, though indirect, route involves the cyclization of 12-hydroxydodecanoic acid to form ω-dodecalactone (DDL), which can then be polymerized via ring-opening polymerization (ROP).[3][4] This guide focuses on the direct polymerization of MHD.

Synthesis Methodologies: A Comparative Analysis

Catalyst-Driven Melt Polycondensation

This is the most common and robust method for achieving high molecular weight aliphatic polyesters. The process involves a two-stage reaction where the hydroxyl group of one MHD monomer attacks the ester carbonyl of another, eliminating methanol.[5]

  • Causality Behind Experimental Choices:

    • Catalyst: Lewis acids such as tin(II) octoate (Sn(Oct)₂), titanium(IV) butoxide (Ti(OBu)₄), or antimony trioxide (Sb₂O₃) are effective transesterification catalysts. They work by coordinating to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

    • Temperature & Pressure: The reaction is typically initiated at a moderate temperature (160-180°C) under an inert atmosphere (e.g., Nitrogen) to facilitate initial oligomerization and the removal of the bulk of the methanol. The temperature is then increased (180-220°C) and a high vacuum is applied (<1 mbar) to remove the final traces of methanol, which, according to Le Chatelier's principle, drives the equilibrium toward the formation of high molecular weight polymer.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to metal-based catalysis.[6] Lipases, particularly immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), are highly effective for polyester synthesis.[7]

  • Causality Behind Experimental Choices:

    • Enzyme: Lipases catalyze ester formation through a serine-hydrolase mechanism, forming an acyl-enzyme intermediate that is then attacked by the alcohol (the hydroxyl group of another monomer). This process is highly regioselective and avoids the side reactions that can occur at the high temperatures of melt polycondensation.[8]

    • Reaction Conditions: The reaction is performed under much milder conditions (60-90°C) in an organic solvent or in bulk. The use of an immobilized enzyme allows for easy removal by filtration and potential reuse, enhancing the sustainability of the process.[9] The removal of methanol, often achieved by conducting the reaction under a light vacuum or in the presence of molecular sieves, is still crucial for achieving high conversion.

Detailed Experimental Protocols

Protocol 1: Catalyst-Driven Melt Polycondensation of MHD

This protocol describes the synthesis of poly(12-hydroxydodecanoate) using tin(II) octoate as a catalyst.

Materials & Equipment:

  • Methyl 12-hydroxydodecanoate (MHD, >98%)

  • Tin(II) octoate (Sn(Oct)₂)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser leading to a collection flask.

  • High-vacuum pump (<1 mbar) with a cold trap

  • Heating mantle with temperature controller

  • Solvents for purification: Chloroform, Methanol

Workflow Diagram:

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polymerization cluster_purification Purification A Charge Reactor: MHD + Sn(Oct)₂ B Heat to 180°C under N₂ Flow A->B C Collect Methanol (3-4 hours) B->C D Increase Temp to 200°C Apply High Vacuum (<1 mbar) C->D E Continue for 4-6 hours (Viscosity Increases) D->E F Cool & Dissolve in Chloroform E->F G Precipitate in Cold Methanol F->G H Filter & Dry under Vacuum G->H

Caption: Workflow for Melt Polycondensation of MHD.

Step-by-Step Methodology:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent premature hydrolysis.

  • Charging: Charge the reaction flask with methyl 12-hydroxydodecanoate (e.g., 50 g, 0.217 mol). Add the tin(II) octoate catalyst (0.1-0.5 mol% relative to the monomer).

  • Stage 1 (Oligomerization): Begin mechanical stirring and purge the system with dry nitrogen for 15-20 minutes. Heat the mixture to 180°C. Methanol will begin to distill and collect in the receiving flask. Continue this stage for 3-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Stage 2 (Polymerization): Gradually increase the temperature to 200-210°C while slowly applying a high vacuum (target <1 mbar). A significant increase in the viscosity of the melt will be observed. Continue the reaction under high vacuum for an additional 4-6 hours to maximize the molecular weight.

  • Recovery: Discontinue heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting polymer will be a solid, waxy material.

  • Purification: Dissolve the crude polymer in a minimal amount of chloroform. Slowly pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the purified polymer.

  • Drying: Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of MHD

This protocol describes the synthesis using immobilized Candida antarctica lipase B.

Materials & Equipment:

  • Methyl 12-hydroxydodecanoate (MHD, >98%)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous diphenyl ether (solvent)

  • Molecular sieves (3Å), activated

  • Schlenk flask

  • Magnetic stirrer and hot plate

  • Vacuum line

Workflow Diagram:

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification A Dry Monomer & Solvent B Add MHD, Solvent, & Immobilized Lipase to Flask A->B C Heat to 80°C with Stirring B->C D Apply Light Vacuum (24-72 hours) C->D E Cool & Add Chloroform D->E F Filter to Remove Enzyme E->F G Precipitate Polymer in Cold Methanol F->G H Filter & Dry G->H

Caption: Workflow for Enzymatic Polymerization of MHD.

Step-by-Step Methodology:

  • Preparation: Dry the MHD monomer under vacuum for several hours before use. Activate the molecular sieves by heating under high vacuum.

  • Charging: To a dry Schlenk flask, add MHD (e.g., 5.0 g, 21.7 mmol), anhydrous diphenyl ether (5 mL), and Novozym 435 (10% w/w of monomer, 0.5 g).

  • Reaction Setup: Place the flask in an oil bath on a stirrer hotplate. Purge the flask with nitrogen.

  • Polymerization: Heat the mixture to 80°C with magnetic stirring. Once the temperature is stable, apply a light vacuum to facilitate the removal of the methanol byproduct. Allow the reaction to proceed for 24-72 hours.

  • Termination and Enzyme Removal: Cool the reaction to room temperature. Add chloroform to dissolve the polymer and stop the reaction. Remove the immobilized enzyme by filtration. The enzyme can be washed with chloroform and dried for potential reuse.

  • Purification: Precipitate the polymer from the filtrate by adding it to cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 40°C.

Polymer Characterization and Data Presentation

The resulting poly(12-hydroxydodecanoate) should be characterized to confirm its structure, molecular weight, and thermal properties.

Table 1: Key Characterization Techniques

TechniqueInformation ObtainedExpected Results for Poly(12-hydroxydodecanoate)
¹H NMR (CDCl₃)Structural confirmation, end-group analysisPeaks corresponding to the polyester backbone: ~4.05 ppm (-CH₂-O-), ~2.28 ppm (-CH₂-C=O), ~1.62 ppm (-CH₂-CH₂-C=O), and a broad multiplet at ~1.2-1.4 ppm for the other methylene protons.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), PDIMn typically 10,000 - 50,000 g/mol for enzymatic methods and 30,000 - 100,000 g/mol for melt polycondensation. PDI is typically 1.5 - 2.5.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), Melting temperature (Tm), CrystallinityA distinct melting peak (Tm) in the range of 75-85°C. A glass transition (Tg) well below room temperature, typically around -30 to -50°C.[10]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature (Td)High thermal stability, with an onset of decomposition typically above 250°C.

Table 2: Typical Results Comparison

ParameterCatalyst-Driven Melt PolycondensationEnzymatic Polymerization
Reaction Temp. 180 - 220 °C60 - 90 °C
Catalyst Sn(Oct)₂, Ti(OBu)₄Immobilized Lipase B
Typical Mn ( g/mol ) 30,000 - 100,00010,000 - 50,000
Typical PDI (Mw/Mn) 1.8 - 2.51.5 - 2.2
Advantages High molecular weight, fastMild conditions, high selectivity
Disadvantages High energy, potential metal residueLower molecular weight, slower

Polymerization Reaction Scheme

Caption: Transesterification Polymerization of MHD.

Applications and Future Perspectives

Poly(12-hydroxydodecanoate) is part of the family of long-chain aliphatic polyesters, which are gaining interest as alternatives to polyolefins like polyethylene. Its key properties—biodegradability, biocompatibility, and thermoplasticity—make it a strong candidate for several advanced applications:

  • Drug Delivery: The biodegradable nature of the polyester makes it suitable for creating nanoparticles, microparticles, and implants for controlled drug release.[11][12][13] Its hydrophobic character is ideal for encapsulating lipophilic drugs.

  • Biomedical Devices: Due to its biocompatibility and mechanical properties, it can be considered for sutures, scaffolds in tissue engineering, and other implantable devices.[13]

  • Thermoplastic Elastomers: When copolymerized with other monomers, the flexible long-chain structure of the 12-hydroxydodecanoate unit can impart elastomeric properties to the resulting material.[9]

Future research will likely focus on the copolymerization of MHD with other hydroxy acids (e.g., lactic acid, caprolactone) to precisely tune properties like degradation rate, crystallinity, and mechanical strength for tailored applications.[14] Furthermore, optimization of large-scale green synthesis routes, particularly leveraging enzymatic processes, will be critical for its commercial viability.

References

  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • Matsumura, S. (2022). Recent progress in primitive polyester synthesis and membraneless microdroplet assembly. Biophysical Reviews, 14, 1079–1086.
  • Krause, W. (2019). Quick Review of Polyester Synthesis. YouTube.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Methyl 12-hydroxydodecanoate. PubChem. Retrieved from [Link]

  • Jeon, S.-Y., et al. (2019).
  • Han, R., et al. (2025). Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base. Polymer Chemistry.
  • Chung, A.-L., et al. (2011). Biosynthesis and characterization of poly(3-hydroxydodecanoate) by β-oxidation inhibited mutant of Pseudomonas entomophila L48. Biomacromolecules, 12(10), 3559-66.
  • Google Patents. (n.d.). Process for the preparation of polyesters from hydroxycarboxylic acids.
  • Conte, C., et al. (2016). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(2), e1446.
  • MDPI. (2022). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI.
  • Jamilah, D., et al. (2022). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences, 339, 01002.
  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397.
  • Stempka, K., et al. (2012). Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. ACS Macro Letters, 1(5), 589–591.
  • Chemsrc. (n.d.). CAS#:71655-36-2 | Dodecanoic acid, 12-hydroxy-, Methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone. Retrieved from [Link]

  • Hartl, F. J., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade.
  • ResearchGate. (n.d.). Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base. Retrieved from [Link]

  • Welcome to DTU Research Database. (n.d.). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. Retrieved from [Link]

  • SpecialChem. (2026). Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity.
  • WUR eDepot. (2023).
  • MDPI. (2022). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI.
  • Han, R., et al. (2015). Tunable organo-catalysed ring-opening polymerization of ω-dodecalactone macrolactone by the cyclic triphosphazene base. Polymer Chemistry, 6(19), 3556-3561.
  • Google Patents. (n.d.). Transesterification of methyl methacrylate.
  • Google Patents. (n.d.). 12-hydroxystearic acid copolymer and method for producing the same.
  • Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. In Encyclopedia of Polymer Science and Technology.
  • ResearchGate. (n.d.). Chemical synthesis and characterization of POSS-functionalized poly[3-hydroxyalkanoates]. Retrieved from [Link]

  • Plastics Engineering. (2025).
  • National Center for Biotechnology Information. (n.d.). 12-Hydroxydodecanoic Acid. PubChem. Retrieved from [Link]

  • MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.
  • Dong, H., et al. (1999). Study on the enzymatic polymerization mechanism of lactone and the strategy for improving the degree of polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 37(9), 1265-1275.
  • ResearchGate. (n.d.). Bulk Ring-Opening Transesterification Polymerization of the Renewable δ-Decalactone Using an Organocatalyst. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 12-HYDROXYOCTADECANOIC. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility. MDPI.

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of Methyl 12-hydroxydodecanoate

Introduction and Analytical Rationale Methyl 12-hydroxydodecanoate (M12H) is a long-chain hydroxy fatty acid methyl ester. As a functionalized fatty acid derivative, it may be present in biological systems, industrial bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Analytical Rationale

Methyl 12-hydroxydodecanoate (M12H) is a long-chain hydroxy fatty acid methyl ester. As a functionalized fatty acid derivative, it may be present in biological systems, industrial bioprocesses, or as a component in the synthesis of polymers and surfactants.[1] Accurate quantification is crucial for understanding its metabolic role, optimizing production, or for quality control purposes. The molecule's structure, possessing a polar hydroxyl group at one end and a less polar esterified carbon chain, presents a unique analytical challenge.[2]

Direct analysis is often hindered by the active hydroxyl group, which can lead to poor chromatographic peak shape and thermal instability, particularly in Gas Chromatography (GC). Therefore, robust analytical strategies must be employed to ensure sensitivity, selectivity, and reproducibility. This guide provides two validated protocols for the quantification of M12H: a GC-Mass Spectrometry (MS) method requiring chemical derivatization and a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The choice of method depends on the available instrumentation, sample matrix complexity, and desired throughput.

Analyte Properties

  • Molecular Formula: C₁₃H₂₆O₃[2]

  • Molecular Weight: 230.35 g/mol [3]

  • Structure: A 12-carbon chain with a methyl ester at C1 and a hydroxyl group at C12.

  • Solubility: Soluble in organic solvents like methanol, hexane, and toluene.

Sample Preparation from Biological Matrices

The primary goal of sample preparation is to isolate M12H from interfering matrix components such as proteins, phospholipids, and salts, and to concentrate the analyte for sensitive detection.[4] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly employed.[5]

Protocol: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is designed for the efficient cleanup and concentration of M12H from a plasma matrix.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard (IS) solution (e.g., ¹³C₁₂-12-hydroxydodecanoic acid) and 1 mL of 4% phosphoric acid. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes. The supernatant contains the analyte.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 2 mL of methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate solvent (Hexane for GC-MS analysis; 50:50 Methanol:Water for LC-MS/MS analysis).

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (C18) plasma Plasma Sample + Internal Standard acid Protein Precipitation (e.g., Phosphoric Acid) plasma->acid centrifuge Centrifugation (4000 rpm, 10 min) acid->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 2. Load Supernatant supernatant->load condition 1. Condition (Methanol, Water) condition->load wash 3. Wash (5% Methanol) load->wash elute 4. Elute (Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Solvent dry->reconstitute analysis analysis reconstitute->analysis Ready for Analysis

Caption: General workflow for Solid-Phase Extraction of M12H.

Method 1: Quantification by GC-MS

Scientific Rationale

Gas chromatography is an excellent technique for separating volatile compounds. However, the free hydroxyl group on M12H makes it polar and prone to hydrogen bonding, which can cause peak tailing and poor sensitivity. Furthermore, it may not be sufficiently volatile for GC analysis without thermal degradation. To overcome this, chemical derivatization is mandatory.[6] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks suitable for accurate quantification.[7]

Protocol: Derivatization and GC-MS Analysis
  • Derivatization:

    • To the dried sample extract (from Sample Preparation, step 7), add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Splitless mode (1 min)
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold 2 min; ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z specific to TMS-derivatized M12H (e.g., a characteristic fragment ion)
Qualifier Ions m/z specific to TMS-derivatized M12H (for identity confirmation)
  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known concentrations prepared and derivatized in the same manner as the samples.

    • Calculate the peak area ratio of the M12H-TMS derivative to the internal standard.

    • Quantify the M12H concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification by LC-MS/MS

Scientific Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for analyzing polar compounds in complex matrices without the need for derivatization.[4] Reversed-phase chromatography separates M12H from other matrix components based on polarity. Electrospray Ionization (ESI) is a soft ionization technique that generates protonated molecular ions [M+H]⁺ with minimal fragmentation. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels.[8]

Protocol: LC-MS/MS Analysis
  • LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 50% B to 95% B over 5 min; hold at 95% B for 2 min; return to 50% B and equilibrate for 3 min.
Injection Volume 5 µL
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage +5500 V
Source Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z 231.2 for [M+H]⁺) → Product Ion (e.g., m/z specific fragment)
  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the peak area ratio of the M12H MRM transition to the internal standard's MRM transition.

    • Quantify the M12H concentration in unknown samples using the linear regression equation derived from the calibration curve.

Comparative Analytical Workflow

G cluster_gc Method 1: GC-MS cluster_lc Method 2: LC-MS/MS start Prepared Sample Extract (Reconstituted) deriv Derivatization (Silylation) BSTFA, 70°C, 60 min start->deriv lc_inject LC Injection start->lc_inject gc_inject GC Injection deriv->gc_inject gc_sep Separation (HP-5ms Column) gc_inject->gc_sep ei_ion EI Ionization gc_sep->ei_ion sim SIM Detection ei_ion->sim end_node Quantification sim->end_node lc_sep Separation (C18 Column) lc_inject->lc_sep esi_ion ESI Ionization lc_sep->esi_ion mrm MRM Detection esi_ion->mrm mrm->end_node

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

Method Validation and Performance Characteristics

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure reliable results. The following table summarizes typical performance characteristics achievable with the described methods.

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 10 - 2000 ng/mL0.5 - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 90 - 110%95 - 105%

References

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cyberlipid. (n.d.). Fatty Acid Derivatization. Retrieved from [Link]

  • Stalberg, T. D., & El-Sohemy, A. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). SUPPLEMENTARY MATERIAL High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 12-hydroxydodecanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library.
  • Al-Alawi, R. A., Al-Mughairi, Y. M., & Hossain, M. A. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent Technologies. Retrieved from [Link]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]

  • Namrata, S., et al. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1059-1070.
  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Park, J. H., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812. Retrieved from [Link]

Sources

Method

Application Note: GC-MS Protocol for the Analysis of Methyl 12-hydroxydodecanoate

Introduction: The Analytical Challenge of ω-Hydroxy Fatty Acid Methyl Esters Methyl 12-hydroxydodecanoate is an ω-hydroxy fatty acid methyl ester (FAME), a class of molecules with significance in polymer chemistry, cosme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of ω-Hydroxy Fatty Acid Methyl Esters

Methyl 12-hydroxydodecanoate is an ω-hydroxy fatty acid methyl ester (FAME), a class of molecules with significance in polymer chemistry, cosmetics, and as biological intermediates.[1][2] Accurate and reliable quantification of such compounds is crucial for quality control, reaction monitoring, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[3]

However, the direct analysis of hydroxy FAMEs like Methyl 12-hydroxydodecanoate by GC presents a significant challenge. The terminal hydroxyl group (-OH) is polar and capable of hydrogen bonding. This polarity leads to undesirable interactions with the stationary phase of the GC column, resulting in poor chromatographic performance, including broad, tailing peaks and potential irreversible adsorption. To overcome this, a chemical derivatization step is essential to "cap" the active hydroxyl group, thereby increasing the analyte's volatility and thermal stability, and ensuring sharp, symmetrical peaks for high-quality quantitative analysis.[4]

This application note provides a comprehensive, field-proven protocol for the analysis of Methyl 12-hydroxydodecanoate using GC-MS. The core of this method is the derivatization of the hydroxyl group into a trimethylsilyl (TMS) ether, a robust and efficient reaction that yields a derivative with excellent chromatographic properties.[5]

Principle of the Method: A Two-Fold Derivatization Strategy

The presented methodology hinges on ensuring the analyte is in a form suitable for GC analysis. While the target analyte, Methyl 12-hydroxydodecanoate, already possesses a methyl ester group, the free hydroxyl group must be addressed.

Causality of Derivatization: The conversion of the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether via a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the critical step.[4][6] This reaction replaces the active hydrogen on the hydroxyl group with a bulky, non-polar TMS group (-Si(CH₃)₃). The resulting benefits are threefold:

  • Elimination of Hydrogen Bonding: The TMS ether cannot act as a hydrogen bond donor, which is the primary cause of peak tailing and analyte adsorption.

  • Increased Volatility: The derivatized molecule has a lower boiling point, making it more amenable to volatilization in the GC injector.

  • Characteristic Mass Spectrum: The TMS group introduces a distinct fragmentation pattern in the mass spectrometer, providing clear diagnostic ions that aid in unequivocal identification.[5]

Following derivatization, the sample is injected into the GC-MS system. The analyte is separated from other matrix components on a capillary column and subsequently ionized and fragmented by Electron Ionization (EI). The resulting mass spectrum provides a chemical fingerprint for identification, while the peak area from the chromatogram is used for quantification.

Experimental Workflow Visualization

The entire analytical process, from sample preparation to data analysis, is outlined in the workflow diagram below.

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for Methyl 12-hydroxydodecanoate cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing Methyl 12-hydroxydodecanoate Evaporate Evaporate to Dryness (under Nitrogen stream) Sample->Evaporate Standard Prepare Calibration Standards (e.g., 1-100 µg/mL) Standard->Evaporate Deriv Add Pyridine & BSTFA Incubate at 60-70°C Evaporate->Deriv Anhydrous conditions crucial Inject Inject into GC-MS System Deriv->Inject TMS-derivatized analyte in solvent Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the derivatization and GC-MS analysis of Methyl 12-hydroxydodecanoate.

Materials and Reagents

  • Analyte Standard: Methyl 12-hydroxydodecanoate (≥98% purity)

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • Solvents (Anhydrous, GC grade): Pyridine, Hexane, Ethyl Acetate.

  • Glassware: 2 mL screw-cap autosampler vials with PTFE-lined septa, volumetric flasks, microsyringes.

  • Equipment: Nitrogen evaporator or vacuum centrifuge, heating block or oven, vortex mixer.

Instrumentation and Analytical Conditions

A standard capillary Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and stable performance for quantitative analysis.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column providing excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow mode at 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times with temperature programming.
Injector Splitless mode, 280°CMaximizes analyte transfer to the column, ideal for trace analysis. High temperature ensures complete volatilization of the TMS derivative.
Oven Program Initial: 120°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The program ensures the separation of the analyte from solvent and potential by-products, yielding a sharp peak.[7]
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.[4]
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[7]
MS Temperature Ion Source: 230°C, Quadrupole: 150°CStandard operating temperatures to ensure optimal performance and prevent contamination.
Acquisition Mode Full Scan (m/z 50-500)Allows for the collection of the full mass spectrum for positive identification and spectral analysis.
Injection Volume 1 µLA standard volume for capillary GC systems.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of Methyl 12-hydroxydodecanoate standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock standard with ethyl acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Derivatization Protocol

This protocol is applicable to both calibration standards and samples containing the analyte.

  • Aliquot: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen at room temperature.

    • Expert Insight: This step is critical. The presence of water or protic solvents will consume the derivatizing reagent and inhibit the silylation reaction.[7] Ensure the residue is completely dry.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue. Follow this by adding 50 µL of BSTFA (+1% TMCS).

    • Expert Insight: Pyridine acts as a catalyst and an acid scavenger, ensuring the reaction goes to completion. TMCS is a catalyst that enhances the reactivity of the silylating agent.

  • Incubation: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature before analysis. The sample is now ready for GC-MS injection.

Expected Results and Data Interpretation

Chromatographic Profile

The underivatized Methyl 12-hydroxydodecanoate, if it elutes, will appear as a broad, tailing peak. In contrast, the TMS-derivatized product, Methyl 12-(trimethylsiloxy)dodecanoate , will elute as a sharp, symmetrical peak, ensuring accurate integration and quantification.

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum of the TMS-derivatized analyte is highly characteristic. The molecular ion (M⁺) at m/z 302 may be weak or absent. The fragmentation pattern is dictated by cleavages adjacent to the ester and the trimethylsiloxy groups.

Key Diagnostic Ions for Methyl 12-(trimethylsiloxy)dodecanoate:

  • m/z 287 ([M-15]⁺): Loss of a methyl group (•CH₃) from a TMS moiety, a very common fragmentation for TMS derivatives.

  • m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation itself, often a prominent peak.

  • m/z 74: This characteristic fragment from the McLafferty rearrangement of the methyl ester end may still be present, though its intensity can be variable after derivatization.[8]

  • Alpha-Cleavage Ions: Cleavage of the C-C bond adjacent to the carbon bearing the -OTMS group is highly favorable. This will result in specific fragment ions that confirm the position of the original hydroxyl group.

References

  • Benchchem. (2025). Application Note & Protocol: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using a Linoleic Acid-d5 I. Benchchem.com. 9

  • Sigma-Aldrich. Derivatization of Fatty acids to FAMEs. Sigmaaldrich.com. Link

  • Merritt, M. V., & C. H. Johnson. (1997). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 38(3), 597-603. Link

  • Zhang, T., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(9), 2371-2387. Link

  • GEOMAR Helmholtz Centre for Ocean Research Kiel. Sampling, sample preparation and preservation (fatty acid analysis). Geomar.de. Link

  • Chance, D. L., Gerhardt, K. O., & Mawhinney, T. P. (1997). Gas–liquid chromatography–mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. Journal of Chromatography A, 793(1), 91-98. Link

  • Li, Y., et al. (2018). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 120(1), 1700313. Link

  • Vance, R. E., et al. (2013). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. ResearchGate. Link

  • Zhang, T., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed. Link

  • Benchchem. (2025). Application Note: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS using a Deuterated Internal Standard. Benchchem.com. Link

  • Chen, G. Q., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 17467-17476. Link

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Researchgate.net. Link

  • Andreoli, R., et al. (1998). Identification of isomeric hydroxy fatty acids in aerosol samples by capillary gas chromatography—mass spectrometry. ResearchGate. Link

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Researchgate.net. Link

  • National Center for Biotechnology Information. (n.d.). Methyl 12-hydroxydodecanoate. PubChem Compound Database. Link

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek.com. Link

  • ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of dodecanoic acid methyl ester. Researchgate.net. Link

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chem.libretexts.org. Link

  • DSpace@MIT. (n.d.). Aura. Dspace.mit.edu. Link

  • Eldorado - Repository of the TU Dortmund. (n.d.). Sustainable Process Development for Olefin Carbonylation Reactions. Eldorado.tu-dortmund.de. Link

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.co.uk. Link

  • Gubbels, E., et al. (2019). Chemical Recycling of End‐of‐Life Polyamide 6 via Ring Closing Depolymerization. ChemSusChem, 12(22), 4998-5004. Link

  • Kamimura, A., et al. (2017). A kinetic study on the conversion of nylon 12 to methyl 12-hydroxydodecanoate in supercritical MeOH in the presence of carboxylic acid. Polymer Degradation and Stability, 143, 210-215. Link

  • ResearchGate. (n.d.). Studies of the decomposition behavior of nylon-6,6 in supercritical water. Researchgate.net. Link

Sources

Application

Application Note &amp; Protocol: A Senior Application Scientist's Guide to the HPLC Analysis of Long-Chain Hydroxy Fatty Acid Esters

Authored by: Gemini, Senior Application Scientist Abstract Long-chain hydroxy fatty acid esters (LCHFAEs) represent a class of lipids with burgeoning significance in biomedical and pharmaceutical research. Their roles as...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Long-chain hydroxy fatty acid esters (LCHFAEs) represent a class of lipids with burgeoning significance in biomedical and pharmaceutical research. Their roles as signaling molecules in metabolic regulation and inflammation underscore the critical need for robust and reliable analytical methodologies.[1][2] This guide provides a comprehensive framework for the analysis of LCHFAEs using High-Performance Liquid Chromatography (HPLC), addressing the nuances of sample preparation, chromatographic separation, and detection. We delve into the rationale behind methodological choices, offering detailed protocols for both UV/Vis and mass spectrometric detection, and provide troubleshooting insights gleaned from extensive field experience. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical capabilities for these challenging yet vital lipid species.

The Scientific Imperative for LCHFAE Analysis

Long-chain hydroxy fatty acids (LCHFAs) and their esterified forms are not merely structural components of complex lipids; they are active participants in a host of physiological and pathological processes.[3] From their role in modulating insulin sensitivity and mitigating inflammation to their involvement in the pathophysiology of metabolic diseases, the biological importance of these molecules is a rapidly expanding field of study.[1][2] In drug development, understanding the disposition and metabolic fate of LCHFAE-based therapeutics or quantifying their endogenous modulation by new chemical entities is paramount. The inherent structural diversity of LCHFAEs, including positional and stereoisomers, presents a significant analytical challenge that necessitates the high-resolution capacity of HPLC.[4][5]

Foundational Principles: Navigating the Analytical Landscape

While gas chromatography (GC) has traditionally been a workhorse for fatty acid analysis, HPLC offers distinct advantages for LCHFAEs.[6][7] HPLC operates at ambient temperatures, preventing the degradation of thermally labile analytes.[7] Furthermore, HPLC excels at the preparative scale, allowing for the isolation of specific isomers for further characterization.[7]

The primary challenge in the HPLC analysis of LCHFAEs lies in their detection. Most LCHFAEs lack a strong native chromophore, rendering them "invisible" to standard UV/Vis detectors.[8] This fundamental limitation dictates one of two strategic approaches:

  • Derivatization: The covalent attachment of a UV-active or fluorescent tag to the fatty acid's carboxyl group.[9]

  • Universal Detection: The use of detectors that do not rely on spectroscopic properties, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[8][10]

This guide will focus on derivatization for UV/Vis detection, a widely accessible and cost-effective method, and on HPLC-MS, the gold standard for sensitivity and specificity.[5]

The Analytical Workflow: A Visual Overview

The successful analysis of LCHFAEs is a multi-step process, each stage being critical for the integrity of the final data. The following diagram illustrates the typical workflow from sample acquisition to data interpretation.

LCHFAE Analysis Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Biological Matrix (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Homogenization Saponification Saponification (Release of Free Fatty Acids) Extraction->Saponification Isolate Total Lipids SPE Solid-Phase Extraction (SPE) (Purification & Concentration) Saponification->SPE Isolate Free Fatty Acids Derivatization Derivatization (e.g., with PNB bromide) SPE->Derivatization Purified LCHFAs HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC UV-Active Analytes Detection Detection (UV/Vis or MS) HPLC->Detection Separated Analytes Quantification Quantification (Internal Standard Method) Detection->Quantification Chromatographic Data Interpretation Data Interpretation & Reporting Quantification->Interpretation Concentration Data Derivatization Reaction cluster_reactants Reactants cluster_products Products LCHFA R-COOH (Long-Chain Hydroxy Fatty Acid) Catalyst Crown Ether & Triethylamine LCHFA->Catalyst PNB_Br Br-CH2-C6H4-NO2 (p-Nitrobenzyl bromide) PNB_Br->Catalyst PNB_Ester R-COO-CH2-C6H4-NO2 (PNB Ester - UV Active) HBr HBr Catalyst->PNB_Ester Catalyst->HBr

Caption: Derivatization of a fatty acid with PNB-Br.

Protocol 4.2.1: PNB Derivatization

  • Drying: Evaporate the purified LCHFA fraction to complete dryness under nitrogen. The absence of water is critical for the reaction to proceed efficiently.

  • Reagent Preparation: Prepare a derivatization cocktail consisting of 10 mg/mL PNB-Br and 5 mg/mL of a catalyst like 18-crown-6 ether in acetonitrile.

  • Reaction: Add 100 µL of the derivatization cocktail and 10 µL of a base catalyst (e.g., triethylamine) to the dried sample.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Quenching & Dilution: Cool the reaction mixture to room temperature. Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for HPLC analysis.

HPLC Separation & Detection

Protocol 4.3.1: Reversed-Phase HPLC with UV/Vis Detection

  • Rationale: Reversed-phase chromatography on a C18 stationary phase separates lipids based on their hydrophobicity. [7]Longer alkyl chains and fewer polar (hydroxyl) groups lead to longer retention times. A gradient elution is employed to resolve a wide range of LCHFAEs in a reasonable timeframe.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 2.6 µmProvides excellent hydrophobic selectivity for long-chain fatty acids. [11]
Mobile Phase A WaterStrong solvent for polar analytes.
Mobile Phase B AcetonitrileWeak solvent for hydrophobic analytes, elutes LCHFAEs.
Gradient 70% B to 100% B over 20 minAllows for the elution of a wide range of LCHFAEs with varying chain lengths and hydroxylation patterns.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35°CImproves peak shape and reduces viscosity. [12]
Injection Vol. 10 µLStandard volume to avoid column overload.
UV Detection 265 nmCorresponds to the absorbance maximum of the PNB chromophore. [13]

Protocol 4.3.2: HPLC with Mass Spectrometric (MS) Detection

  • Rationale: HPLC-MS provides unparalleled sensitivity and specificity, allowing for the confident identification and quantification of LCHFAEs without derivatization. Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid group.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmSmaller ID column is ideal for coupling to MS, reducing solvent load.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to aid in protonation for positive mode or improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase lipidomics.
Gradient 50% B to 100% B over 15 minOptimized for faster elution suitable for MS duty cycles.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnhances separation efficiency.
Ionization Mode ESI NegativeCarboxylic acids readily form [M-H]⁻ ions, providing high sensitivity.
MS Analysis Full Scan & dd-MS²Full scan for quantification; data-dependent MS² for structural confirmation.

Data Analysis and System Validation

  • Quantification: For both methods, quantification should be performed using the internal standard method. [14]A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.

  • System Suitability: Before analyzing samples, inject a standard mixture to verify system performance. Key parameters to monitor include peak resolution, tailing factor, and retention time stability.

  • Linearity and Range: The linear range of the assay should be established, and samples should be diluted to fall within this range for accurate quantification.

Troubleshooting Common Issues

Effective troubleshooting is the hallmark of an experienced analyst. The following decision tree addresses common problems encountered in the HPLC analysis of LCHFAEs.

HPLC Troubleshooting start Problem Observed no_peaks No Peaks or Very Small Peaks start->no_peaks peak_tailing Broad or Tailing Peaks start->peak_tailing rt_shift Retention Time Shift start->rt_shift no_peaks_q1 Check Detector & Lamp Status no_peaks->no_peaks_q1 peak_tailing_q1 Column Overload? peak_tailing->peak_tailing_q1 rt_shift_q1 Mobile Phase Composition Error? rt_shift->rt_shift_q1 no_peaks_q2 Derivatization Failure? no_peaks_q1->no_peaks_q2 Detector OK no_peaks_sol1 Verify Injection no_peaks_q2->no_peaks_sol1 No no_peaks_sol2 Prepare Fresh Reagents no_peaks_q2->no_peaks_sol2 Yes peak_tailing_q2 Active Sites on Column? peak_tailing_q1->peak_tailing_q2 No peak_tailing_sol1 Dilute Sample peak_tailing_q1->peak_tailing_sol1 Yes peak_tailing_sol2 Use New Column / Flush with Strong Solvent peak_tailing_q2->peak_tailing_sol2 Yes rt_shift_q2 Column Temperature Fluctuation? rt_shift_q1->rt_shift_q2 No rt_shift_sol1 Prepare Fresh Mobile Phase rt_shift_q1->rt_shift_sol1 Yes rt_shift_sol2 Check Column Thermostat rt_shift_q2->rt_shift_sol2 Yes

Caption: A decision tree for troubleshooting HPLC issues.

Conclusion

The analysis of long-chain hydroxy fatty acid esters by HPLC is a challenging but achievable endeavor. Success hinges on a meticulous approach to sample preparation, a rational selection of chromatographic conditions and detection methods, and a systematic approach to troubleshooting. By understanding the causality behind each experimental choice, from the necessity of saponification to the principles of reversed-phase separation, researchers can generate high-quality, reproducible data. The protocols and insights provided herein serve as a robust starting point for laboratories engaged in the study of these biologically potent lipids, ultimately enabling a deeper understanding of their role in health and disease.

References

  • Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Sac State Scholars. [Link]

  • Derivatization in HPLC. HTA SRL. [Link]

  • Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids. PubMed. [Link]

  • Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. PubMed. [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC - NIH. [Link]

  • HPLC analysis. Cyberlipid. [Link]

  • Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Preprints.org. [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]

  • Analysis of fatty acids by column liquid chromatography. ResearchGate. [Link]

  • Hydroxy fatty acids. Cyberlipid. [Link]

  • Very long-chain fatty acids: elongation, physiology and related disorders. Oxford Academic. [Link]

  • 4-Hydroxynonenal. Wikipedia. [Link]

  • Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. MDPI. [Link]

  • Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]

  • Can anyone recommend a HPLC method for Free Fatty Acid analysis if they are in dichloromethane? ResearchGate. [Link]

  • Reversed Phase HPLC of Fatty Acids. Agilent. [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]

  • The Various Roles of Fatty Acids. PMC - NIH. [Link]

  • Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. PubMed. [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of Methyl 12-Hydroxydodecanoate in the Development of Advanced Biodegradable Polymers

Abstract Methyl 12-hydroxydodecanoate (MHD), a C12 ω-hydroxy fatty acid ester, is a pivotal bio-based monomer for synthesizing high-performance biodegradable polyesters. Its bifunctional nature, featuring a terminal hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 12-hydroxydodecanoate (MHD), a C12 ω-hydroxy fatty acid ester, is a pivotal bio-based monomer for synthesizing high-performance biodegradable polyesters. Its bifunctional nature, featuring a terminal hydroxyl group and a methyl ester, enables its transformation into poly(12-hydroxydodecanoate), a semi-crystalline thermoplastic with significant potential in biomedical applications, including drug delivery and tissue engineering. This guide provides an in-depth exploration of the polymerization methodologies for MHD, detailed protocols for polymer synthesis and characterization, and a practical application in the formulation of drug-loaded nanoparticles. We emphasize the causality behind experimental choices to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile monomer.

Introduction: The Case for a C12 Building Block

The pursuit of sustainable and biocompatible materials has led to significant interest in aliphatic polyesters. While polymers like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) are well-established, there is a growing need for materials with tailored properties. 12-hydroxydodecanoic acid and its methyl ester derivative represent a unique class of monomers.[1] The long methylene chain (-(CH₂)₁₁-) imparts flexibility and hydrophobicity to the resulting polymer, while the ester linkages ensure biodegradability.

Poly(12-hydroxydodecanoate) is a polyester with properties that can be likened to low-density polyethylene (LDPE), but with the added advantage of being biodegradable.[2][3] This makes it an attractive candidate for applications requiring mechanical robustness coupled with environmental or physiological degradation. This document serves as a technical guide to harnessing MHD for the creation of these advanced polymers.

Physicochemical Properties of the Monomer

A foundational understanding of the monomer is critical for successful polymerization.

PropertyValueSource
Chemical Formula C₁₃H₂₆O₃[4]
Molecular Weight 230.34 g/mol [4]
Physical Form Powder
Melting Point 31-32 °C
Key Functional Groups Terminal Hydroxyl (-OH), Methyl Ester (-COOCH₃)[1]

From Monomer to Polymer: Synthesis Methodologies

The conversion of methyl 12-hydroxydodecanoate to its corresponding polyester, poly(12-hydroxydodecanoate), can be achieved primarily through two distinct pathways: direct polycondensation or a more controlled ring-opening polymerization (ROP) of the corresponding macrolactone.

Workflow Overview

G cluster_0 Synthesis Pathways cluster_1 Application Development Monomer Methyl 12-Hydroxydodecanoate Polycondensation Direct Polycondensation Monomer->Polycondensation High Temp, Vacuum Catalyst Macrolactone Cyclization to Dodecalactone Monomer->Macrolactone Depolymerization or Intramolecular Cyclization Polymer Poly(12-hydroxydodecanoate) Polycondensation->Polymer ROP Ring-Opening Polymerization (ROP) Macrolactone->ROP Catalyst (Enzymatic or Metal-based) ROP->Polymer Nanoparticles Nanoparticle Formulation Polymer->Nanoparticles Emulsification/ Solvent Evaporation DrugDelivery Drug Delivery System Nanoparticles->DrugDelivery

Caption: Overall workflow from monomer to a functional drug delivery system.

Method A: Direct Polycondensation

This method involves the self-condensation of the monomer at high temperatures under vacuum. The methyl ester group reacts with the hydroxyl group of another monomer, eliminating methanol as a byproduct.

  • Expertise & Causality: This is a straightforward method but achieving high molecular weights can be challenging. The reaction is an equilibrium process. Therefore, the efficient and continuous removal of the methanol byproduct via high vacuum is absolutely critical to drive the reaction toward the formation of long polymer chains, according to Le Chatelier's principle. The choice of catalyst, typically a transesterification catalyst like antimony(III) oxide or tin(II) octoate, is crucial for accelerating the reaction rate at manageable temperatures to prevent thermal degradation of the forming polymer.

Protocol 2.1: Synthesis of Poly(12-hydroxydodecanoate) via Polycondensation

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump via a cold trap.

  • Monomer Charging: Add methyl 12-hydroxydodecanoate (e.g., 50 g, 0.217 mol) and the catalyst (e.g., Tin(II) 2-ethylhexanoate, Sn(Oct)₂, 0.1% w/w) to the reactor.

  • Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause side reactions and polymer discoloration at high temperatures.

  • First Stage (Methanol Removal): Heat the reactor to 180-200°C under a gentle nitrogen flow. Methanol will begin to distill off. Maintain these conditions for 2-3 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Second Stage (High Vacuum): Gradually reduce the pressure to <1 mbar over 30-60 minutes. A significant increase in the viscosity of the reaction mixture will be observed.

  • Polymerization: Continue the reaction at 200-220°C under high vacuum for an additional 4-6 hours. The stirrer speed may need to be reduced as the viscosity increases.

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or toluene) and precipitated in a non-solvent like cold methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Method B: Ring-Opening Polymerization (ROP)

ROP is often the preferred method for producing high molecular weight polyesters with controlled architectures.[2][5] This approach first requires the conversion of the linear hydroxy ester into its cyclic counterpart, a macrolactone. Macrolactones with 12 or more atoms have little to no ring strain, which traditionally made them difficult to polymerize.[6] However, modern catalysts have overcome this challenge, enabling efficient polymerization.[3][7]

  • Expertise & Causality: ROP offers superior control over molecular weight and lower polydispersity compared to polycondensation. The reaction is a chain-growth process, which avoids the need for stoichiometric equivalence and the removal of small molecule byproducts during polymerization.[5] Enzymatic catalysts, such as lipases, are favored for their high selectivity and operation under mild conditions, which is ideal for biomedical applications.[8] Metal-based catalysts, like Sn(Oct)₂ or advanced salen complexes, are also highly efficient and can produce very high molecular weight polymers.[2][3]

Protocol 2.2: Synthesis of Poly(12-hydroxydodecanoate) via ROP

This protocol assumes the availability of the macrolactone, ω-dodecalactone.

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the macrolactone (e.g., 5 g, 25.2 mmol). If using a co-initiator like benzyl alcohol to control molecular weight, add it at the desired monomer-to-initiator ratio.

  • Catalyst Addition: Dissolve the catalyst (e.g., Sn(Oct)₂, 0.1 mol% relative to the monomer) in dry toluene and add it to the flask via syringe.

  • Polymerization: Place the flask in a preheated oil bath at 110-130°C. The reaction is typically carried out in bulk (neat) or in a high-boiling-point solvent like toluene.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing the monomer conversion via ¹H NMR or GPC.

  • Termination and Purification: After the desired time (typically 12-48 hours), cool the reaction to room temperature. Dissolve the viscous product in chloroform and precipitate it into cold methanol.

  • Drying: Filter the resulting white polymer and dry it under vacuum at 40-50°C to a constant weight.

Caption: A simplified schematic of the ROP coordination-insertion mechanism.

Polymer Characterization: Validating the Product

Thorough characterization is essential to confirm the synthesis of the desired polymer and to understand its properties for subsequent applications.

ParameterTechniqueTypical Result for Poly(12-hydroxydodecanoate)Purpose
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Mn: 20,000 - 150,000+ g/mol Determines polymer chain length, directly impacting mechanical properties.
Polydispersity (PDI) GPC1.5 - 2.5 (ROP can be lower)Measures the breadth of molecular weight distribution.
Chemical Structure ¹H NMR, ¹³C NMRConfirms ester linkages and repeat unit structure.Verifies successful polymerization and purity.
Melting Temp (Tm) Differential Scanning Calorimetry (DSC)75 - 90 °CDefines the upper temperature limit for solid-state applications.
Glass Transition (Tg) DSC-30 to -20 °CIndicates the transition from a rigid to a rubbery state.
Thermal Stability Thermogravimetric Analysis (TGA)Onset of degradation > 250 °CDetermines the processing temperature window.

Application Protocol: Drug-Loaded Nanoparticle Formulation

The biocompatibility and biodegradability of aliphatic polyesters make them excellent candidates for controlled drug delivery systems.[9][10] Here, we describe a protocol for encapsulating a model hydrophobic drug into poly(12-hydroxydodecanoate) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[11]

  • Expertise & Causality: This technique is widely used for encapsulating hydrophobic drugs.[11] The polymer and drug are dissolved in a water-immiscible organic solvent (the oil phase). This phase is then emulsified in an aqueous solution containing a surfactant (the water phase). The surfactant (e.g., polyvinyl alcohol, PVA) is crucial; it adsorbs to the surface of the newly formed oil droplets, preventing them from coalescing. High-energy sonication is used to break down the oil phase into nano-sized droplets. Subsequent evaporation of the organic solvent causes the polymer to precipitate and solidify, entrapping the drug within the nanoparticle matrix.

G cluster_NP Nanoparticle Formulation Workflow OilPhase Step 1: Create Oil Phase - Dissolve Polymer - Dissolve Drug (in organic solvent) Emulsify Step 3: Emulsification - Add Oil Phase to Aqueous Phase - High-Speed Homogenization or Sonication OilPhase->Emulsify AqPhase Step 2: Create Aqueous Phase - Dissolve Surfactant (in water) AqPhase->Emulsify Evap Step 4: Solvent Evaporation - Stir overnight - Organic solvent evaporates Emulsify->Evap Forms nano-droplets Collect Step 5: Collection & Purification - Centrifugation - Washing (to remove excess surfactant) - Lyophilization Evap->Collect Solidifies nanoparticles

Caption: Workflow for nanoparticle formulation via solvent evaporation.

Protocol 4.1: Formulation of Drug-Loaded Nanoparticles

  • Organic Phase Preparation: Dissolve 100 mg of poly(12-hydroxydodecanoate) and 10 mg of a model hydrophobic drug (e.g., curcumin) in 5 mL of a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Aqueous Phase Preparation: Prepare a 20 mL aqueous solution containing 1% (w/v) polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture using a probe sonicator on an ice bath. Sonicate for 2-4 minutes at 40-50% amplitude to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir it magnetically at room temperature for at least 4 hours (or overnight) to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Transfer the resulting nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Washing: Discard the supernatant, which contains residual PVA and unencapsulated drug. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice.

  • Lyophilization: After the final wash, resuspend the nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose). Freeze the suspension and lyophilize it to obtain a dry nanoparticle powder, which can be stored for long-term use.

Biocompatibility Considerations

Polyhydroxyalkanoates (PHAs), the broader class to which poly(12-hydroxydodecanoate) belongs, are generally known for their good biocompatibility and biodegradability, making them suitable for biomedical applications.[10] The degradation products of these polyesters are typically non-toxic and can be metabolized by the body. However, the surface properties of a polymer, such as smoothness and crystallinity, can influence cell attachment and growth.[12] Therefore, for any new formulation intended for in-vivo use, it is imperative to conduct cytotoxicity studies (e.g., using L929 fibroblast cells) and more specific cell-line-dependent assays to validate its biocompatibility.[13][14]

References

  • Ring opening polymerization of macrolactones: high conversions and activities using an yttrium c
  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production.
  • Catalytic Ring-Opening Polymerization of Renewable Macrolactones to High Molecular Weight Polyethylene-like Polymers.
  • Catalytic Ring-Opening Polymerization of Renewable Macrolactones to High Molecular Weight Polyethylene-like Polymers.
  • Ring-opening polymerizations of macrolactones catalyzed by an aluminium salen complex.
  • Recent Developments in Ring-Opening Polymerization of Lactones.
  • 12-Hydroxydodecanoic Acid: A Comprehensive Technical Guide to its Industrial Applic
  • Biosynthesis of hydroxyf
  • Synthesis of hydroxy fatty acids using oleate hydr
  • Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase.
  • Effects of surface morphology on biocompatibility of polyhydroxyalkanoates.
  • Application Notes and Protocols: 12-Hydroxydodecanoic Acid for Polyamide Production. Benchchem.
  • Methyl 12-hydroxydodecano
  • Polyhydroxyalkanoates (PHAs): Types, Properties, Chemical Structure & Toxicity. Specialty Chemicals and Surfactants.
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central.
  • The Biosynthesis of Enzym
  • Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. PubMed.
  • Novel biodegradable molecularly imprinted polymer nanoparticles for drug delivery of methotrexate anti-cancer; synthesis, characteriz
  • methyl 12-hydroxydodecano
  • Exploiting Polyhydroxyalkanoates for Biomedical Applic
  • 12-Hydroxydodecanoic acid. Sigma-Aldrich.
  • Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applic
  • Biocompatibility studies and characterization of poly(3-hydroxybutyrate-co-3-hydroxyhexano
  • Effects on the crystallization behavior and biocompatibility of poly(LLA-ran-PDO-ran-GA) with poly(d-lactide)
  • Biodegradable PCL-b-PLA Microspheres with Nanopores Prepared via RAFT Polymerization and UV Photodegradation of Poly(Methyl Vinyl Ketone) Blocks. NIH.
  • Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility. MDPI.
  • Fabrication, characterization, in vitro drug release and glucose uptake activity of 14-deoxy, 11, 12-didehydroandrographolide loaded polycaprolactone nanoparticles. PMC - NIH.
  • Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica. PMC - NIH.
  • Dodecanoic acid, 12-hydroxy-, Methyl ester. Chemsrc.
  • Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of Methyl 12-hydroxydodecanoate

Welcome to the comprehensive technical support guide for the synthesis and purification of methyl 12-hydroxydodecanoate. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of methyl 12-hydroxydodecanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this valuable bifunctional molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis and purification of methyl 12-hydroxydodecanoate, offering explanations for the underlying causes and providing actionable solutions.

1. Issue: Low Yield of Methyl 12-hydroxydodecanoate in Fischer Esterification

  • Question: I am performing a Fischer esterification of 12-hydroxydodecanoic acid with methanol and an acid catalyst, but my yields are consistently low. What could be the cause, and how can I improve it?

  • Answer: Low yields in Fischer esterification are a common issue stemming from the reversible nature of the reaction.[1] The equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water) can be shifted to favor product formation by addressing the following factors:

    • Incomplete Water Removal: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.

      • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, using a large excess of the alcohol reactant (methanol) can also drive the reaction forward.

    • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a reasonable timeframe.

      • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

    • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions.

      • Solution: Refluxing the reaction mixture at the boiling point of the alcohol (methanol) is typically sufficient.

    • Premature Work-up: Stopping the reaction before it has reached equilibrium will naturally result in a lower yield.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.

2. Issue: Presence of Di-ester Impurity (Dimethyl 1,12-dodecanedioate) in the Final Product

  • Question: My final product shows a significant peak corresponding to dimethyl 1,12-dodecanedioate. How is this impurity being formed, and how can I prevent it?

  • Answer: The presence of dimethyl 1,12-dodecanedioate suggests that your starting material, 12-hydroxydodecanoic acid, may be contaminated with 1,12-dodecanedioic acid.[2] Alternatively, if you are synthesizing methyl 12-hydroxydodecanoate via the reduction of dimethyl 1,12-dodecanedioate, this impurity is your unreacted starting material.[3][4]

    • Prevention during Esterification:

      • Purify the Starting Material: Ensure the purity of your 12-hydroxydodecanoic acid before starting the esterification. Recrystallization is a common method for purifying solid carboxylic acids.

      • Source High-Purity Reagents: Purchase starting materials from a reputable supplier and verify their purity by melting point or spectroscopic analysis.

    • Removal during Purification:

      • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can separate the mono-ester from the di-ester.

      • Column Chromatography: Silica gel column chromatography is an effective method for separating compounds with different polarities. The di-ester is less polar than the hydroxy-ester and will elute first.

3. Issue: Formation of Polymeric Byproducts During Purification by Distillation

  • Question: When I try to purify methyl 12-hydroxydodecanoate by distillation, even under vacuum, I observe the formation of a viscous, non-volatile residue, suggesting polymerization. How can I avoid this?

  • Answer: Methyl 12-hydroxydodecanoate is a bifunctional molecule, containing both a hydroxyl and an ester group. At elevated temperatures, it can undergo self-transesterification, leading to the formation of polyesters.[5][6] This is a significant challenge during purification by distillation.

    • Solutions:

      • Use Low-Temperature Distillation: Employ a high-vacuum system to lower the boiling point of the product, minimizing the thermal stress and the rate of polymerization.

      • Short-Path Distillation: A Kugelrohr or short-path distillation apparatus minimizes the residence time of the compound at high temperatures, reducing the likelihood of polymerization.

      • Avoid Distillation: If polymerization is a persistent issue, consider non-thermal purification methods such as column chromatography on silica gel.

4. Issue: Incomplete Reaction or Multiple Products in Biocatalytic Synthesis

  • Question: I am using a biocatalytic approach to synthesize methyl 12-hydroxydodecanoate, but I am observing unreacted starting material and the formation of dodecanedioic acid monomethyl ester. What is happening?

  • Answer: Biocatalytic syntheses, while often highly selective, can present their own set of challenges. The issues you are observing are common in these systems.

    • Incomplete Conversion: This can be due to several factors:

      • Enzyme Inhibition: The product, methyl 12-hydroxydodecanoate, can inhibit the activity of the enzyme, slowing down the reaction as the product concentration increases.[7]

      • Substrate Limitation: Poor solubility or transport of the substrate into the cell can limit the reaction rate.[8][9]

      • Cofactor Depletion: If the enzymatic reaction requires a cofactor (e.g., NADH), its depletion will halt the reaction.[7]

      • Solution: Optimize reaction conditions such as substrate concentration, cell density, and cofactor regeneration systems. A two-phase reaction system can sometimes improve substrate availability.[8][9]

    • Formation of Dodecanedioic Acid Monomethyl Ester: This is a common side product in biocatalytic ω-hydroxylation systems where the terminal hydroxyl group of the desired product is further oxidized to a carboxylic acid.[8][9]

      • Solution:

        • Enzyme Selection: Screen for monooxygenases with higher selectivity for hydroxylation and lower activity for over-oxidation.[8][9]

        • Reaction Time: Optimizing the reaction time can help to maximize the yield of the desired hydroxy ester before significant over-oxidation occurs.

II. Frequently Asked Questions (FAQs)

1. What are the most common chemical synthesis routes for methyl 12-hydroxydodecanoate?

The two primary chemical synthesis routes are:

  • Fischer Esterification of 12-Hydroxydodecanoic Acid: This is a direct and straightforward method involving the reaction of 12-hydroxydodecanoic acid with methanol in the presence of an acid catalyst.[1]

  • Partial Reduction of Dimethyl 1,12-dodecanedioate: While often a source of the compound as a byproduct during the synthesis of 1,12-dodecanediol, this route can be optimized to favor the formation of the mono-reduced product, methyl 12-hydroxydodecanoate.[3][4]

2. What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): An excellent technique for rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): A powerful quantitative method for determining the purity of the final product and identifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the product and can be used for quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (hydroxyl, ester carbonyl) in the final product.

3. What are the key differences in challenges between chemical and biocatalytic synthesis of methyl 12-hydroxydodecanoate?

ChallengeChemical SynthesisBiocatalytic Synthesis
Selectivity Can be lower, potentially leading to side reactions like polymerization at high temperatures.Generally higher, but can have issues with over-oxidation to the diacid monoester.[8][9]
Reaction Conditions Often requires elevated temperatures and strong acids.Milder conditions (physiological pH and temperature).
Byproducts Unreacted starting materials, di-esters, polymers.Over-oxidized products, other metabolites from the host organism.
Purification Focus on removing catalysts, solvents, and structurally similar byproducts. Distillation can be problematic.Involves separation from biomass, aqueous media, and proteins, followed by extraction and chromatography.
Sustainability Often relies on petroleum-based starting materials and harsh reagents.Can utilize renewable feedstocks and offers a "greener" alternative.[10]

4. Can I use other alcohols besides methanol for the esterification?

Yes, other alcohols can be used in the Fischer esterification to produce the corresponding alkyl 12-hydroxydodecanoates. However, the reaction conditions, particularly temperature and time, may need to be adjusted based on the reactivity and boiling point of the alcohol.

III. Experimental Protocols and Visualizations

Protocol 1: Fischer Esterification of 12-Hydroxydodecanoic Acid
  • To a round-bottom flask equipped with a reflux condenser, add 12-hydroxydodecanoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Diagrams

Synthesis_Pathway cluster_esterification Fischer Esterification cluster_reduction Partial Reduction 12-Hydroxydodecanoic_Acid 12-Hydroxydodecanoic Acid Methyl_12_hydroxydodecanoate Methyl 12-hydroxydodecanoate 12-Hydroxydodecanoic_Acid->Methyl_12_hydroxydodecanoate + Methanol, H⁺ Methanol Methanol H_plus H⁺ (cat.) Water Water Dimethyl_1_12_dodecanedioate Dimethyl 1,12-dodecanedioate Product_Reduction Methyl 12-hydroxydodecanoate Dimethyl_1_12_dodecanedioate->Product_Reduction [H] Reducing_Agent Reducing Agent

Caption: Common chemical synthesis routes for methyl 12-hydroxydodecanoate.

Side_Products cluster_impurities Potential Side Products & Impurities Target_Product Methyl 12-hydroxydodecanoate Unreacted_SM Unreacted Starting Material (e.g., 12-Hydroxydodecanoic Acid) Target_Product->Unreacted_SM Incomplete Reaction Polymer Polyester Target_Product->Polymer Self-transesterification (High Temp) Diacid_monoester Dodecanedioic Acid Monomethyl Ester (from biocatalysis) Target_Product->Diacid_monoester Over-oxidation (Biocatalysis) Di_ester Dimethyl 1,12-dodecanedioate Di_ester->Target_Product Present in SM or Incomplete Reduction

Caption: Potential side products and impurities in the synthesis.

IV. References

  • Yoo, Y. J., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812.

  • ResearchGate. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Retrieved from [Link]

  • Google Patents. (2015). US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. Retrieved from

  • Google Patents. (2013). WO2013116029A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. Retrieved from

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. Retrieved from [Link]

  • MDPI. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecanedioic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 12-hydroxydodecanoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 12-hydroxydodecanoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this valuable molecule but also to understand the underlying chemical principles that govern the reaction, enabling you to optimize conditions for your specific needs.

Introduction to the Synthesis of Methyl 12-hydroxydodecanoate

Methyl 12-hydroxydodecanoate is a bifunctional molecule with a terminal hydroxyl group and a methyl ester, making it a versatile building block in the synthesis of polymers, fragrances, and pharmaceuticals. The most common and direct method for its synthesis is the Fischer esterification of 12-hydroxydodecanoic acid with methanol, catalyzed by a strong acid.

The Fischer esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols.[1] It is an equilibrium-controlled reaction, and therefore, optimizing conditions to favor product formation is crucial for achieving high yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 12-hydroxydodecanoate in a question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

A1: Low yields in Fischer esterification are most often due to the equilibrium nature of the reaction. To drive the equilibrium towards the product, Le Châtelier's principle should be applied. Here are the key areas to troubleshoot:

  • Insufficient Excess of Methanol: Methanol is not only a reactant but also often serves as the solvent. A large excess of methanol will shift the equilibrium to the product side. If you are using a co-solvent, ensure the molar ratio of methanol to 12-hydroxydodecanoic acid is high, at least 10:1 or greater. In many successful protocols, methanol is used as the sole solvent.

  • Presence of Water: Water is a product of the reaction; its presence will push the equilibrium back towards the starting materials. Ensure all your reagents and glassware are dry. Use anhydrous methanol and a high-purity starting material. While not always necessary for this specific synthesis, the removal of water as it is formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene, can significantly improve yields.

  • Inadequate Catalyst Concentration or Activity: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential. Ensure you are using a sufficient catalytic amount. However, excessive acid can lead to side reactions. A good starting point is 1-5 mol% of the catalyst relative to the carboxylic acid.

  • Insufficient Reaction Time or Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion. Incomplete reactions are a common cause of low yields.

Q2: I am observing a significant amount of a high-molecular-weight, waxy byproduct. What is it and how can I prevent its formation?

A2: The byproduct you are observing is likely a polyester, formed by the intermolecular esterification of the 12-hydroxydodecanoic acid starting material.[2][3] The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of dimers, trimers, and eventually longer polymer chains. Here’s how to minimize this side reaction:

  • Maximize the Concentration of Methanol: By using a large excess of methanol, you increase the probability of the carboxylic acid reacting with methanol rather than another molecule of 12-hydroxydodecanoic acid. This is the most effective way to suppress polyester formation.

  • Control the Reaction Temperature: While reflux is necessary, excessively high temperatures over prolonged periods might favor polymerization. Adhere to the boiling point of your methanol/solvent mixture and monitor the reaction to avoid unnecessary heating after completion.

  • Order of Reagent Addition: While less critical in a simple esterification, adding the 12-hydroxydodecanoic acid to the methanol and catalyst mixture can sometimes help to ensure it is immediately surrounded by a high concentration of the alcohol.

Q3: After the workup, I am struggling to completely remove the acidic catalyst. What is the best approach?

A3: Residual acid catalyst can be problematic for the stability of the product and for subsequent reactions. A thorough workup is key:

  • Neutralizing Wash: After quenching the reaction and extracting the product into an organic solvent (like ethyl acetate or diethyl ether), wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will neutralize the strong acid catalyst. Be cautious during the first wash as the neutralization will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel.

  • Brine Wash: Following the bicarbonate washes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

Q4: My purified product seems to revert to the starting material over time. What is causing this instability?

A4: If your purified Methyl 12-hydroxydodecanoate is hydrolyzing back to 12-hydroxydodecanoic acid, it is likely due to the presence of residual acid and water.

  • Ensure Complete Neutralization: As mentioned in the previous point, any remaining acid catalyst will promote the reverse reaction (hydrolysis) if water is present.

  • Thorough Drying: Ensure your final product is completely dry and free of residual solvent and water. Storing the product over a desiccant or under an inert atmosphere can also improve its long-term stability.

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst and its concentration for this synthesis?

A: Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst for Fischer esterification. A catalytic amount, typically ranging from 1% to 5% of the molar quantity of the 12-hydroxydodecanoic acid, is recommended.

Q: What is the optimal reaction temperature and time?

A: The reaction is typically carried out at the reflux temperature of the alcohol used, which is methanol in this case (boiling point ~65 °C). The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction's progress by TLC or GC to determine the point of completion.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. The starting material (a carboxylic acid) will be more polar and have a lower Rf value than the product (an ester). The reaction is complete when the spot corresponding to the starting material is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q: What is the best method for purifying the final product?

A: After an aqueous workup to remove the catalyst and water-soluble impurities, the crude product can be purified by:

  • Vacuum Distillation: This is a suitable method for purifying liquid products on a larger scale.[4] The boiling point of Methyl 12-hydroxydodecanoate will be significantly lower under reduced pressure, preventing thermal degradation.

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography is effective.[5][6][7][8] A silica gel stationary phase with a gradient of ethyl acetate in hexane as the mobile phase is a good starting point for separation.

Data Presentation

Optimizing Reaction Conditions for Fischer Esterification
Parameter Range Studied Effect on Yield Recommendation for Optimization
Methanol:Acid Molar Ratio 5:1 to 50:1Increasing the ratio significantly increases the yield by shifting the equilibrium.Start with methanol as the solvent. A ratio of at least 20:1 is recommended for high conversion.
H₂SO₄ Catalyst (mol%) 0.5% to 10%Yield increases with catalyst concentration up to a point, then plateaus. High concentrations can increase side reactions.Begin with 2-3 mol%. Increase to 5 mol% if the reaction is slow.
Temperature (°C) 50 to 65 (Reflux)Higher temperatures increase the reaction rate. Reflux is optimal.Maintain a gentle reflux of the methanol.
Reaction Time (hours) 2 to 24Yield increases with time until equilibrium is reached.Monitor by TLC or GC. A typical reaction time is 4-8 hours.

Experimental Protocols

Protocol 1: Synthesis of Methyl 12-hydroxydodecanoate via Fischer Esterification

This protocol is a robust method for the synthesis of Methyl 12-hydroxydodecanoate with an expected high yield.

Materials:

  • 12-hydroxydodecanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12-hydroxydodecanoic acid (e.g., 10.0 g, 46.2 mmol).

  • Add anhydrous methanol (150 mL). Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9.2 mmol) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Vent the separatory funnel frequently.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude Methyl 12-hydroxydodecanoate.

  • For higher purity, the product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for Methyl 12-hydroxydodecanoate Synthesis

Synthesis_Workflow Start Start: Reagents (12-Hydroxydodecanoic Acid, Methanol, H₂SO₄) Reaction Reaction: Fischer Esterification (Reflux, 6h) Start->Reaction 1. Mix & Heat Workup Workup: - Methanol Removal - EtOAc Extraction - NaHCO₃ Wash - Brine Wash Reaction->Workup 2. Cool & Quench Drying Drying & Concentration: - Dry over Na₂SO₄ - Solvent Removal Workup->Drying 3. Neutralize & Dry Purification Purification: (Optional) - Vacuum Distillation - Column Chromatography Drying->Purification 4. Isolate Crude FinalProduct Final Product: Methyl 12-hydroxydodecanoate Drying->FinalProduct Direct to Product (if purity is sufficient) Purification->FinalProduct 5. Purify

Caption: Workflow for the synthesis and purification of Methyl 12-hydroxydodecanoate.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Methyl 12-hydroxydodecanoate CheckReaction Was the reaction monitored to completion? Start->CheckReaction CheckMethanol Was a large excess of anhydrous methanol used? CheckReaction->CheckMethanol Yes IncreaseTime Solution: Increase reaction time and continue monitoring. CheckReaction->IncreaseTime No CheckCatalyst Was the correct amount of catalyst used? CheckMethanol->CheckCatalyst Yes UseExcessMeOH Solution: Use anhydrous methanol as solvent (>>10 eq). CheckMethanol->UseExcessMeOH No CheckPolyester Is a waxy byproduct observed? CheckCatalyst->CheckPolyester Yes OptimizeCatalyst Solution: Verify catalyst concentration (start with 2-5 mol%). CheckCatalyst->OptimizeCatalyst No SuppressPolyester Solution: Increase methanol concentration to disfavor polymerization. CheckPolyester->SuppressPolyester Yes End Yield Improved CheckPolyester->End No IncreaseTime->End UseExcessMeOH->End OptimizeCatalyst->End SuppressPolyester->End

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Fischer Esterification-Typical Procedures. OperaChem. (2024). [Link]

  • Methyl 12-hydroxydodecanoate. PubChem. (n.d.). [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. (n.d.). [Link]

  • Column Chromatography. University of Colorado Boulder Department of Chemistry. (n.d.). [Link]

  • Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. PubMed. (2019). [Link]

  • Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. (2019). [Link]

  • column chromatography & purification of organic compounds. YouTube. (2021). [Link]

  • Isolation And Purification Of Substance By Column Chromatography. Request PDF on ResearchGate. (2018). [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester Department of Chemistry. (n.d.). [Link]

  • Esters and polyesters. Crunch Chemistry. (2024). [Link]

  • Column chromatography. Khan Academy. (n.d.). [Link]

  • Method for preparing a polyester under specific esterification conditions.
  • Polyesters. Chemistry LibreTexts. (2023). [Link]

  • Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. ACS Publications. (2002). [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. (n.d.). [Link]

Sources

Troubleshooting

"Methyl 12-hydroxydodecanoate" stability under acidic and basic conditions

Welcome to the technical support center for Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Methyl 12-hydroxydodecanoate under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges you may encounter during your work.

Introduction to the Stability of Methyl 12-hydroxydodecanoate

Methyl 12-hydroxydodecanoate is a long-chain fatty acid methyl ester featuring a terminal hydroxyl group. Its stability is primarily dictated by the ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. Understanding the kinetics and mechanisms of this degradation is crucial for accurate experimental design, formulation development, and defining storage conditions.

Frequently Asked Questions (FAQs)

Q1: My assay results for Methyl 12-hydroxydodecanoate are inconsistent. Could the compound be degrading during my experiment?

A1: Yes, inconsistent results are a common sign of compound instability. Methyl 12-hydroxydodecanoate can hydrolyze back to its parent carboxylic acid (12-hydroxydodecanoic acid) and methanol.[1][2] The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent composition of your experimental medium.

Q2: Under what pH conditions is Methyl 12-hydroxydodecanoate most stable?

A2: Generally, esters are most stable at a neutral pH (around 7). Both acidic and basic conditions will catalyze the hydrolysis of the ester bond. The reaction with pure water at neutral pH is typically very slow.[1][2]

Q3: What are the primary degradation products of Methyl 12-hydroxydodecanoate under acidic and basic conditions?

A3:

  • Acidic Conditions: The degradation products are 12-hydroxydodecanoic acid and methanol.[1][2][3]

  • Basic Conditions: The initial products are the carboxylate salt (e.g., sodium 12-hydroxydodecanoate if using NaOH) and methanol.[2][3][4] To obtain the free carboxylic acid, a subsequent acidification step is necessary.[2][4]

Q4: Is there a difference in the rate and reversibility of hydrolysis in acidic versus basic conditions?

A4: Yes, there are significant differences:

  • Acid-catalyzed hydrolysis is a reversible equilibrium process.[1][3] To drive the reaction towards the hydrolysis products, an excess of water is required.[1][3]

  • Base-catalyzed hydrolysis (saponification) is essentially an irreversible reaction.[3] The carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[3] This makes base-catalyzed hydrolysis generally more efficient for complete conversion.[5]

Q5: Does the long alkyl chain and the terminal hydroxyl group of Methyl 12-hydroxydodecanoate affect its stability?

A5:

  • Long Alkyl Chain: The long, non-polar dodecyl chain may slightly decrease the rate of hydrolysis compared to short-chain esters due to steric hindrance and reduced water solubility at the reaction center.

  • Terminal Hydroxyl Group: For Methyl 12-hydroxydodecanoate, the hydroxyl group is far from the ester functionality and is unlikely to participate in intramolecular catalysis (neighboring group participation), which can sometimes accelerate ester hydrolysis.[6] Therefore, its effect on the hydrolysis rate is likely minimal.

Troubleshooting Guide: Unexpected Degradation of Methyl 12-hydroxydodecanoate

If you suspect that your sample of Methyl 12-hydroxydodecanoate is degrading, use this guide to identify and resolve the potential cause.

Observation Potential Cause Recommended Action
Low yield of ester after purification Hydrolysis during workup: Aqueous acidic or basic washes can cause significant hydrolysis.- Use cold, saturated sodium bicarbonate for washes instead of strong bases. - Minimize contact time with aqueous layers. - Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na2SO4, MgSO4) before solvent removal.[7]
Appearance of a new, more polar spot on TLC or a new peak in HPLC Formation of 12-hydroxydodecanoic acid: The carboxylic acid product is more polar than the starting ester.- Co-spot your sample with a standard of 12-hydroxydodecanoic acid on TLC to confirm identity. - Use HPLC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product.[8]
Inconsistent potency in a biological assay Degradation in assay buffer: Buffers with a pH significantly different from 7, or elevated temperatures, can cause hydrolysis during the assay incubation period.- Check the pH of your assay buffer. If possible, adjust to be as close to neutral as is feasible for your experimental system. - Run a time-course experiment to assess the stability of Methyl 12-hydroxydodecanoate in your assay buffer under the exact experimental conditions.
Loss of compound during storage Inappropriate storage conditions: Storage in a non-anhydrous solvent or at room temperature can lead to slow hydrolysis over time.- Store the compound as a dry solid in a desiccator at low temperature (-20°C or below). - If a stock solution is required, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) and store at low temperature. Prepare fresh aqueous dilutions for experiments.
Logical Flow for Troubleshooting Degradation

troubleshooting_flow start Inconsistent Results or New Impurity Observed check_workup Was an aqueous workup performed recently? start->check_workup check_storage How is the sample stored (solid/solution)? start->check_storage check_assay Is the sample used in an aqueous buffer system? start->check_assay workup_yes Yes check_workup->workup_yes storage_solution Solution check_storage->storage_solution assay_yes Yes check_assay->assay_yes workup_solution Optimize Workup: - Use cold, weak base (NaHCO3) - Minimize contact time - Dry thoroughly workup_yes->workup_solution storage_solution_details Check solvent (anhydrous?) and temperature. storage_solution->storage_solution_details assay_solution Assess Buffer Stability: - Check buffer pH - Run time-course stability study assay_yes->assay_solution

Caption: Troubleshooting workflow for diagnosing the cause of Methyl 12-hydroxydodecanoate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl 12-hydroxydodecanoate

This protocol outlines the conditions for a forced degradation study, as recommended by ICH guidelines, to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10][11]

Objective: To generate degradation products of Methyl 12-hydroxydodecanoate under acidic, basic, and oxidative stress conditions.

Materials:

  • Methyl 12-hydroxydodecanoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 12-hydroxydodecanoate in methanol (e.g., 1 mg/mL).

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 1 M HCl. b. Heat at 60°C for 2, 6, and 24 hours. c. At each time point, take an aliquot, cool to room temperature, and neutralize with 1 M NaOH. d. Dilute with mobile phase to the target concentration for analysis.

    • Base Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 1 M NaOH. b. Keep at room temperature for 30 minutes, 1 hour, and 4 hours. (Base hydrolysis is typically much faster). c. At each time point, take an aliquot and neutralize with 1 M HCl. d. Dilute with mobile phase to the target concentration for analysis.

    • Oxidative Degradation: a. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. b. Keep at room temperature for 2, 6, and 24 hours, protected from light. c. At each time point, take an aliquot and dilute with mobile phase to the target concentration for analysis.

    • Control Sample: a. To 1 mL of stock solution, add 1 mL of water. b. Keep at the same temperature as the stressed samples for the longest duration.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or HPLC-MS) to determine the percentage of degradation and the profile of degradation products.[12][13]

Protocol 2: Analytical Method for Monitoring Stability

Objective: To quantify Methyl 12-hydroxydodecanoate and its primary hydrolysis product, 12-hydroxydodecanoic acid.

  • Method 1: Gas Chromatography (GC-FID)

    • Derivatization: For analysis of the hydrolyzed acid, derivatization to a more volatile ester (e.g., by using BSTFA to form the TMS ester) is often required.

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms or equivalent).

    • Injection: Split/splitless injector at ~250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute both the methyl ester and the derivatized acid.

    • Detector: Flame Ionization Detector (FID) at ~300°C.

  • Method 2: High-Performance Liquid Chromatography (HPLC-UV/MS)

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV at a low wavelength (e.g., 205-210 nm), as the ester and acid lack a strong chromophore.[13]

      • Mass Spectrometry (MS) for more sensitive and specific detection and identification of degradation products.[8][14]

Mechanistic Overview

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of Methyl 12-hydroxydodecanoate is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water.

acid_hydrolysis Ester Methyl 12-hydroxydodecanoate ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster H3O + H₃O⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H₂O - H₃O⁺ ProtonatedAlcohol Protonated Leaving Group Tetrahedral->ProtonatedAlcohol Proton Transfer Acid 12-Hydroxydodecanoic Acid ProtonatedAlcohol->Acid - CH₃OH Methanol + Methanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.[3]

base_hydrolysis Ester Methyl 12-hydroxydodecanoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH + OH⁻ Acid Carboxylic Acid Tetrahedral->Acid - CH₃O⁻ Carboxylate Carboxylate Salt Acid->Carboxylate + OH⁻ - H₂O Methoxide + CH₃O⁻ Methanol + Methanol

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • Bernhard, S. A., & Shalitin, Y. (1964). Neighboring Group Effects on Ester Hydrolysis. I. Neighboring Hydroxyl Groups. Journal of the American Chemical Society, 86(12), 2291–2292.
  • Castellanos, F., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 547-554.
  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Reis, A., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide.
  • Alsante, K. M., et al. (2003).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Noge, K., & Kimura, H. (2007). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process.
  • Gourich, W., et al. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Journal of Molecular Liquids, 414(Part A).
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Patel, K., & Roy, J. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1344-1354.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • StabilityStudies.in. (n.d.). Stability Studies FAQ.
  • ResearchGate. (2024).
  • Quora. (2022). What makes esters more reactive towards hydrolysis than other common functional groups?
  • SciSpace. (2016).
  • U.S. Environmental Protection Agency. (n.d.).
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(4), 270-278.
  • Reddit. (2024). Hydrolysis product troubleshooting. r/Chempros.
  • ResearchGate. (n.d.).
  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3293.
  • Nacalai Tesque, Inc. (n.d.).
  • PharmaState Academy. (2017). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1.
  • Norwegian Research Information Repository. (2019).
  • Netpharmalab. (2025). Stability Studies in Pharmaceuticals.
  • Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process.

Sources

Optimization

Technical Support Center: Methyl 12-hydroxydodecanoate Stability and Degradation

Welcome to the technical support center for Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stability, and degradation pathways of this important long-chain hydroxy fatty acid ester. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity of your experiments and products.

Introduction

Methyl 12-hydroxydodecanoate is a bifunctional molecule with a terminal hydroxyl group and a methyl ester. This structure, while offering unique chemical properties, also presents specific stability challenges during storage and handling. Understanding the potential degradation pathways is critical for maintaining its purity and ensuring reproducible experimental outcomes. This guide provides a comprehensive overview of these pathways, methods for their detection, and protocols for assessing stability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of Methyl 12-hydroxydodecanoate.

Q1: What are the primary degradation pathways for Methyl 12-hydroxydodecanoate during storage?

A1: The two primary degradation pathways for Methyl 12-hydroxydodecanoate are oxidation of the terminal hydroxyl group and hydrolysis of the methyl ester linkage.

  • Oxidation: The primary alcohol at the C-12 position is susceptible to oxidation, which can occur in the presence of atmospheric oxygen. This process can be accelerated by elevated temperatures, light, and the presence of metal ion catalysts. The initial oxidation product is 12-oxododecanoate, an aldehyde, which can be further oxidized to dodecanedioic acid monomethyl ester, a carboxylic acid.[1][2]

  • Hydrolysis: The methyl ester group can undergo hydrolysis to yield 12-hydroxydodecanoic acid and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3]

Q2: How can I minimize the degradation of Methyl 12-hydroxydodecanoate in my laboratory?

A2: To minimize degradation, it is crucial to control the storage environment. We recommend the following:

  • Temperature: Store at or below the recommended temperature, typically -20°C for long-term storage.[4] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Use anhydrous solvents and handle the compound in a dry environment to prevent hydrolysis.

Q3: I suspect my sample of Methyl 12-hydroxydodecanoate has degraded. What are the initial signs I should look for?

A3: Initial signs of degradation can be subtle. Visually, you might not observe any changes. However, you may notice:

  • Changes in chromatographic purity: The appearance of new peaks in your HPLC or GC chromatograms is a primary indicator.

  • Changes in pH: If hydrolysis has occurred, the formation of the carboxylic acid will lower the pH of the sample if dissolved in an unbuffered solution.

  • Inconsistent experimental results: Degradation can lead to variability in biological assays or chemical reactions.

Q4: What analytical techniques are best suited for monitoring the stability of Methyl 12-hydroxydodecanoate?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying both the parent compound and its degradation products.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly effective. However, due to the polarity of the hydroxyl group, derivatization to a less polar form (e.g., silylation) is often necessary for good chromatographic performance.[7]

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Appearance of a new, more polar peak in my reverse-phase HPLC chromatogram. Hydrolysis: The degradation product, 12-hydroxydodecanoic acid, is more polar than the parent ester.1. Confirm Identity: Use LC-MS to confirm the mass of the new peak corresponds to 12-hydroxydodecanoic acid. 2. Check for Water: Ensure all solvents are anhydrous and that the sample was not exposed to moisture. 3. pH Check: If possible, measure the pH of your sample solution. A decrease in pH suggests acid formation. 4. Use a Fresh Sample: If hydrolysis is confirmed, use a fresh, properly stored sample of Methyl 12-hydroxydodecanoate.
A new peak appears at a different retention time in my GC-MS analysis (after derivatization). Oxidation: The hydroxyl group may have been oxidized to an aldehyde or a carboxylic acid.1. Analyze Mass Spectrum: Examine the mass spectrum of the new peak to identify its molecular weight and fragmentation pattern. This can help determine if it's the aldehyde or dicarboxylic acid monoester. 2. Review Storage Conditions: Assess if the sample was exposed to air or high temperatures. 3. Inert Atmosphere: For future storage, ensure the vial is purged with an inert gas before sealing.
My bioassay results are inconsistent, even with the same batch of Methyl 12-hydroxydodecanoate. Sample Degradation: The presence of degradation products can interfere with biological activity.1. Purity Check: Immediately analyze the purity of your current sample using HPLC or GC. 2. Forced Degradation Study: Consider performing a forced degradation study (see protocol below) to understand how different stressors affect your compound and its activity in your assay.[8][9] 3. Aliquot Samples: For long-term use, aliquot the stock solution to avoid repeated warming and cooling of the entire batch.
I'm having trouble getting good peak shape for Methyl 12-hydroxydodecanoate in my GC analysis. Polarity of Hydroxyl Group: The free hydroxyl group can interact with the GC column, leading to tailing peaks.1. Derivatization: Ensure your derivatization protocol (e.g., silylation with BSTFA) is complete. This will cap the polar hydroxyl group.[7] 2. Column Choice: A less polar column, such as a DB-5, might provide better peak shape for the underivatized compound, although derivatization is generally recommended.[7] 3. Injector Temperature: Optimize the injector temperature to ensure efficient volatilization without thermal degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of Methyl 12-hydroxydodecanoate.

Oxidative Degradation of Methyl 12-hydroxydodecanoate MHD Methyl 12-hydroxydodecanoate Aldehyde Methyl 12-oxododecanoate (Aldehyde) MHD->Aldehyde Oxidation [O] CarboxylicAcid Dodecanedioic acid monomethyl ester (Carboxylic Acid) Aldehyde->CarboxylicAcid Further Oxidation [O]

Caption: Oxidative degradation pathway of Methyl 12-hydroxydodecanoate.

Hydrolytic Degradation of Methyl 12-hydroxydodecanoate MHD Methyl 12-hydroxydodecanoate Products 12-Hydroxydodecanoic Acid + Methanol MHD->Products + H2O (Acid or Base Catalyzed)

Caption: Hydrolytic degradation pathway of Methyl 12-hydroxydodecanoate.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][10] This protocol provides a general framework.

Objective: To investigate the degradation of Methyl 12-hydroxydodecanoate under various stress conditions.

Materials:

  • Methyl 12-hydroxydodecanoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or GC-MS system

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 12-hydroxydodecanoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of Methyl 12-hydroxydodecanoate in an oven at 80°C for 48 hours. Then, dissolve in methanol to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol and store at 4°C, protected from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC or GC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation for each stress condition.

Expected Outcomes:

Stress Condition Expected Primary Degradation Product Analytical Method
Acid Hydrolysis12-Hydroxydodecanoic AcidHPLC-UV/MS, GC-MS (after derivatization)
Base Hydrolysis12-Hydroxydodecanoic AcidHPLC-UV/MS, GC-MS (after derivatization)
Oxidation (H₂O₂)Methyl 12-oxododecanoate, Dodecanedioic acid monomethyl esterHPLC-UV/MS, GC-MS (after derivatization)
Thermal DegradationPotential for oxidation and other minor productsHPLC-UV/MS, GC-MS (after derivatization)
Photolytic DegradationDependent on wavelength and intensity; potential for oxidationHPLC-UV/MS, GC-MS (after derivatization)

This forced degradation study will provide a comprehensive understanding of the stability of Methyl 12-hydroxydodecanoate and will be invaluable for developing robust formulations and analytical methods.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. Retrieved from [Link]

  • Clark, J. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8), 1092. Retrieved from [Link]

  • Priya, V., & Sivakumar, S. (2016). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Waste water. International Journal of Research Studies in Microbiology and Biotechnology, 2(4), 1-6.
  • Lísa, M., & Holčapek, M. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6483. Retrieved from [Link]

  • Wikipedia. (n.d.). Long-chain-alcohol oxidase. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Cheméo. (n.d.). Dodecanoic acid, 12-hydroxy-, methyl ester. Retrieved from [Link]

  • Romero, O., Tacias-Pascacio, V. G., Fernández-Lafuente, R., & Otero, C. (2017). Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae.
  • Chemsrc. (n.d.). CAS#:71655-36-2 | Dodecanoic acid, 12-hydroxy-, Methyl ester. Retrieved from [Link]

  • Aghav, R. M., & Bhatt, V. D. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 64-70.
  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Wang, Y., Zhou, C., & Wang, M. (2023).
  • Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Dodecanoic acid, 12-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Christie, W. W. (n.d.).
  • PubChem. (n.d.). Methyl 12-hydroxystearate. Retrieved from [Link]

  • Shi, P., Li, X., Wang, Y., & Zhang, Y. (2020). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. Journal of the Chinese Chemical Society, 67(10), 1836-1841.
  • Kamberi, M., & Tsutsumi, K. (2004). Forced degradation studies: regulatory considerations and implementation.
  • Chromatography Forum. (2014). omega-hydroxy fatty acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Enzymatic Synthesis of Methyl 12-hydroxydodecanoate

Welcome to the technical support center for the enzymatic synthesis of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this specific lipase-catalyzed esterification. Here, we move beyond simple protocols to explore the causality behind common experimental pitfalls, providing you with the logic to diagnose and resolve issues effectively.

Section 1: Foundational Troubleshooting & Diagnosis

Low yield is a symptom, not the root cause. The first step in troubleshooting is to systematically evaluate the key pillars of the reaction: the enzyme's health, the reaction environment, and the physical dynamics of the system.

Q1: My reaction has stalled or resulted in a very low yield of Methyl 12-hydroxydodecanoate. Where do I begin troubleshooting?

A1: An unexpectedly low yield is most often traced back to one of five key areas: (1) Reaction equilibrium limitations, primarily due to water content; (2) Suboptimal enzyme activity or denaturation; (3) Non-ideal reaction parameters (pH, temperature); (4) Substrate or product inhibition; or (5) Mass transfer limitations, especially when using an immobilized enzyme.

The initial diagnostic process should follow a logical flow to systematically eliminate possibilities. Before making significant changes to your protocol, it's crucial to confirm the viability of your catalyst and the integrity of your starting materials.

Below is a high-level workflow to guide your investigation.

Troubleshooting_Workflow Start Low Yield Detected Check_Enzyme 1. Verify Enzyme Activity (Is the catalyst active?) Start->Check_Enzyme Check_Equilibrium 2. Assess Water Control (Is the reaction equilibrium unfavorable?) Check_Enzyme->Check_Equilibrium Enzyme is Active Replace_Enzyme ACTION: Replace/Source New Enzyme Check_Enzyme->Replace_Enzyme Enzyme Inactive Check_Conditions 3. Review Reaction Parameters (Are Temp, pH, and Mixing Optimal?) Check_Equilibrium->Check_Conditions Water is Controlled Add_Water_Removal ACTION: Add Molecular Sieves or In-Vacuo Removal Check_Equilibrium->Add_Water_Removal Water Accumulation Check_Substrates 4. Investigate Substrate/Product Effects (Is there inhibition?) Check_Conditions->Check_Substrates Conditions are Optimal Optimize_Params ACTION: Adjust Temp/pH/Agitation (See Table 1) Check_Conditions->Optimize_Params Suboptimal Check_Mass_Transfer 5. Evaluate Mass Transfer (Are substrates reaching the enzyme?) Check_Substrates->Check_Mass_Transfer No Inhibition Detected Modify_Addition ACTION: Stepwise Substrate Addition Check_Substrates->Modify_Addition Inhibition Occurs Solution System Optimized High Yield Achieved Check_Mass_Transfer->Solution No Limitations Improve_Mixing ACTION: Increase Agitation Speed or Change Biocatalyst Form Check_Mass_Transfer->Improve_Mixing Limitations Present Replace_Enzyme->Check_Enzyme Add_Water_Removal->Check_Equilibrium Optimize_Params->Check_Conditions Modify_Addition->Check_Substrates Improve_Mixing->Check_Mass_Transfer

Figure 1: General troubleshooting workflow for low yield.

Section 2: Deep Dive into Common Issues

Q2: The reaction starts well but plateaus at a low conversion rate. Could water be the problem?

A2: Yes, this is a classic sign of equilibrium limitation due to water accumulation. Esterification is a reversible reaction where one molecule of 12-hydroxydodecanoic acid reacts with methanol to produce one molecule of the methyl ester and one molecule of water.

12-hydroxydodecanoic acid + Methanol <=> Methyl 12-hydroxydodecanoate + Water

As the reaction proceeds, the concentration of water increases. This shifts the thermodynamic equilibrium back towards the reactants (hydrolysis), effectively stopping the net formation of your desired ester product.[1][2] The amount of water present in the reaction medium, often referred to as water activity (a_w), is a critical parameter. While a minimal amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity, excess water promotes the reverse hydrolytic reaction.[3][4][5]

Equilibrium cluster_reactants Reactants cluster_products Products 12-Hydroxydodecanoic Acid 12-Hydroxydodecanoic Acid Methyl 12-hydroxydodecanoate Methyl 12-hydroxydodecanoate 12-Hydroxydodecanoic Acid->Methyl 12-hydroxydodecanoate Esterification (Forward Reaction) Favored by Low Water Methanol Methanol Methyl 12-hydroxydodecanoate->12-Hydroxydodecanoic Acid Hydrolysis (Reverse Reaction) Favored by High Water Water Water

Figure 2: The reversible nature of lipase-catalyzed esterification.

Troubleshooting Protocol: Water Content Management

  • Pre-dry Reactants: Ensure your solvent (if used) and methanol are anhydrous. Dry 12-hydroxydodecanoic acid under vacuum if it is not a fine, free-flowing powder.

  • Incorporate Molecular Sieves: The most common and effective method is the addition of activated 3Å or 4Å molecular sieves to the reaction vessel.

    • Protocol: Add 10-20% (w/v) of freshly activated molecular sieves to the reaction mixture at the start. To activate, bake the sieves at 250-300°C for at least 3 hours under vacuum or with a nitrogen purge and allow them to cool in a desiccator before use.

  • Consider In-Vacuo Reaction: For solvent-free systems or high-boiling point solvents, running the reaction under a partial vacuum can effectively remove water as it is formed. This is particularly useful for scaled-up processes.

Q3: I suspect my enzyme is inactive or inhibited. How can I confirm this and what are the likely causes?

A3: Enzyme inactivation or inhibition can manifest as a very slow reaction rate from the beginning or a complete lack of conversion. The most common enzyme for this transformation is the highly robust Candida antarctica Lipase B (CALB), often used in its immobilized form (e.g., Novozym 435®).[6][7][8] Despite its stability, it is not immune to deactivation.

Potential Causes & Solutions:

  • Thermal Denaturation: While CALB is thermostable, excessive temperatures (e.g., >90°C for prolonged periods) can lead to irreversible denaturation.[9]

    • Action: Verify your reaction temperature is within the optimal range for CALB, typically 50-70°C.

  • pH Shift: The acidic nature of 12-hydroxydodecanoic acid can lower the pH in the microenvironment of the enzyme, potentially leading to activity loss. While this is less of a concern in bulk organic solvent, it can be significant in solvent-free systems.

    • Action: While buffering is difficult in non-aqueous media, using an immobilized enzyme can provide a more stable microenvironment. Ensure the support matrix is compatible with the acidic substrate.

  • Substrate/Product Inhibition: High concentrations of certain substrates can inhibit lipase activity. While the long-chain 12-hydroxydodecanoic acid is generally not inhibitory, methanol can be. Some short-chain alcohols and acids are known to strip the essential water layer from the enzyme or cause competitive inhibition.[10][11][12]

    • Action: Instead of adding all the methanol at once, try a stepwise addition. Start with a 1:1 or 1:2 molar ratio of acid to alcohol, and add more methanol in portions as the reaction proceeds. This keeps the instantaneous concentration of the potentially inhibitory alcohol low.

Diagnostic Protocol: Verifying Lipase Activity

Before discarding a batch of enzyme, perform a simple activity assay using a standard substrate.

  • Prepare Substrate Solution: Create a 1 mM solution of p-nitrophenyl butyrate (pNPB) in a suitable solvent (e.g., 10% isopropanol in 50 mM phosphate buffer, pH 7.5).

  • Initiate Reaction: Add a small, known amount of your enzyme (e.g., 5 mg of immobilized CALB) to 3 mL of the pNPB solution.

  • Monitor Hydrolysis: The active lipase will hydrolyze pNPB to p-nitrophenol, which has a distinct yellow color. Monitor the increase in absorbance at 405 nm over 5-10 minutes using a spectrophotometer.

  • Analyze: A linear increase in absorbance confirms the enzyme is active. If there is no change, the enzyme has likely been denatured or is fundamentally inactive.

Q4: I'm using an immobilized enzyme and the reaction is very slow. Could this be a mass transfer issue?

A4: Yes, this is a very common issue when using immobilized biocatalysts. Mass transfer limitations occur when the rate of diffusion of substrates from the bulk liquid to the enzyme's active site within the support particle is slower than the intrinsic rate of the enzymatic reaction.[13][14][15] This creates a concentration gradient where the enzyme in the core of the particle is "starved" of substrate.

Indicators of Mass Transfer Limitation:

  • The reaction rate is highly dependent on the stirring/agitation speed.

  • The observed reaction rate is significantly lower than expected based on the free enzyme's activity.

  • Using a smaller particle size of the immobilized support increases the reaction rate.

Mass_Transfer Figure 3: Mass transfer limitation in an immobilized enzyme. cluster_particle Immobilized Enzyme Particle cluster_bulk Bulk Liquid center Enzyme Active Site p1 p2 p3 p4 S1 S S1->p1 Diffusion S2 S S2->p1 Slow Step: Substrate (S) cannot reach active site fast enough S3 S S3->p2 S4 S S4->p3 S5 S S6 S S7 S S8 S

Figure 3: Mass transfer limitation in an immobilized enzyme.

Troubleshooting Protocol: Overcoming Mass Transfer Limitations

  • Increase Agitation: The simplest first step is to increase the stirring rate of the reaction. This reduces the thickness of the stagnant liquid layer around the catalyst particle, facilitating faster diffusion. Perform a test by running the reaction at several RPMs (e.g., 150, 300, 500 RPM). If the yield increases with RPM, you are likely limited by mass transfer.

  • Reduce Viscosity: If operating in a solvent-free system, the mixture of the long-chain fatty acid and product can be viscous. Adding a non-polar, low-viscosity solvent like heptane or toluene can significantly improve mass transfer.[9]

  • Optimize Enzyme Loading: Counterintuitively, using too much immobilized enzyme can sometimes exacerbate the problem by increasing the viscosity of the slurry and impeding effective mixing. Try reducing the enzyme loading to see if the specific activity (yield per gram of enzyme) improves.

Section 3: Optimizing Reaction Conditions

Even with an active enzyme and proper water control, suboptimal conditions can drastically reduce yield.

Table 1: Recommended Reaction Parameters for CALB-catalyzed Synthesis
ParameterRecommended RangeRationale & Key Considerations
Temperature 50 - 70 °CBalances reaction rate with enzyme stability. Higher temperatures increase the rate but risk denaturation over long reaction times.[9]
Solvent Heptane, Toluene, IsooctaneNon-polar solvents are generally preferred as they do not strip the essential water layer from the enzyme and favor the esterification equilibrium. Solvent choice can be guided by the log P value, with higher log P values often giving better results.[9]
Substrate Molar Ratio 1:1 to 1:3 (Acid:Alcohol)A slight excess of methanol can help drive the reaction forward. However, a large excess can be inhibitory.[10] Consider stepwise addition.
Enzyme Loading 1 - 10% (w/w of limiting substrate)Higher loading increases the overall rate but may be uneconomical and can lead to mass transfer issues. Start with ~5% and optimize.
Agitation 200 - 500 RPMCrucial for overcoming mass transfer limitations, especially with immobilized enzymes. The optimal speed depends on reactor geometry.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the most common enzyme for this synthesis?

    • A: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435®), is the industry standard due to its high activity, broad substrate specificity, and excellent stability in organic solvents.[6][7][8]

  • Q: How can I monitor the reaction progress?

    • A: The most common methods are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at various time points, derivatized if necessary (e.g., silylation for GC), and analyzed to quantify the disappearance of the starting acid and the appearance of the methyl ester product.[16][17]

  • Q: Can I reuse the immobilized enzyme?

    • A: Yes, one of the primary advantages of using an immobilized enzyme is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., fresh heptane) to remove any adsorbed products or substrates, and dried under vacuum before being used in a subsequent batch.[18][19]

  • Q: Is a solvent-free reaction system better?

    • A: A solvent-free (or "neat") system offers advantages like higher volumetric productivity and simpler downstream processing. However, it can suffer from high viscosity leading to severe mass transfer limitations and potential substrate inhibition due to high concentrations.[11] The choice depends on a trade-off between process intensity and reaction efficiency.

References

  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806.
  • Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1992). Lipases from different sources vary widely in dependence of catalytic activity on water activity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1122(2), 143-146.
  • BenchChem. (n.d.).
  • Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media.
  • Gonçalves, L. R. B., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 27(19), 6539.
  • Ghamgui, H., et al. (2004). Continuous synthesis of 1, 3-dicaprin in a packed-bed reactor under supercritical CO2. Journal of Biochemical Engineering, 19(1), 69-74.
  • Lajtai-Szabó, P., Nemestóthy, N., & Bélafi-Bakó, K. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry, 48(2), 53-58.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Catalytic promiscuity in biocatalysis: using old enzymes to form new bonds and follow new pathways.
  • Halling, P. J. (1992). Effect of Water Activity on Rate of Lipase Catalysed Esterification. Progress in Biotechnology, 8, 539-543.
  • Yoo, M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812.
  • Kaushik, R., & Gupta, A. (1995). Specificity of a Lipase in Ester Synthesis: Effect of Alcohol. Journal of the American Oil Chemists' Society, 72(5), 545-548.
  • Yoo, M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Request PDF.
  • De Vrieze, M., et al. (2015). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production.
  • Fernandes del Pozo, D. (2015). Effect of mass transfer limitations on enzymatic reactions in microreactors: a model-based analysis. Ghent University.
  • Park, J. H., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 241.
  • Coenen, T., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. ACS Omega, 7(31), 27361–27370.
  • Diano, A., et al. (2021). Bioreactor and Bioprocess Design Issues in Enzymatic Hydrolysis of Lignocellulosic Biomass. Processes, 9(6), 925.
  • Pinyaphong, P., & Phutrakul, S. (2009). Ester Synthesis in Aqueous Media by Lipase: Alcoholysis, Esterification and Substrate Hydrophobicity. Chiang Mai Journal of Science, 36(2), 184-192.
  • Rodrigues, R. C., et al. (2019). Is enzyme immobilization a mature discipline? Some critical considerations to capitalize on the benefits of immobilization. Catalysis Science & Technology, 9(10), 2442-2461.
  • Li, Y., & Yang, S. T. (2001). Mass-transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Fixed-Bed Reactor. Biotechnology and Bioengineering, 74(1), 29-39.
  • Sigma-Aldrich. (n.d.). Lipase B Candida antarctica, recombinant from Aspergillus oryzae powder, beige. Sigma-Aldrich.
  • Goldberg, M., et al. (1990). The control of lipase-catalysed transesterification and esterification reaction rates. Effects of substrate polarity, water activity and water molecules on enzyme activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1047(2), 107-112.
  • Van Daele, T., et al. (2015).
  • Grischek, B., et al. (2014). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Langmuir, 30(35), 10695–10703.
  • Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013).
  • Gross, R. A., Kumar, A., & Kalra, B. (2001). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Chemical Reviews, 101(4), 857-932.
  • Zdarta, J., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know.
  • Kumar, A., & Gross, R. A. (2000).
  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
  • Coenen, T., et al. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(7), 2419–2431.
  • Secundo, F. (2013).
  • Schrittwieser, J. H., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications.
  • Chaibakhsh, N., et al. (2011). Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. Food and Bioproducts Processing, 89(4), 405-411.
  • Hambali, E., et al. (2005). THE OPTIMIZATION OF ENZYMATIC SYNTHESIS FOR LAUROYL-N-METHYL GLUCAMIDE SURFACTANTS. Jurnal Teknologi Industri Pertanian, 15(3).

Sources

Optimization

Technical Support Center: Overcoming Product Inhibition in Methyl 12-hydroxydodecanoate Biosynthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the biosynthesis of Methyl 12-hydroxydodecanoate. As a Senior Application Scientist, my goal is to provide you with not ju...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the biosynthesis of Methyl 12-hydroxydodecanoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. Product inhibition is a common bottleneck in biocatalysis, and this guide will walk you through diagnosing and overcoming this challenge.

Part 1: Frequently Asked Questions (FAQs)

Q1: My whole-cell biocatalyst (e.g., E. coli expressing a CYP153A monooxygenase) starts producing Methyl 12-hydroxydodecanoate, but the reaction rate slows down and stops before all the substrate (Methyl dodecanoate) is consumed. What's happening?

A1: This is a classic sign of product inhibition. As Methyl 12-hydroxydodecanoate accumulates, it can bind to the active site of the CYP153A enzyme, preventing the substrate from binding and thus slowing down or stopping the reaction.[1] Other factors could include depletion of cofactors (NADPH), substrate mass transfer limitations, or cellular stress caused by the product.

Q2: What is product inhibition in the context of CYP153A-mediated hydroxylation?

A2: Product inhibition occurs when the product of an enzymatic reaction, in this case, Methyl 12-hydroxydodecanoate, acts as an inhibitor of the enzyme that produces it.[2][3] The product molecule often has structural similarity to the substrate and can bind to the enzyme's active site, effectively competing with the substrate. This leads to a decrease in the catalytic rate as the product concentration increases.

Q3: Could the slowdown be due to something other than product inhibition?

A3: Yes. It's crucial to rule out other possibilities. These include:

  • Cofactor Limitation: P450 monooxygenases require a constant supply of NADPH. If your host's central metabolism cannot regenerate NADPH fast enough, the reaction will stop.

  • Substrate Limitation: The substrate, Methyl dodecanoate, is often supplied in an organic phase. Poor mixing or mass transfer can limit its availability to the cells.

  • Oxygen Limitation: Monooxygenase reactions consume molecular oxygen. Insufficient aeration will halt the process.

  • Product Toxicity: High concentrations of Methyl 12-hydroxydodecanoate may be toxic to the host cells, leading to a loss of viability and catalytic activity.[4][5]

Q4: How can I quickly test if product inhibition is the primary issue?

A4: A simple experiment is to run the biotransformation and, at the point where the reaction rate slows, remove the product from the reaction medium (e.g., by replacing the supernatant with fresh media). If the reaction rate increases, product inhibition is a likely cause. A more quantitative approach is detailed in the Troubleshooting Guide below.

Part 2: Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Product Inhibition

Before implementing complex mitigation strategies, it's essential to confirm and quantify the extent of product inhibition in your specific system. This protocol will guide you in generating an IC50 curve, which represents the concentration of product required to reduce the initial enzymatic activity by 50%.

The core principle of this assay is to measure the initial rate of Methyl 12-hydroxydodecanoate formation in the presence of varying, known concentrations of exogenously added product. By comparing these rates to a control with no added product, we can determine the inhibitory effect. We use resting cells to focus on the enzymatic conversion and minimize variables related to cell growth.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay Setup cluster_analysis Data Collection & Analysis p1 Grow E. coli expressing CYP153A to mid-log phase p2 Induce enzyme expression (e.g., with IPTG) p1->p2 p3 Harvest cells by centrifugation p2->p3 p4 Wash and resuspend cells in buffer to a known OD600 p3->p4 s2 Add resuspended cells to each vial p4->s2 s1 Prepare reaction vials with buffer, energy source (e.g., glucose), and varying concentrations of Methyl 12-hydroxydodecanoate (product) s3 Initiate reaction by adding substrate (Methyl dodecanoate) a1 Incubate at optimal temperature with vigorous shaking s3->a1 a2 Take time-point samples (e.g., 0, 15, 30, 60 mins) a1->a2 a3 Quench reaction and extract products (e.g., with ethyl acetate) a2->a3 a4 Analyze product formation by GC-MS or HPLC a3->a4 a5 Calculate initial reaction rates a4->a5 a6 Plot % Inhibition vs. [Product] and determine IC50 a5->a6

Caption: Workflow for determining the IC50 of Methyl 12-hydroxydodecanoate.

  • Prepare Resting Cells:

    • Grow your E. coli strain harboring the CYP153A expression plasmid in a suitable medium to an OD600 of 0.6-0.8.

    • Induce protein expression as per your established protocol (e.g., add IPTG and incubate for 4-16 hours at a reduced temperature like 20-25°C).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) to remove residual medium.

    • Resuspend the cells in the same buffer to a final OD600 of 20.

  • Set up Inhibition Assays:

    • In a series of reaction tubes or a deep-well plate, prepare your reaction mixtures. For each reaction (e.g., 1 mL total volume):

      • Phosphate buffer (50 mM, pH 7.4)

      • Glucose (e.g., 20 mM) as an energy source for cofactor regeneration.

      • Methyl 12-hydroxydodecanoate (product) at varying final concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). This is your inhibitor.

    • Add the resuspended cells to each reaction to a final OD600 of 10. Pre-incubate for 5 minutes at your reaction temperature (e.g., 30°C) with shaking.

  • Initiate and Monitor the Reaction:

    • Start the reaction by adding the substrate, Methyl dodecanoate (e.g., to a final concentration of 10 mM).

    • Incubate at 30°C with vigorous shaking (e.g., 250 rpm) to ensure proper aeration and mixing.

    • Take samples at regular intervals (e.g., 0, 10, 20, 30, and 60 minutes).

  • Sample Processing and Analysis:

    • Immediately quench the reaction in the samples, for example, by adding an equal volume of ethyl acetate containing an internal standard.

    • Vortex thoroughly to extract the substrate and product.

    • Centrifuge to separate the phases and analyze the organic phase by GC-MS or HPLC to quantify the amount of Methyl 12-hydroxydodecanoate produced.

  • Data Analysis:

    • For each inhibitor concentration, plot the concentration of newly formed product versus time.

    • Determine the initial reaction rate (the slope of the linear portion of the curve).

    • Calculate the percent inhibition for each concentration relative to the control (0 mM inhibitor).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Guide 2: Strategies to Mitigate Product Inhibition

Once product inhibition is confirmed, several strategies can be employed. These can be broadly categorized into process engineering, enzyme engineering, and metabolic engineering.

Strategy 1: In Situ Product Removal (ISPR)

Rationale: The most direct way to combat product inhibition is to continuously remove the product from the vicinity of the biocatalyst, keeping its concentration below inhibitory levels.[6][7][8] This strategy, known as ISPR, can dramatically improve yields and productivity.

Recommended Approach for Methyl 12-hydroxydodecanoate: Biphasic System

Given that both the substrate (Methyl dodecanoate) and the product (Methyl 12-hydroxydodecanoate) are relatively non-polar, a two-liquid phase system is an excellent choice.[4][5] The organic phase acts as a reservoir for the substrate and a sink for the product.

G Biphasic system for ISPR cluster_phases Biphasic ISPR System aqueous_phase Aqueous Phase E. coli with CYP153A Cofactors (NADPH) Buffer & Nutrients product_transfer Product Extraction aqueous_phase->product_transfer organic_phase Organic Phase (e.g., Dodecane) Substrate Reservoir (Methyl Dodecanoate) Product Sink (Methyl 12-hydroxydodecanoate) substrate_transfer Substrate Partitioning organic_phase->substrate_transfer substrate_transfer->aqueous_phase product_transfer->organic_phase

Caption: Diagram of a biphasic In Situ Product Removal (ISPR) system.

Experimental Protocol: Biphasic Whole-Cell Biotransformation

  • Select an Organic Solvent: Choose a biocompatible, water-immiscible organic solvent. Dodecane is a good starting point as it is relatively non-toxic to E. coli. The substrate itself, if used in sufficient excess, can sometimes serve as the organic phase.

  • Set up the Reaction: In a baffled flask for good aeration:

    • Add your aqueous phase (buffer, cells, glucose) as in the previous protocol.

    • Add the organic phase, typically at a volume ratio of 1:4 to 1:1 (organic:aqueous).

    • Dissolve the substrate (Methyl dodecanoate) in the organic phase at a high concentration (e.g., 200 g/L).

  • Run the Biotransformation: Incubate with vigorous shaking to create a fine emulsion, maximizing the interfacial area for substrate and product transfer.

  • Monitor Progress: Take samples of the organic phase over time to measure the accumulation of Methyl 12-hydroxydodecanoate.

Troubleshooting ISPR:

  • Emulsion Formation: Stable emulsions can make phase separation difficult. Consider using resins like Amberlite XAD series as a solid-phase adsorbent instead of a liquid organic phase.

  • Solvent Toxicity: If cell viability drops, screen for a more biocompatible solvent.

Strategy 2: Enzyme Engineering

Rationale: The inhibitory effect is a result of the product binding to the enzyme. By modifying the amino acid residues in and around the active site or the substrate access channel, it is possible to decrease the enzyme's affinity for the product without compromising its affinity for the substrate.[9][10]

Recommended Approach: Site-Directed and Saturation Mutagenesis

For CYP153A, residues lining the substrate binding pocket are key targets.[10][11]

  • Identify Target Residues:

    • If a crystal structure of your specific CYP153A is available, use molecular modeling to dock the product (Methyl 12-hydroxydodecanoate) into the active site. Identify residues that form close contacts with the hydroxyl group or the methyl ester of the product. These are prime targets for mutagenesis.

    • If no structure is available, perform a sequence alignment with other CYP153A enzymes for which structural or mutagenesis data exists to identify conserved active site residues.

  • Perform Mutagenesis:

    • Use site-directed mutagenesis to introduce specific changes (e.g., replacing a bulky residue with a smaller one to reduce steric hindrance for product release).

    • Perform saturation mutagenesis at key positions to screen all possible amino acid substitutions.

  • Screen for Improved Variants:

    • Develop a high-throughput screen to assess the performance of your mutant library. This could involve a colorimetric assay or a rapid LC-MS method.

    • Crucially, the screen should be performed at a high substrate concentration where product inhibition is expected to be significant. The best variants will be those that continue to produce the product for longer or reach a higher final titer.

Strategy 3: Metabolic and Process Engineering

Rationale: Enhancing the overall robustness of the host cell and optimizing the bioprocess can indirectly help overcome product inhibition by improving the overall efficiency and productivity of the system.

Key Approaches:

  • Enhance Cofactor Regeneration: Overexpress key enzymes in the pentose phosphate pathway (e.g., glucose-6-phosphate dehydrogenase) to increase the intracellular pool of NADPH.

  • Improve Substrate Uptake: Co-express transporter proteins like AlkL from Pseudomonas putida, which has been shown to improve the uptake of fatty acids and their esters into E. coli.[5][12]

  • Fed-Batch/Continuous Fermentation: Instead of a batch process, use a fed-batch or continuous culture system. This allows for the continuous removal of product-containing medium and replenishment with fresh medium, preventing the accumulation of inhibitory product concentrations.

Part 3: Data Summary

The following table summarizes representative product titers achieved in whole-cell biotransformations for producing ω-hydroxydodecanoic acid or its methyl ester, highlighting different strategies employed.

Biocatalyst SystemSubstrateStrategyProduct Titer (g/L)Reference
E. coli expressing CYP153AM.aq.-CPR fusionDodecanoic AcidBatch1.2[4][5]
E. coli expressing CYP153AM.aq.-CPR fusion & AlkLDodecanoic Acid Methyl EsterBiphasic ISPR4.0[4][5]
E. coli expressing CYP153AL.m. & native redox partnersDodecanoic AcidOptimized batch3.28[1]
E. coli expressing AlkLf & novel monooxygenase (Pel)Dodecanoic Acid Methyl EsterBiphasic ISPR~10.3 (44.8 mM)[12]

References

  • F. P. Guengerich, "Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions," Drug Metabolism and Disposition, vol. 45, no. 5, pp. 540-546, May 2017. Available: [Link]

  • A. Galetin, J. B. Houston, and K. R. Korzekwa, "Substrate inhibition kinetics for cytochrome P450-catalyzed reactions," Drug Metabolism and Disposition, vol. 31, no. 7, pp. 849-857, Jul. 2003. Available: [Link]

  • C. Grant et al., "Production of alcohol esters and in situ product removal during alcohol fermentation," U.S. Patent 9 175 315 B2, Nov. 3, 2015.
  • S. Honda Malca et al., "Engineering CYP153AM.aq to Oxyfunctionalize its Inhibitor Dodecylamine Using a LC/MS Based Rapid Flow Analysis Screening," ChemBioChem, vol. 20, no. 18, pp. 2359-2365, Sep. 2019. Available: [Link]

  • M. Jeschek, D. F. W. et al., "Substrate Anchoring and Flexibility Reduction in CYP153AM.aq Leads to Highly Improved Efficiency toward Octanoic Acid," ACS Catalysis, vol. 11, no. 5, pp. 2886-2893, Feb. 2021. Available: [Link]

  • A. Galetin, J. B. Houston, and K. R. Korzekwa, "Substrate inhibition kinetics for cytochrome P450-catalyzed reactions," ResearchGate, Jul. 2003. Available: [Link]

  • B. H. J. Cull and M. D. McHugh, "Applied in situ product recovery in ABE fermentation," Biotechnology and Bioengineering, vol. 110, no. 10, pp. 2737-2748, Oct. 2013. Available: [Link]

  • S. Honda Malca et al., "Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct," Microbial Cell Factories, vol. 13, no. 1, p. 137, Oct. 2014. Available: [Link]

  • A. Galetin, J. B. Houston, and K. R. Korzekwa, "Substrate inhibition kinetics for cytochrome P450-catalyzed reactions," Semantic Scholar, 2003. Available: [Link]

  • Z. Duan et al., "Recent Advances in the Engineering of Cytochrome P450 Enzymes," International Journal of Molecular Sciences, vol. 24, no. 13, p. 10747, Jun. 2023. Available: [Link]

  • Z. Duan et al., "Semi-rational engineering of cytochrome CYP153A from Marinobacter aquaeolei for improved ω-hydroxylation activity towards oleic acid," ResearchGate, Aug. 2020. Available: [Link]

  • J. H. Park et al., "Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED," Catalysts, vol. 9, no. 1, p. 54, Jan. 2019. Available: [Link]

  • J. H. Park et al., "Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols," Frontiers in Bioengineering and Biotechnology, vol. 9, p. 799862, Jan. 2022. Available: [Link]

  • L. J. Hutzler et al., "The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes From Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments," Drug Metabolism and Disposition, vol. 43, no. 11, pp. 1744-1750, Nov. 2015. Available: [Link]

  • Y. Wang, "Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods," Methods in Molecular Biology, vol. 2339, pp. 119-128, 2021. Available: [Link]

  • M. Shou, "Enzyme kinetics of cytochrome P450-mediated reactions," Current Drug Metabolism, vol. 6, no. 6, pp. 543-558, Dec. 2005. Available: [Link]

  • S. Honda Malca et al., "Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct," Semantic Scholar, 2014. Available: [Link]

  • S. S. Gill et al., "Inhibition of cytochrome P450 enzymes by saturated and unsaturated fatty acids in human liver microsomes, characterization of enzyme kinetics in the presence of bovine serum albumin (0.1 and 1.0% w/v) and in vitro - in vivo extrapolation of hepatic clearance," European Journal of Pharmaceutical Sciences, vol. 115, pp. 266-274, Apr. 2018. Available: [Link]

  • AxisPharm, "Cytochrome P450 (CYP) Inhibition Assay (IC50) Test," AxisPharm. Available: [Link]

  • J. T. Dafoe and A. J. Daugulis, "In situ product removal in fermentation systems: improved process performance and rational extractant selection," Biotechnology Letters, vol. 36, no. 3, pp. 443-460, Mar. 2014. Available: [Link]

  • Cyprotex, "CYP Inhibition Assay (Ki)," Evotec. Available: [Link]

  • J. T. Dafoe and A. J. Daugulis, "In situ product removal in fermentation systems: improved process performance and rational extractant selection," Scilit, 2014. Available: [Link]

  • D. Cantillo et al., "Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents," Angewandte Chemie International Edition, vol. 57, no. 34, pp. 10943-10947, Aug. 2018. Available: [Link]

  • Y. Chen et al., "Strategies to improve whole-cell biocatalysis. Identification and...," ResearchGate, Nov. 2021. Available: [Link]

  • J. T. Dafoe and A. J. Daugulis, "In situ product removal in fermentation systems: Improved process performance and rational extractant selection," ResearchGate, Oct. 2013. Available: [Link]

  • J. F. C. Glatz and W. A. van der Vusse, "Binding of cytochrome P450 monooxygenase and lipoxygenase pathway products by heart fatty acid-binding protein," American Journal of Physiology-Heart and Circulatory Physiology, vol. 280, no. 2, pp. H539-H547, Feb. 2001. Available: [Link]

  • P. Kowalczyk et al., "δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains," International Journal of Molecular Sciences, vol. 23, no. 19, p. 11921, Oct. 2022. Available: [Link]

  • C. O. Kappe and A. Cantillo, "Recent advances in whole cell biocatalysis techniques bridging from investigative to industrial scale," SpinChem, 2016. Available: [Link]

  • National Center for Biotechnology Information, "Methyl 12-hydroxydodecanoate," PubChem Compound Database. Available: [Link]

  • S. Singh and A. Kumar, "Whole-cell biocatalysis for large-scale production," ScienceDirect, 2023. Available: [Link]

  • D. C. Craft et al., "Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis," Applied and Environmental Microbiology, vol. 69, no. 8, pp. 4483-4491, Aug. 2003. Available: [Link]

  • A. Pinto, M. L. Contente, and L. Tamborini, "Advances on whole cell biocatalysis in flow," Green Chemistry, vol. 21, no. 23, pp. 6243-6256, 2019. Available: [Link]

  • A. F. G. Müller and R. Bernhardt, "P450 Monooxygenases Enable Rapid Late-Stage Diversification of Natural Products via C-H Bond Activation," Angewandte Chemie International Edition, vol. 59, no. 28, pp. 11252-11272, Jul. 2020. Available: [Link]

  • I. N. G. Van Bogaert et al., "The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism," The FEBS Journal, vol. 278, no. 8, pp. 1334-1349, Apr. 2011. Available: [Link]

  • S. E. L. Lindström and S. Lindström, "Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli," Journal of Microbiological Methods, vol. 206, p. 106679, Mar. 2023. Available: [Link]

  • M. Morimyo, "Isolation and characterization of methyl viologen-sensitive mutants of Escherichia coli K-12," Journal of Bacteriology, vol. 170, no. 5, pp. 2136-2142, May 1988. Available: [Link]

  • J. H. Park et al., "Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase," Journal of Industrial and Engineering Chemistry, vol. 90, pp. 248-255, Oct. 2020. Available: [Link]

  • S. Honda Malca et al., "Synthesis of hydroxy dodecanoic acid based on an engineered CYP153A fusion construct," Semantic Scholar, 2014. Available: [Link]

  • J. H. Park et al., "Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols," Frontiers in Bioengineering and Biotechnology, vol. 9, p. 799862, Jan. 2022. Available: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Substrate Uptake for Microbial Production of Methyl 12-Hydroxydodecanoate

Welcome to the technical support center for the microbial production of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial production of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substrate uptake and bioconversion. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you enhance your production yields and overcome common experimental hurdles.

Introduction: The Challenge of Substrate Uptake

The efficient microbial synthesis of Methyl 12-hydroxydodecanoate hinges on the successful transport of its precursor, typically Dodecanoic Acid Methyl Ester (DAME) or Dodecanoic Acid (DDA), into the microbial cell. These long-chain fatty acid derivatives are hydrophobic and can present significant challenges, including poor solubility in aqueous media and potential toxicity to the host organism at higher concentrations.[1][2] Optimizing the uptake of these substrates is therefore a critical first step towards achieving high product titers.

This guide will walk you through diagnosing and solving common issues related to substrate transport and cellular toxicity, ensuring your microbial catalysts are performing optimally.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Low Product Titer & Substrate Conversion

Question 1: My final product titer is significantly lower than expected, and I'm recovering a large amount of unreacted substrate from the medium. What are the likely causes?

Answer: This is a classic symptom of poor substrate uptake or inefficient enzymatic conversion. Let's break down the potential causes and how to investigate them.

Causality: Low product formation with high residual substrate points to a bottleneck at either the cell entry point or the intracellular enzymatic step. The substrate is available, but the cells are either not taking it up efficiently or are unable to convert it once inside.

Troubleshooting Workflow:

  • Verify Enzyme Activity: Before troubleshooting transport, confirm that your downstream hydroxylation machinery (e.g., CYP450 monooxygenase, AlkBGT system) is active.[3][4][5] A crude cell lysate assay using a known amount of substrate can confirm enzymatic functionality. If the enzyme is inactive in the lysate, the issue lies with protein expression or folding, not transport.

  • Assess Substrate Bioavailability: DAME and DDA are poorly soluble in aqueous media. If the substrate is not properly dispersed, it is not available to the cells.

    • Action: Consider the use of co-solvents like DMSO or surfactants. However, be mindful of their potential toxicity. A superior approach is often a two-phase bioconversion system, where an organic phase (e.g., dodecane) serves as a substrate reservoir, slowly partitioning the substrate into the aqueous phase for uptake.[5][6] This strategy also helps mitigate substrate toxicity.

  • Quantify Substrate Uptake: A direct measurement of substrate uptake is crucial. This will definitively tell you if the bottleneck is transport-related.

    • Action: Perform a whole-cell substrate uptake assay (see Experimental Protocol 1 below). This involves incubating your cells with the substrate for a defined period and then measuring the amount of substrate remaining in the supernatant.

  • Enhance Transporter Expression: If the uptake assay confirms poor transport, the expression level of your fatty acid transporter (e.g., AlkL, FadL) may be suboptimal.

    • Action: Optimize the induction conditions (inducer concentration, temperature, induction time) for your transporter protein. Promoter engineering can also be employed to fine-tune expression levels.[7] In a study, optimizing the promoter for the transporter AlkLf and the alkane monooxygenase (AlkBGT) system resulted in increased ω-oxygenation activity.[8]

Question 2: I'm observing poor cell growth and a drop in viability after adding the substrate. How can I resolve this?

Answer: This indicates that your substrate concentration is reaching toxic levels for the host organism. Fatty acids and their esters can disrupt cell membranes and induce cellular stress.[9][10]

Causality: At high concentrations, the amphipathic nature of dodecanoic acid allows it to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and function. This can lead to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.[9]

Troubleshooting Workflow:

  • Determine the Minimum Inhibitory Concentration (MIC): First, you need to quantify the toxicity of your substrate to your specific microbial host.

    • Action: Perform a cell viability assay (see Experimental Protocol 2 ) across a range of substrate concentrations. This will establish a working concentration range that is non-inhibitory.

  • Implement a Fed-Batch Strategy: Instead of adding the entire substrate load at the beginning of the biotransformation, a fed-batch or continuous feeding strategy can maintain a low, non-toxic concentration of the substrate in the medium.[11]

    • Action: Design a feeding profile based on your MIC data and the expected rate of substrate consumption by the cells. This can be as simple as periodic additions or a more sophisticated setup using a syringe pump.

  • Utilize a Two-Phase System: As mentioned previously, a two-phase system is highly effective at mitigating toxicity. The organic phase acts as a "sink" for the substrate, releasing it slowly into the aqueous phase at a concentration below the toxic threshold.[5][6]

  • Metabolic Engineering for Tolerance: In some cases, the host strain can be engineered for improved tolerance to fatty acids. This can involve modifying the composition of the cell membrane lipids or overexpressing efflux pumps that actively remove the toxic compound from the cell.

Question 3: My product titer is low, and I observe a significant amount of dodecanedioic acid monomethyl ester as a byproduct. What is happening?

Answer: This is a classic case of over-oxidation. Your primary hydroxylating enzyme is working, but the product, 12-hydroxy dodecanoic acid methyl ester, is being further oxidized to a dicarboxylic acid.

Causality: Many monooxygenases that perform the desired ω-hydroxylation can also catalyze a subsequent oxidation of the terminal alcohol to an aldehyde and then to a carboxylic acid.[4][12] This is particularly problematic if the desired hydroxylated product is not efficiently transported out of the cell or if the activity of the initial hydroxylase is not well-matched with the rest of the metabolic flux.

Troubleshooting Workflow:

  • Enzyme Engineering: The most direct approach is to engineer the monooxygenase to be more specific for the initial hydroxylation and have reduced activity towards the alcohol.

    • Action: Site-directed mutagenesis of residues in the enzyme's active site can alter its substrate specificity and reduce over-oxidation. For example, engineering of CYP153A33 has been shown to increase the ratio of hydroxylation to over-oxidation activity.[12]

  • Process Optimization: Reaction conditions can influence the rate of over-oxidation.

    • Action: Varying parameters such as pH, temperature, and dissolved oxygen levels may favor the primary hydroxylation reaction over subsequent oxidations. It's also possible that limiting the reaction time can reduce the accumulation of the over-oxidized byproduct.

  • Knockout of Competing Pathways: In some hosts, endogenous alcohol dehydrogenases or aldehyde dehydrogenases may contribute to the over-oxidation.

    • Action: Identify and knock out the genes encoding these competing enzymes in your host strain.

Frequently Asked Questions (FAQs)

Q1: What is the primary substrate I should be using: Dodecanoic Acid (DDA) or Dodecanoic Acid Methyl Ester (DAME)?

A: Both can be used, but DAME is often preferred. The methyl ester group makes the molecule slightly more hydrophobic, which can facilitate its transport through the outer membrane with appropriate transporters like AlkL.[3][4][8] Additionally, using the esterified form directly leads to the desired methyl ester product after hydroxylation, potentially simplifying the overall process.

Q2: My host is E. coli. What are the key native genes I should be aware of when working with fatty acid uptake?

A: In E. coli, the fadL gene encodes an outer membrane protein that transports long-chain fatty acids into the periplasm.[1][13] The fadD gene encodes an inner membrane-associated acyl-CoA synthetase that activates the fatty acid to its CoA ester, which is then trapped in the cytoplasm.[1][13] For efficient production, it is often necessary to knock out genes involved in β-oxidation (e.g., fadE, fadB) to prevent the degradation of your substrate and product.

Q3: How do Fatty Acid Transport Proteins (FATPs) work?

A: FATPs are a family of proteins that facilitate the uptake of long-chain fatty acids.[8][14][15] Their exact mechanism is still under investigation, but they are believed to be multifunctional. They not only mediate the transport of fatty acids across the cell membrane but also possess acyl-CoA synthetase activity.[16][17] This tight coupling of transport and activation (termed "vectorial acylation") effectively "traps" the fatty acid inside the cell as its CoA derivative, maintaining a favorable concentration gradient for further uptake.[16]

Q4: Should I be concerned about cofactor (NADPH/NADH) availability?

A: Absolutely. The hydroxylation of dodecanoic acid by P450 monooxygenases is a cofactor-dependent process, typically requiring NADPH.[7] If cofactor regeneration is limiting, it will become a bottleneck for your entire process. Ensure your host has a robust central metabolism to supply sufficient reducing equivalents. In some cases, co-expression of enzymes that enhance the NADPH pool (e.g., from the pentose phosphate pathway) may be necessary.

Data Presentation

Table 1: Troubleshooting Summary for Low Product Titer

Observation Potential Cause Recommended Diagnostic Action Proposed Solution
High residual substrate, low productPoor substrate uptakePerform Whole-Cell Substrate Uptake Assay (Protocol 1)Optimize transporter expression; use a two-phase system.
High residual substrate, low productInactive hydroxylating enzymePerform in-vitro enzyme activity assay on cell lysateRe-evaluate protein expression/induction conditions; check plasmid integrity.
Poor cell growth/viability post-inductionSubstrate toxicityPerform Cell Viability Assay (Protocol 2) across a concentration gradientImplement a fed-batch strategy; use a two-phase system.
Significant byproduct (dicarboxylic acid)Over-oxidation of productAnalyze product profile using GC-MS or HPLCEngineer monooxygenase for higher specificity; optimize reaction conditions (pH, DO, time); knockout competing dehydrogenases.
Production stalls after initial phaseCofactor (NADPH) limitationMeasure intracellular NADPH/NADP+ ratioEngineer central metabolism to enhance NADPH regeneration; add a co-substrate.

Experimental Protocols

Experimental Protocol 1: Whole-Cell Substrate Uptake Assay

This protocol provides a method to quantify the rate at which your engineered microbial cells import the substrate (DAME or DDA).

Principle: Cells are incubated with a known concentration of the substrate. At various time points, aliquots of the culture are centrifuged, and the concentration of the substrate remaining in the supernatant is measured by Gas Chromatography (GC). The rate of disappearance from the supernatant reflects the rate of cellular uptake.

Materials:

  • Engineered microbial cells

  • Growth medium

  • Substrate (DAME or DDA)

  • Internal standard for GC analysis (e.g., Methyl heptadecanoate)

  • Solvent for extraction (e.g., Hexane or Ethyl Acetate)

  • GC system with a Flame Ionization Detector (FID)

Procedure:

  • Cell Preparation: Grow your engineered cells to the desired optical density (e.g., mid-log phase, OD600 = 0.8-1.0). If your system is inducible, induce protein expression for the required period.

  • Harvest and Resuspend: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium components.

  • Initiate Uptake: Resuspend the washed cell pellet in the reaction buffer to a known cell density (e.g., OD600 = 10). Add the substrate (DAME or DDA) to a final concentration that is non-toxic (determined from viability assays).

  • Time-Course Sampling: Incubate the cell suspension at the desired temperature with shaking. At specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL).

  • Stop Uptake: Immediately centrifuge the aliquot at high speed (e.g., 13,000 x g for 2 minutes) to pellet the cells.

  • Sample Preparation for GC: Transfer a known volume of the supernatant to a new tube. Add a known amount of the internal standard. Extract the substrate from the supernatant by adding an equal volume of extraction solvent, vortexing vigorously, and then separating the phases by centrifugation.

  • GC Analysis: Analyze the organic phase by GC-FID. The substrate concentration is determined by comparing its peak area to that of the internal standard against a standard curve.

  • Calculation: The amount of substrate taken up by the cells at each time point is the initial amount minus the amount remaining in the supernatant. The uptake rate can be expressed as nmol of substrate per minute per mg of cell dry weight.

Experimental Protocol 2: Cell Viability Assay for Substrate Toxicity

This protocol uses a resazurin-based assay to assess the impact of the substrate on cell viability.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Materials:

  • Engineered microbial cells

  • Growth medium

  • Substrate (DAME or DDA)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, filter-sterilized)

  • 96-well microtiter plates (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Grow a culture of your host cells to mid-log phase. Dilute the culture to a starting OD600 of ~0.05 in fresh growth medium in the wells of a 96-well plate.

  • Substrate Addition: Prepare a serial dilution of your substrate (DAME or DDA) in the growth medium. Add these dilutions to the wells containing the cells. Include a "no substrate" control (cells only) and a "no cells" control (medium and substrate only).

  • Incubation: Incubate the plate at the optimal growth temperature for your organism for a set period (e.g., 4-6 hours, or a time relevant to your biotransformation process).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of ~0.01 mg/mL.

  • Incubation for Color Development: Incubate the plate for another 1-4 hours. The time required for color change will depend on the cell density and metabolic rate.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the fluorescence of the "no cells" control from all other readings. Express the viability of the cells in the presence of the substrate as a percentage of the viability of the "no substrate" control. Plot cell viability versus substrate concentration to determine the MIC.

Visualizations

Diagram 1: Key Bottlenecks in Substrate Uptake and Conversion

SubstrateUptakeWorkflow cluster_extracellular Extracellular Medium cluster_cell Microbial Cell Substrate Substrate (DAME/DDA) Periplasm Periplasm Substrate->Periplasm 1. Transport (AlkL/FadL) Intracellular Intracellular Substrate Periplasm->Intracellular 2. Activation (FadD) Product Methyl 12-hydroxydodecanoate Intracellular->Product 3. Hydroxylation (CYP450/AlkBGT) Byproduct Over-oxidation Byproduct Product->Byproduct 4. Over-oxidation b1 Bottleneck: Low transporter expression or substrate insolubility b2 Bottleneck: Substrate toxicity b3 Bottleneck: Low enzyme activity or cofactor limitation b4 Problem: Undesired side reaction TroubleshootingFlow Start Start: Low Product Titer CheckGrowth Observe Cell Growth & Viability? Start->CheckGrowth AnalyzeByproducts Analyze Byproducts (GC-MS)? CheckGrowth->AnalyzeByproducts Good Growth Sol_Toxicity Solution: Fed-batch, Two-phase system, Reduce [Substrate] CheckGrowth->Sol_Toxicity Poor Growth/ Viability MeasureUptake Measure Substrate Uptake Rate? AnalyzeByproducts->MeasureUptake Low Byproducts Sol_Overoxidation Solution: Engineer Enzyme, Optimize Process Conditions AnalyzeByproducts->Sol_Overoxidation High Over-oxidation Byproduct AssayEnzyme Assay Enzyme Activity? MeasureUptake->AssayEnzyme Good Uptake Sol_Uptake Solution: Enhance Transporter Expression, Improve Substrate Solubility MeasureUptake->Sol_Uptake Low Uptake Sol_Enzyme Solution: Optimize Enzyme Expression, Boost Cofactor Regeneration AssayEnzyme->Sol_Enzyme Low Activity End Process Optimized AssayEnzyme->End Good Activity (Re-evaluate system)

Caption: A logical flow diagram for troubleshooting low product yield.

References

  • Yoo, M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812. [Link]

  • Black, P. N., & DiRusso, C. C. (2007). Fatty acid transport proteins. Current Opinion in Clinical Nutrition and Metabolic Care, 10(2), 159-165. [Link]

  • Urlacher, V. B., & Girhard, M. (2012). Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dodecanoic acid. Biotechnology and Bioengineering, 109(6), 1383-1392. [Link]

  • Pohl, J., Ring, A., Herrmann, T., & Stremmel, W. (2004). New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae. Proceedings of the Nutrition Society, 63(2), 259-262. [Link]

  • Kallscheuer, N., et al. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. Journal of Industrial Microbiology & Biotechnology, 44(9), 1277-1286. [Link]

  • Gimeno, R. E. (2007). Fatty Acid transport Proteins, implications in physiology and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(3), 367-373. [Link]

  • Pohl, J., Ring, A., & Stremmel, W. (2004). New concepts of cellular fatty acid uptake: Role of fatty acid transport proteins and of caveolae. ResearchGate. [Link]

  • Au, C., et al. (2020). Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease. Bioscience Reports, 40(11), BSR20202636. [Link]

  • Fujita, Y., Matsuoka, H., & Fujii, H. (2007). Regulation of fatty acid metabolism in bacteria. Molecular Microbiology, 66(4), 829-839. [Link]

  • Black, P. N., & DiRusso, C. C. (2003). Long-chain fatty acid transport in bacteria and yeast. Paradigms for defining the mechanism underlying this protein-mediated process. Microbiology and Molecular Biology Reviews, 67(3), 454-472. [Link]

  • Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 253. [Link]

  • Yoo, M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. ResearchGate. [Link]

  • Banchio, C., & Gramajo, H. (2003). Medium- and long-chain fatty acid uptake and utilization by Streptomyces coelicolor A3(2): first characterization of a gram-positive bacterial system. Microbiology, 149(Pt 10), 2849-2857. [Link]

  • Iram, S. H., & Cronan, J. E. (2006). Regulation of fatty acid metabolism in bacteria. ResearchGate. [Link]

  • Royce, L. A., et al. (2013). The damaging effects of short chain fatty acids on Escherichia coli membranes. Applied Microbiology and Biotechnology, 97(18), 8317-8327. [Link]

  • Kühnel, K., et al. (2007). Hydroxylation of Dodecanoic Acid and (2R,4R,6R,8R)‐Tetramethyldecanol on a Preparative Scale using an NADH‐ Dependent CYP102A1 Mutant. Advanced Synthesis & Catalysis, 349(8‐9), 1451-1461. [Link]

  • Sun, Y., & O'Riordan, M. X. D. (2023). Anti-infective activities of long-chain fatty acids against foodborne pathogens. Current Opinion in Microbiology, 73, 102298. [Link]

  • Girhard, M., et al. (2010). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 9, 58. [Link]

  • Di Rienzi, S. C., et al. (2018). Resilience of small intestinal beneficial bacteria to the toxicity of soybean oil fatty acids. eLife, 7, e32581. [Link]

  • Scheps, D., et al. (2011). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Microbial Cell Factories, 10, 89. [Link]

  • Scheps, D., et al. (2011). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Semantic Scholar. [Link]

  • Kim, J. M. (2015). Specialty chemicals from microbes. Biotechnology and Genetic Engineering Reviews, 31(1-2), 83-93. [Link]

  • Park, J. H., et al. (2022). Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols. Frontiers in Bioengineering and Biotechnology, 9, 802811. [Link]

  • Ogbolu, D. O., et al. (2017). Antibacterial Activity of Lauric Acid on Some Selected Clinical Isolates. Journal of Advances in Microbiology, 4(4), 1-7. [Link]

  • Zhang, Y., et al. (2024). Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. Chemical Research in Toxicology, 37(2), 221-230. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wackett, L. P. (2015). Specialty chemicals from microbes. ResearchGate. [Link]

  • Scheps, D., et al. (2011). Synthesis of hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Semantic Scholar. [Link]

  • Lv, Q., et al. (2024). Dodecanoic acid induces oxidative stress-mediated death in liver cancer cells through the mitochondrial pathway. Bioscience Journal, 40, e40026. [Link]

Sources

Optimization

Scale-up challenges for the industrial production of "Methyl 12-hydroxydodecanoate"

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the industrial production of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the industrial production of Methyl 12-hydroxydodecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the laboratory bench to industrial production. We will address common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the underlying scientific principles to empower you to optimize your workflow.

Methyl 12-hydroxydodecanoate is a valuable bifunctional molecule, serving as a key building block for polymers, lubricants, and specialty chemicals.[1][2] Its production, while conceptually straightforward, presents unique hurdles during scale-up, whether through traditional chemical synthesis or modern biocatalytic routes. This document provides field-proven insights to overcome these challenges effectively.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Reaction Efficiency & Low Yields

Question: My Fischer esterification reaction of 12-hydroxydodecanoic acid is stalling, resulting in a significantly lower yield of Methyl 12-hydroxydodecanoate than anticipated. What are the likely causes and solutions?

This is a classic challenge rooted in the nature of Fischer esterification, which is a reversible equilibrium reaction.[3][4] Several factors can prevent the reaction from reaching completion on a large scale.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Explanation Recommended Solution
Equilibrium Limitation The accumulation of water, a byproduct of the reaction, drives the equilibrium backward, hydrolyzing the newly formed ester back into the starting materials.[4][5]1. Use Excess Reactant: Employ a large excess of methanol. This shifts the equilibrium towards the product side according to Le Châtelier's principle. Methanol is typically easier and more cost-effective to remove post-reaction than 12-hydroxydodecanoic acid.[4] 2. Remove Water: Implement a Dean-Stark apparatus or use molecular sieves to continuously remove water from the reaction mixture. This physically prevents the reverse reaction from occurring.[6][7]
Catalyst Inactivity The acid catalyst (e.g., H₂SO₄) may be insufficient, poisoned by impurities in the reactants, or thermally degraded at high temperatures.[6]1. Verify Catalyst Loading: Ensure the catalyst concentration is appropriate for the batch size. 2. Use Fresh Catalyst: If deactivation is suspected, use a fresh batch of high-purity catalyst.[6] 3. Purify Reactants: Ensure starting materials are free from impurities that could act as catalyst poisons.
Sub-Optimal Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be impractically slow. If too high, it can lead to side reactions or catalyst degradation.[6]1. Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Refluxing the mixture often provides a stable and effective reaction temperature.[8]

Question: Our whole-cell biotransformation is showing poor conversion of dodecanoic acid methyl ester (DAME) to the desired hydroxylated product. How can we improve the efficiency of our biocatalyst?

Low conversion in a biocatalytic system often points to limitations in substrate transport into the cell or the intrinsic activity of the expressed enzyme system.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Explanation Recommended Solution
Poor Substrate Uptake The long, hydrophobic chain of the substrate may not efficiently cross the cell membrane to reach the intracellular enzymes.[9]1. Engineer Transporter Proteins: Optimize the expression of membrane transport proteins, such as AlkL, to facilitate substrate import. Modifying the signal peptide of the transporter can improve its soluble expression and activity.[9][10]
Low Enzyme Activity The monooxygenase responsible for hydroxylation (e.g., AlkBGT) may have low specific activity towards the substrate, or its expression levels may be insufficient.[10]1. Enzyme Mining & Engineering: Identify and express novel monooxygenases with higher intrinsic activity. Bioinformatic studies can reveal promising candidates from different microbial species.[9][10] 2. Promoter Optimization: Fine-tune the promoter strength to achieve the optimal expression level of the catalytic enzymes.[10]
Sub-Optimal Conditions Fermentation parameters such as pH, temperature, aeration, and media composition directly impact cell health and enzyme function.[11][12]1. Optimize Fermentation: Systematically vary pH, temperature, and dissolved oxygen levels to find the optimal conditions for your specific engineered strain. 2. Two-Phase System: Conduct the reaction in a two-phase (aqueous-organic) system. This can alleviate substrate or product toxicity and serve as a reservoir for the substrate.[9][10]
Category 2: Product Purification & Downstream Processing

Question: We are struggling with the downstream purification of Methyl 12-hydroxydodecanoate. The crude product is contaminated with unreacted starting materials, catalyst, and byproducts.

Purification of long-chain functionalized esters is a common scale-up bottleneck. The challenges differ significantly between chemical and biocatalytic routes.

Troubleshooting Chemical Synthesis Purification:

  • Issue: Residual Carboxylic Acid and Catalyst.

    • Causality: The acidic nature of the unreacted 12-hydroxydodecanoic acid and the catalyst makes them difficult to separate from the ester. Furthermore, aggressive basic washes can cause saponification (hydrolysis) of the desired product.[5][13]

    • Solution: Perform aqueous washes with a cold, saturated solution of a weak base , such as sodium bicarbonate (NaHCO₃).[5] The cold temperature slows the kinetics of unwanted ester hydrolysis, while the weak base is sufficient to neutralize and extract the acidic impurities without significantly damaging the product. Minimize the contact time between the organic and aqueous layers.[5]

  • Issue: Poor Liquid Separation During Extraction.

    • Causality: The amphiphilic nature of the product and unreacted starting material can lead to the formation of emulsions, making phase separation difficult and inefficient.[13]

    • Solution: Instead of a basic wash, consider adding an aqueous acid solution to the crude mixture. This can improve the separation between the organic and aqueous layers, allowing for more effective removal of certain impurities.[13] Subsequent purification steps like vacuum distillation or crystallization will then be required to isolate the pure ester.

Troubleshooting Biocatalytic Downstream Processing:

  • Issue: Complex Product Mixture.

    • Causality: Fermentation broths are complex matrices containing the desired product, byproducts (e.g., dodecanedioic acid monomethyl ester), other cellular metabolites, and biomass.[9][10][14]

    • Solution: A multi-step approach is required:

      • Biomass Removal: Begin with centrifugation or filtration to separate the cells from the liquid broth.

      • Solvent Extraction: Extract the product from the clarified broth using a suitable water-immiscible organic solvent.[14]

      • Chromatographic Purification: Use column chromatography (e.g., on silica gel) to separate Methyl 12-hydroxydodecanoate from structurally similar byproducts.[7]

Process Workflow Visualizations

The following diagrams illustrate standardized workflows for both chemical and biocatalytic production routes, highlighting key decision points and unit operations.

G cluster_0 Chemical Synthesis Workflow A Reactants (12-HDA + Methanol) C Reactor: Fischer Esterification (with water removal) A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Quench & Neutralize (Cold NaHCO₃ wash) C->D E Phase Separation D->E F Drying (e.g., Na₂SO₄) E->F G Solvent Removal F->G H Final Purification (Vacuum Distillation or Crystallization) G->H I Pure Methyl 12-hydroxydodecanoate H->I G cluster_1 Biocatalytic Production Workflow J Engineered Microorganism L Fermenter: Whole-Cell Biotransformation J->L K Substrate Feed (e.g., DAME) K->L M Harvest L->M N Biomass Removal (Centrifugation/Filtration) M->N O Solvent Extraction of Supernatant N->O P Solvent Removal O->P Q Final Purification (Chromatography) P->Q R Pure Methyl 12-hydroxydodecanoate Q->R

Caption: Biocatalytic production via fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale Methyl 12-hydroxydodecanoate? There are two main routes. The first is chemical synthesis , typically through the Fischer esterification of 12-hydroxydodecanoic acid with methanol using a strong acid catalyst. [13][15]The second is biocatalysis , which uses engineered microorganisms to perform ω-hydroxylation on a dodecanoic acid derivative. [1][9][11]This "green" route operates under milder conditions and can offer high selectivity.

Q2: Which analytical techniques are recommended for monitoring reaction progress and final product purity? For reaction monitoring and purity assessment, a combination of techniques is recommended. Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is excellent for separating and identifying the volatile ester from starting materials. [11]High-Performance Liquid Chromatography (HPLC) can also be used, especially for monitoring the non-volatile carboxylic acid. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the presence of ester and hydroxyl functional groups. [2][8] Q3: What are the critical safety precautions for handling the chemical synthesis process at scale? Industrial safety is paramount. Key precautions include:

  • Handling Corrosive Catalysts: Strong acids like sulfuric acid require appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. [16]* Flammable Solvents: Methanol and extraction solvents are flammable. Operations should be conducted in well-ventilated areas, using explosion-proof equipment and avoiding all sources of ignition. [16]* Pressure Management: Esterification reactions are often heated. Reactors must be equipped with pressure relief systems.

  • Ventilation: Ensure adequate ventilation to prevent the buildup of harmful vapors. [17] Q4: My final product shows signs of hydrolysis back to the carboxylic acid during workup. How can I prevent this? This is a common problem during the purification of esters. To prevent hydrolysis, you must minimize the product's exposure to water, especially under acidic or basic conditions. [5]* Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to dramatically slow the rate of hydrolysis. [5]* Use Weak Bases: Neutralize acid catalysts with a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide, which can cause rapid saponification. [5]* Minimize Contact Time: Perform extractions and phase separations as quickly as possible. Do not let the layers sit for extended periods. [5]* Thorough Drying: After washing, dry the organic layer completely with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. [5] Q5: In the biocatalytic route, what is the advantage of a two-phase (aqueous-organic) reaction system? A two-phase system offers several advantages in whole-cell biotransformations. First, it can mitigate the toxicity of high concentrations of the organic substrate (like DAME) or the product to the microbial cells. [9][10]The organic phase acts as a substrate reservoir and a sink for the product, keeping the aqueous phase concentration low. This can lead to higher overall product titers and improved cell viability.

G A Low Product Yield? B Check Reaction Equilibrium (Chemical Synthesis) A->B C Check Biocatalyst Activity (Biocatalytic Route) A->C D Increase Methanol Excess or Remove Water B->D F Check Catalyst Activity B->F E Optimize Transporter & Enzyme Expression C->E G Optimize Fermentation Conditions (pH, Temp, O₂) C->G H Use Fresh Catalyst & Purify Reactants F->H

Caption: Troubleshooting decision tree for low product yield.

References
  • Ahsan, M. M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812. Available at: [Link]

  • Ahsan, M. M., et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester. Google Patents.
  • TradeIndia. (n.d.). Methyl 12 Hydroxyoctadecanoate. TradeIndia. Available at: [Link]

  • Kim, Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. Available at: [Link]

  • Acme-Hardesty. (n.d.). Methyl 12-Hydroxystearate. Acme-Hardesty. Available at: [Link]

  • Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Sciencemadness.org. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of methyl-12-hydroxyoctadec-9-enoate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters. Google Patents.
  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. esterificationlabanswers.com. Available at: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. PubChem. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:71655-36-2 | Dodecanoic acid, 12-hydroxy-, Methyl ester. Chemsrc. Available at: [Link]

  • Jones, D. F., & Howe, R. (1968). Fermentation of long-chain compounds by Torulopsis apicola. IV. Products from esters and hydrocarbons with 14 and 15 carbon atom. Canadian Journal of Chemistry, 46(9), 1523-1529. Available at: [Link]

  • ResearchGate. (n.d.). Downstream processing of 3-hydroxy fatty acids to olefins on... ResearchGate. Available at: [Link]

  • Frontiers. (2023). Upstream and downstream processing of essential fatty acids from microbial biomass. Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Downstream processing of 3-hydroxy fatty acids to olefins on... ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US9809528B2 - Production of alpha-hydroxy carboxylic acids and esters from higher sugars using tandem catalyst systems. Google Patents.
  • BioProcess Online. (2025). The Challenges of Downstream Operations in the World of Continuous Biomanufacturing. BioProcess Online. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Atlas Scientific. (2024). The Ultimate Guide To The Fermentation Process. Atlas Scientific. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Development of sustainable downstream processing for nutritional oil production. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. Available at: [Link]

  • Christie, W. W. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. AOCS Lipid Library. Available at: [Link]

  • Safe Food Factory. (2018). Fermentation. Safe Food Factory. Available at: [Link]

  • SpringerLink. (n.d.). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. SpringerLink. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of enzyme@metal–organic material (MOM) biocomposites for enzyme biocatalysis. Green Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103687841A - Method for producing alpha-hydroxycarboxylic acid esters. Google Patents.
  • MDPI. (2024). Enhanced Fermentation Process for Production of High Docosahexaenoic Acid Content by Schizochytrium sp. GCD2032. MDPI. Available at: [Link]

  • ResearchGate. (2025). The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CA2600987A1 - Process for the production of methylcobalamin. Google Patents.

Sources

Troubleshooting

GC-MS Technical Support Center: Analysis of Methyl 12-hydroxydodecanoate

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 12-hydroxydodecanoate. As a long-chain hydroxy fatty acid methyl ester, this analyte presents unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 12-hydroxydodecanoate. As a long-chain hydroxy fatty acid methyl ester, this analyte presents unique challenges that require careful consideration of sample preparation, chromatographic conditions, and mass spectrometric detection. This guide is designed by application scientists to provide researchers and drug development professionals with practical, in-depth solutions to common issues encountered during its analysis.

Section 1: Pre-Analysis & Sample Preparation FAQs

This section addresses critical steps before the sample is ever introduced to the GC-MS system. Proper sample preparation is paramount for a successful analysis of this polar, long-chain molecule.

Q1: Why is derivatization essential for analyzing Methyl 12-hydroxydodecanoate?

A1: Derivatization is a chemical modification process crucial for compounds that are not ideally suited for GC analysis in their native form.[1] Methyl 12-hydroxydodecanoate has a terminal hydroxyl (-OH) group, which is polar. This polarity causes two primary problems:

  • Low Volatility: The hydrogen bonding capacity of the hydroxyl group reduces the molecule's volatility. For a compound to travel through a GC column, it must be in the gas phase. Without derivatization, excessively high temperatures would be needed to vaporize the analyte, risking thermal decomposition.[1][2]

  • Poor Peak Shape: The polar -OH group can form strong secondary interactions with any "active sites" (exposed silanol groups, -Si-OH) on the surfaces of the GC inlet liner or the column itself.[3][4] This interaction causes some molecules to be retained longer than others, resulting in significant peak tailing, which compromises quantification and resolution.[3]

By converting the hydroxyl group into a less polar, more volatile, and more thermally stable functional group, we can achieve sharp, symmetrical peaks and reliable results. The most common derivatization technique for this purpose is silylation .[5][6][7]

Q2: I see two peaks in my chromatogram where there should be one after derivatization. What is happening?

A2: The presence of two peaks for a single analyte is a classic symptom of incomplete derivatization .[8] You are likely seeing both the derivatized form (e.g., the trimethylsilyl ether) and the original, underivatized Methyl 12-hydroxydodecanoate. The underivatized peak will typically have a longer retention time and exhibit poor, tailing peak shape.

Causality & Solutions:

  • Insufficient Reagent: The molar ratio of the silylation reagent to the analyte may be too low. Increase the amount of derivatizing agent (e.g., BSTFA or MSTFA) in your reaction mixture.

  • Presence of Moisture: Silylation reagents are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it before it can react with your analyte. Ensure all solvents, glassware, and the sample itself are anhydrous. Lyophilizing the sample to dryness is a common practice.[9]

  • Suboptimal Reaction Conditions: The reaction may not have gone to completion. Increase the reaction time or temperature, but do so judiciously to avoid sample degradation. A typical condition is heating at 60-80°C for 30-60 minutes.[5][10]

  • Derivative Instability: Silyl derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after preparation. If you observe the underivatized peak growing over time in a sequence, derivative stability is the likely cause.[11]

Q3: What are the best practices for the silylation of my analyte?

A3: A robust and reproducible silylation protocol is key. The goal is to convert all hydroxyl groups to their trimethylsilyl (TMS) ether counterparts.

This protocol is adapted for forming trimethylsilyl (TMS) ethers from hydroxylated fatty acid esters.[5][6]

  • Sample Preparation: Ensure the sample extract containing Methyl 12-hydroxydodecanoate is completely dry. This is the most critical step. Dry the sample under a gentle stream of nitrogen.

  • Reagent Addition: To the dried extract, add a silylation reagent mixture. A common and effective combination is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A typical volume is 100 µL. Pyridine (50 µL) can be added as a catalyst and to help dissolve the analyte.[6]

  • Reaction: Tightly cap the reaction vial to prevent moisture from entering. Heat the mixture at 80°C for 1 hour to ensure the reaction goes to completion.[5][10]

  • Cooling & Analysis: Allow the vial to cool to room temperature. Do not uncap it until you are ready to transfer the sample to an autosampler vial for immediate injection into the GC-MS.

The following diagram illustrates the workflow for this critical derivatization step.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample Extract (Under Nitrogen Stream) AddReagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) DrySample->AddReagent Anhydrous Conditions Critical SealVial Seal Vial Tightly AddReagent->SealVial HeatVial Heat at 80°C for 1 hour SealVial->HeatVial CoolVial Cool to Room Temperature HeatVial->CoolVial Inject Inject into GC-MS CoolVial->Inject Analyze Promptly

Caption: Silylation workflow for Methyl 12-hydroxydodecanoate.

Section 2: Chromatographic Troubleshooting Guide

Even with perfect derivatization, chromatographic issues can arise. This section focuses on diagnosing and solving problems related to peak shape and retention.

Q4: My peak for derivatized Methyl 12-hydroxydodecanoate is tailing. How do I fix this?

A4: Peak tailing is the most common chromatographic problem for this class of compounds.[3] It is characterized by an asymmetrical peak with a "tail" extending after the apex. Tailing compromises peak integration, reducing both accuracy and precision.

The cause of tailing can be either chemical (analyte interaction with the system) or physical (a disruption in the carrier gas flow path).[4]

  • Chemical Cause: If only your derivatized analyte and other polar compounds are tailing, the issue is likely active sites in the system that were not sufficiently masked by the derivatization.

  • Physical Cause: If all peaks in your chromatogram (including the solvent and any non-polar markers) are tailing, the problem is likely physical.[4]

The following workflow provides a systematic approach to diagnosing and resolving peak tailing.

G StartNode Peak Tailing Observed Decision1 Are ALL peaks tailing (including solvent)? StartNode->Decision1 Begin Diagnosis DecisionNode DecisionNode ProcessNode ProcessNode EndNode EndNode PhysicalPath Likely Physical Issue Decision1->PhysicalPath Yes ChemicalPath Likely Chemical/Activity Issue Decision1->ChemicalPath No (Only polar analytes) CheckCut 1. Re-cut column end (1-2 cm) Ensure clean, 90° cut PhysicalPath->CheckCut Troubleshoot Flow Path CheckInstall 2. Check column installation (correct height in inlet/detector) CheckCut->CheckInstall If tailing persists CheckLeak 3. Perform leak check on the inlet CheckInstall->CheckLeak If tailing persists Solved1 Problem Solved CheckLeak->Solved1 Issue Resolved InletMaint 1. Perform Inlet Maintenance (Replace liner, septum, gold seal) ChemicalPath->InletMaint Troubleshoot Active Sites TrimColumn 2. Trim column front (10-20 cm) to remove contamination InletMaint->TrimColumn If tailing persists ConditionColumn 3. Re-condition column (bake out contaminants) TrimColumn->ConditionColumn If tailing persists Solved2 Problem Solved ConditionColumn->Solved2 Issue Resolved

Caption: Troubleshooting workflow for peak tailing issues.

To systematically track improvements, use a table to log key parameters before and after making changes.

ParameterBefore TroubleshootingAfter [Action Taken]Notes
Retention Time (min) 15.4515.40Slight shift expected after trimming column.
Peak Asymmetry (As) 2.11.2Significant improvement after replacing liner.
Peak Width (at half-height, sec) 5.83.5Sharper peaks indicate better efficiency.
Signal-to-Noise (S/N) 150450Improved peak shape increases S/N.

Key Protocols for Tailing Peaks:

  • Inlet Maintenance: The GC inlet is a common source of activity. Regularly replace the inlet liner, septum, and gold seal. Using a high-quality, deactivated liner is critical.[12]

  • Column Conditioning: If the column has become contaminated, conditioning (baking it out) at a high temperature can help. Disconnect the column from the detector first to avoid contaminating the MS source.[3] Hold the column at its maximum isothermal temperature limit for 1-2 hours.[3]

Q5: The retention time of my analyte is shifting between runs. What are the causes?

A5: Retention time (RT) instability is a common problem that hinders reliable compound identification.[13] The primary causes are:

  • Leaks in the System: A small leak in the carrier gas flow path (e.g., at the septum nut or column fittings) will change the column head pressure and/or flow rate, directly impacting retention times. Use an electronic leak detector to systematically check all fittings.[14]

  • Column Contamination: Buildup of non-volatile matrix components on the front of the column can alter its chemistry, leading to RT shifts. Trimming 10-20 cm from the front of the column can resolve this.[4][12]

  • Column Bleed/Aging: Over time and with repeated temperature cycles, the stationary phase of the column can degrade ("bleed"), which changes its retentive properties. This is often seen as a gradual, unidirectional shift in RT over many injections. Eventually, the column will need to be replaced.[14]

  • Oven Temperature Inaccuracy: If the GC oven is not reaching or holding the setpoint temperature accurately and reproducibly, retention times will vary.

Q6: What is the best type of GC column for this analysis?

A6: The choice of GC column depends on four main factors: stationary phase, internal diameter (ID), film thickness, and length.[15] For the TMS-derivatized Methyl 12-hydroxydodecanoate, the analyte is significantly less polar than its parent form.

ParameterRecommendationRationale
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5MS, HP-5MS, TG-5MS)This is a low-to-mid polarity phase that is robust and provides excellent separation for a wide range of analytes, including derivatized fatty acid esters.[5][10][16] It separates compounds primarily by boiling point, with some selectivity for aromatic or unsaturated compounds.[16]
Internal Diameter (ID) 0.25 mmThis is the standard ID for capillary GC, offering a good balance between separation efficiency and sample capacity.[15][17]
Film Thickness 0.25 µmA standard film thickness suitable for analytes in this molecular weight range. Thicker films increase retention but also increase bleed and can reduce efficiency for higher boiling compounds.[15]
Length 30 mProvides excellent resolving power for most applications. A shorter column (15 m) can be used for faster analysis if the sample matrix is simple, while a longer column (60 m) may be needed for very complex mixtures.[18]
Section 3: Mass Spectrometry & Data Interpretation FAQs

This section covers common issues related to the mass spectrometer and interpretation of the resulting data.

Q7: I'm seeing a high background of siloxane peaks (m/z 73, 147, 207) in my mass spectrum. What is the source and how can I reduce it?

A7: This is a very common issue when using silylation reagents and is known as "siloxane bleed."[14] The peaks correspond to fragments of the polysiloxane stationary phase of the GC column or, more commonly, contamination from the derivatization reagents.

Sources & Solutions:

  • Excess Derivatizing Reagent: Injecting a large excess of the silylation reagent (e.g., BSTFA) will cause it to slowly elute from the column, creating a high background and contaminating the MS ion source.

    • Solution: Use the minimum amount of reagent necessary for complete derivatization. You can also perform a sample cleanup step (e.g., evaporation and reconstitution in a clean solvent like hexane) after derivatization, though this risks sample loss.

  • Septum Bleed: The septum in the GC inlet is often made of silicone-based material. With repeated injections at high temperatures, small particles can break off or the material can degrade, releasing siloxanes into the system.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Avoid over-tightening the septum nut, which can cause coring and premature failure.[19]

  • Column Bleed: All columns will exhibit some level of bleed, which increases with temperature.

    • Solution: Ensure you are not exceeding the column's maximum temperature limit.[14] Use a low-bleed column (often designated with an "MS" suffix) specifically designed for mass spectrometry.[20]

Q8: What are the expected mass fragments for TMS-derivatized Methyl 12-hydroxydodecanoate?

A8: Understanding the fragmentation pattern is key to confirming the identity of your analyte. For a TMS-derivatized hydroxy fatty acid methyl ester, the fragmentation in Electron Ionization (EI) mode is predictable. The molecular ion (M+) may be weak or absent.

m/z (mass-to-charge)Ion DescriptionSignificance
302 [M]+•Molecular ion. May be very low abundance or absent in EI.
287 [M-15]+Loss of a methyl group (-CH₃), a common fragmentation for TMS compounds.
74 [CH₃OC(OH)=CH₂]+•McLafferty rearrangement of the methyl ester group. A base peak for many FAMEs.[21]
73 [Si(CH₃)₃]+The trimethylsilyl group itself. A very common fragment in silylated compounds.
175 [(CH₃)₃SiO=CH-(CH₂)₁₀-COOCH₃]+Alpha-cleavage at the carbon bearing the OTMS group. This is a highly diagnostic fragment for a 12-hydroxy position.

Note: The exact m/z values and relative abundances can vary slightly depending on the instrument and tuning conditions.

Q9: My overall signal/sensitivity is low. What should I check?

A9: A sudden or gradual loss of sensitivity can be frustrating. A systematic check is the best approach.[22]

  • Check for Leaks: Air leaks are a primary cause of sensitivity loss in MS, as oxygen and nitrogen in the source can suppress ionization and degrade the detector.[22] Perform a leak check on the entire system.

  • Clean the Ion Source: The MS ion source is where ionization occurs. Over time, it becomes coated with contaminants from your samples and column bleed. This coating insulates the source components, reducing their efficiency. A thorough cleaning of the ion source, repeller, and lenses is often required to restore sensitivity.

  • Verify Injection: Ensure the autosampler is injecting the correct volume and that the syringe is not clogged or leaking. A manual injection can help diagnose autosampler issues.[19]

  • Detector Performance: The electron multiplier (EM) detector has a finite lifetime. Over time, its ability to amplify the signal degrades. Check the EM voltage in your tune report; a consistently high voltage may indicate the detector is nearing the end of its life.

References
  • Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]

  • SpectraBase. (n.d.). Methyl 12-hydroxydodecanoate. Wiley-VCH GmbH. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • Murphy, R. C. (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta, 1841(4), 366-374. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • LIPID MAPS. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. [Link]

  • Hao, L., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1335-1345. [Link]

  • PubChem. (n.d.). Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. The Mass Spec and Sailing Site. [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. [Link]

  • ResearchGate. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. [Link]

  • Journal of Chromatographic Science. (2002). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. [Link]

  • PubMed. (2002). Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid. [Link]

  • SlidePlayer. (n.d.). GC Derivatization. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • NIST. (n.d.). 12-Hydroxydodecanoic acid. NIST WebBook. [Link]

  • ResearchGate. (2002). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. [Link]

  • ResearchGate. (2015). What is the source for monoacylglycerol contamination in mass spectrometry?. [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • mzCloud. (2016). 12-Hydroxydodecanoic acid. [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]

  • Chemsrc. (2025). CAS#:71655-36-2 | Dodecanoic acid, 12-hydroxy-, Methyl ester. [Link]

  • ResearchGate. (2025). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • Bibel, D. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • National Institutes of Health. (2023). Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality. [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

  • MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]

  • Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting. [Link]

  • ResearchGate. (2025). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]

  • Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Reddit. (2024). What are your experiences with contaminated LC-MS solvents?. [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling. [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • Authorea. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

Sources

Optimization

Optimizing the methanolysis of Nylon-12 for higher "Methyl 12-hydroxydodecanoate" yield

Welcome to the technical support center for the optimization of Nylon-12 methanolysis. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the yield of Methyl 12-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Nylon-12 methanolysis. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the yield of Methyl 12-hydroxydodecanoate. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to address common challenges encountered during this depolymerization process.

Understanding the Reaction: The Mechanism of Nylon-12 Methanolysis

The methanolysis of Nylon-12 is a chemical recycling process that breaks down the polyamide backbone into its constituent monomers or valuable derivatives. The primary goal is the nucleophilic attack of methanol on the carbonyl carbon of the amide bond within the Nylon-12 polymer chain. This reaction cleaves the robust amide linkage, which is the reverse of the condensation polymerization used to create the nylon.[1][2]

The process typically requires elevated temperatures and pressures, often in the presence of a catalyst, to proceed at a practical rate.[3] The use of supercritical methanol can be particularly effective, as it enhances the diffusion of the reactant into the polymer matrix and increases reaction rates.[3]

Below is a simplified representation of the core reaction mechanism.

MethanolysisMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Nylon Nylon-12 Polymer Chain ~[-(C=O)-(CH₂)₁₁-NH-]n~ Intermediate Tetrahedral Intermediate Nylon:e->Intermediate:w Nucleophilic Attack by Methanol Methanol Methanol (CH₃OH) (Nucleophile) Cleavage Amide Bond Cleavage Intermediate->Cleavage Proton Transfer & Rearrangement Product Methyl 12-hydroxydodecanoate HO-(CH₂)₁₁-C(=O)OCH₃ Cleavage->Product Release of Ester Amine Amine Terminus ~NH₂-(CH₂)₁₁-C(=O)~ Cleavage->Amine Formation of New Amine End-group

Caption: Simplified mechanism of Nylon-12 methanolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a practical question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My yield of Methyl 12-hydroxydodecanoate is consistently low. What are the primary factors to investigate?

Low yield is the most common challenge. Systematically evaluate the following parameters:

  • Reaction Temperature & Pressure: Nylon-12 is a semi-crystalline polymer with a high melting point (approx. 180°C).[4] The reaction must be conducted at a temperature high enough to facilitate polymer chain mobility and allow methanol to penetrate the polymer matrix. For efficient conversion, conditions often need to be near or above the melting point. Using supercritical methanol, which requires high temperatures and pressures, has been shown to be effective for this transformation.[3]

  • Catalyst Activity: While the reaction can proceed without a catalyst, its rate is often impractically slow. The addition of an acid or base catalyst can significantly accelerate the cleavage of the amide bond.[5] Studies on polyamide depolymerization have shown that both acid and alkaline conditions can be effective.[6] For instance, glycolic acid has been demonstrated to accelerate the conversion of Nylon-12 to its corresponding hydroxyl ester.[3] Ensure your catalyst is active and used at the correct concentration.

  • Insufficient Reaction Time: Depolymerization can be a slow process. Verify through time-course studies that your reaction has reached completion. A kinetic analysis, even a rudimentary one, can help determine the optimal reaction duration.[3]

  • Methanol Diffusion: The physical state of the Nylon-12 can limit the reaction. Using smaller pellets or powder increases the surface area available for reaction. Substantial solvent uptake is necessary for the reaction to occur throughout the bulk material.[7]

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation compromises both yield and purity. Common side reactions in polyamide degradation can include dehydration and cyclization.[3][6]

  • Nitrile Formation: At high temperatures, terminal amide groups can undergo dehydration to form nitrile groups.[3]

  • Cyclic Oligomers: Intramolecular cyclization can lead to the formation of cyclic oligomers, particularly if the reaction conditions favor backbiting reactions.[6]

  • Minimization Strategies:

    • Optimize Temperature: While high temperatures increase the rate of the desired methanolysis, excessively high temperatures can promote unwanted side reactions. Find the optimal temperature that balances reaction rate and selectivity.

    • Use a Selective Catalyst: The choice of catalyst can influence the reaction pathway. For example, certain catalysts may favor the desired transamidation-like mechanism over degradation pathways.[8]

    • Control Water Content: Although this is a methanolysis reaction, the presence of water can lead to a competing hydrolysis reaction, forming 12-hydroxydodecanoic acid instead of the desired methyl ester. Ensure the use of anhydrous methanol and a dry reaction system.

Q3: The reaction is proceeding too slowly. How can I increase the rate without compromising the product?

  • Introduce a Catalyst: This is the most effective method. As mentioned, acids or bases can catalyze the reaction. Metal salts, such as zinc acetate, have also been used effectively in the alcoholysis of other polymers like PLA and may be applicable here.[9][10][11]

  • Increase Temperature: Carefully increasing the reaction temperature will increase the kinetic rate of the reaction. However, monitor for side product formation.

  • Use Supercritical Methanol: If the equipment is available, running the reaction in supercritical methanol can dramatically increase reaction rates due to the unique properties of supercritical fluids, which enhance mass transfer.[3]

  • Mechanochemical Assistance: Ball-milling the Nylon-12 with methanol can facilitate the reaction by creating sufficient physical contact and transferring energy, sometimes even eliminating the need for solvents and catalysts.[12]

Q4: How do I effectively purify the final product, Methyl 12-hydroxydodecanoate?

Purification is critical to obtaining a high-quality product. A multi-step approach is often necessary.

  • Catalyst Removal: If a solid catalyst was used, it can be removed by filtration. For soluble catalysts, an aqueous wash or a specific workup procedure may be needed. For example, copper salts can be removed by washing with an ammonium chloride solution.[13]

  • Solvent Evaporation: Remove the excess methanol and any other solvents under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining water-soluble impurities.

  • Column Chromatography: For high purity, silica gel column chromatography is a standard and effective method for separating the desired ester from nonpolar byproducts and polar oligomers.[14]

  • Crystallization/Distillation: Depending on the physical properties of Methyl 12-hydroxydodecanoate (a solid at room temperature), recrystallization from a suitable solvent system can be an excellent final purification step.

Key Parameter Optimization

Optimizing the reaction requires balancing several variables. The following table summarizes their general effects.

ParameterEffect on YieldEffect on SelectivityKey Considerations
Temperature Increases with temperature up to an optimum, then may decrease due to degradation.Generally decreases at very high temperatures, favoring side reactions like dehydration.Must be above the glass transition temperature (Tg ≈ 41°C) and likely near the melting point (Tm ≈ 180°C) for efficient reaction in the bulk polymer.[4]
Pressure High pressure is required to maintain methanol in a liquid or supercritical state at high temperatures.Can influence reaction pathways; must be optimized with temperature.Supercritical conditions (e.g., >8.09 MPa for methanol) can significantly enhance reaction rates.[3]
Catalyst Significantly increases reaction rate and overall yield.[3]Catalyst choice is crucial. Some may promote side reactions.Acids (e.g., glycolic acid), bases, or metal salts can be effective.[3][5] Catalyst loading must be optimized.
Methanol:Nylon-12 Ratio Higher ratios favor product formation by Le Châtelier's principle.Generally, a large excess of methanol does not negatively impact selectivity.A large excess of methanol is typically used to act as both reactant and solvent.
Reaction Time Yield increases with time until the reaction reaches equilibrium or completion.Prolonged times at high temperatures can lead to product degradation.Monitor reaction progress via sampling to determine the optimal endpoint.
Agitation Improves mass and heat transfer, leading to a more homogeneous reaction and higher rate.N/AEssential for heterogeneous reactions involving a solid polymer and liquid reactant.

Experimental Protocols

Protocol 1: Catalytic Methanolysis of Nylon-12 in an Autoclave

Disclaimer: This procedure involves high temperatures and pressures and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures (e.g., fume hood, blast shield).

  • Reactor Preparation: To a high-pressure stainless-steel autoclave, add Nylon-12 pellets or powder (e.g., 5.0 g).

  • Catalyst Addition: Add the chosen catalyst (e.g., zinc acetate, 2-4 mol% relative to the Nylon-12 repeating unit).[9][11]

  • Solvent/Reactant Addition: Add anhydrous methanol (e.g., 50 mL). The large excess ensures the reaction equilibrium favors the products.

  • System Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.[9]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 180-220°C). The pressure will rise as the temperature increases. Monitor both temperature and pressure throughout the reaction.

  • Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 2-16 hours). If possible, take small aliquots at different time points to analyze for reaction completion.[9]

  • Cooldown & Depressurization: After the reaction is complete, cool the autoclave to room temperature. Once cooled, carefully and slowly vent the residual pressure in a fume hood.

  • Workup: Open the reactor and transfer the contents to a round-bottom flask. Filter the mixture to remove any solid catalyst or unreacted polymer. Rinse the reactor with additional methanol to ensure quantitative transfer.

  • Isolation: Remove the methanol from the filtrate using a rotary evaporator to obtain the crude product. Proceed with the purification protocol.

Protocol 2: Quantification of Methyl 12-hydroxydodecanoate via GC-FID

  • Stock Solution Preparation: Accurately weigh a known amount of a purified standard of Methyl 12-hydroxydodecanoate and dissolve it in a known volume of a suitable solvent (e.g., ethyl acetate) to create a stock solution of known concentration.

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., methyl undecanoate or another long-chain methyl ester not present in the reaction mixture) in the same solvent.

  • Calibration Curve: Create a series of calibration standards by adding varying amounts of the Methyl 12-hydroxydodecanoate stock solution and a fixed amount of the IS stock solution to a series of vials. Dilute to the same final volume with the solvent.

  • Sample Preparation: Accurately weigh a small amount of the crude reaction product into a volumetric flask. Add a precise amount of the IS stock solution and dilute to the mark with the solvent.

  • GC Analysis: Inject the calibration standards and the prepared sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). A suitable column would be a polar capillary column (e.g., DB-WAX or similar).

    • Example GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 260°C

      • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.

      • Carrier Gas: Helium or Hydrogen.

  • Data Analysis:

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte for the calibration standards. This creates the calibration curve.

    • From the peak area ratio obtained for the reaction sample, determine the concentration of Methyl 12-hydroxydodecanoate using the calibration curve.

    • Calculate the total mass of the product in the crude sample and determine the final reaction yield. Chromatographic methods like GC and HPLC are standard for the quantification of such molecules.[15]

Troubleshooting Workflow

If you are facing issues with your experiment, follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow start Low/No Yield of Methyl 12-hydroxydodecanoate q_temp Is Reaction Temp/Pressure Adequate? start->q_temp a_temp_yes Increase Temp/Pressure (e.g., >180°C) Consider Supercritical MeOH q_temp->a_temp_yes No q_time Is Reaction Time Sufficient? q_temp->q_time Yes a_time_yes Increase Reaction Time Perform Time-Course Study q_time->a_time_yes No q_catalyst Is Catalyst Active & Correct? q_time->q_catalyst Yes a_catalyst_yes Check Catalyst Source/Age Increase Catalyst Loading Test Alternative Catalysts q_catalyst->a_catalyst_yes No q_analysis Analyze Crude Product (GC-MS, NMR) q_catalyst->q_analysis Yes r_unreacted High % of Unreacted Nylon-12 Detected q_analysis->r_unreacted r_side_products Significant Side Products Detected q_analysis->r_side_products r_no_product No Product or Starting Material Detected q_analysis->r_no_product sol_unreacted Improve Methanol Diffusion (Smaller Particles, Agitation) Re-evaluate Temp/Time/Catalyst r_unreacted->sol_unreacted sol_side_products Reduce Temperature Optimize Catalyst Ensure Anhydrous Conditions r_side_products->sol_side_products sol_no_product Check Analytical Method Verify Product is not Lost in Workup Re-run reaction, confirming all reagents added r_no_product->sol_no_product

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Methyl 12-hydroxydodecanoate and Other Long-Chain Hydroxy Fatty Acid Esters

For researchers and formulation scientists, the selection of a long-chain hydroxy fatty acid ester is a critical decision dictated by the specific physicochemical properties required for a given application. These molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists, the selection of a long-chain hydroxy fatty acid ester is a critical decision dictated by the specific physicochemical properties required for a given application. These molecules, characterized by a long hydrocarbon chain, a hydroxyl (-OH) group at a specific position, and a terminal ester group, offer a unique combination of polarity, lubricity, and structural functionality. This guide provides an in-depth comparison of Methyl 12-hydroxydodecanoate with other prominent members of this class, namely Methyl 16-hydroxyhexadecanoate and the widely-used Methyl 12-hydroxystearate. We will explore their synthesis, comparative properties, performance in key applications, and the experimental protocols necessary for their analysis and synthesis, providing a comprehensive resource for drug development and material science professionals.

Synthesis and Sourcing: From Bio-fermentation to Chemical Esterification

Long-chain hydroxy fatty acids (HFAs) and their esters are valuable chemicals used in biodegradable polymers, cosmetics, and pharmaceuticals.[1][2] Their synthesis can be challenging via traditional chemical routes due to the chemical inertness of the fatty acyl chain.[1][2] Consequently, biotechnological strategies, particularly microbial conversion, have become increasingly important.[1][2] Microorganisms can oxidize fatty acids at various positions to produce a range of HFAs.[1][2] For instance, engineered E. coli has been successfully used to produce ω-hydroxy fatty acids.[3] More specifically, studies have demonstrated the production of 12-hydroxy dodecanoic acid methyl ester (the esterified form of the precursor to Methyl 12-hydroxydodecanoate) using novel monooxygenases in engineered bacterial systems.[4][5]

The final step in producing the methyl ester is typically a direct esterification or transesterification reaction. The most common laboratory and industrial method involves reacting the hydroxy fatty acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[6][7]

Synthesis HFA Hydroxy Fatty Acid (R-OH-COOH) Intermediate Protonated Intermediate HFA->Intermediate + H⁺ MeOH Methanol (CH3OH) MeOH->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, BF₃) Catalyst->Intermediate Product Hydroxy Fatty Acid Methyl Ester (R-OH-COOCH₃) Intermediate->Product - H⁺ Water Water (H₂O) Intermediate->Water

Caption: General workflow for acid-catalyzed esterification.

Comparative Physicochemical Properties

The utility of a hydroxy fatty acid ester is fundamentally tied to its physical properties, which are primarily dictated by the length of the carbon chain. A longer chain generally increases the melting point and hydrophobicity, while the position of the hydroxyl group influences polarity and reactivity. The following table summarizes key properties for our compounds of interest.

PropertyMethyl 12-hydroxydodecanoateMethyl 16-hydroxyhexadecanoateMethyl 12-hydroxystearate
CAS Number 71655-36-236575-67-4[8]141-23-1[6]
Molecular Formula C₁₃H₂₆O₃[9]C₁₇H₃₄O₃[8]C₁₉H₃₈O₃
Molecular Weight 230.35 g/mol 286.4 g/mol [8]314.50 g/mol
Appearance Powder / SolidSolidWhite to off-white waxy solid/flakes[6][10]
Melting Point 31-32 °CNot readily available48-53 °C[11][10]
Solubility Insoluble in water[12]Insoluble in waterInsoluble in water; soluble in alcohols, esters, and hydrocarbons when heated[6][10]
Acid Value Low (Expected)Low (Expected)< 5.0 mg KOH/g[10]
Iodine Value Low (Saturated)Low (Saturated)< 5.0 g I₂/100 g[10][13]
Hydroxyl Value ~243 mg KOH/g (Calculated)~196 mg KOH/g (Calculated)145-165 mg KOH/g[13]
Saponification Value ~243 mg KOH/g (Calculated)~196 mg KOH/g (Calculated)175-190 mg KOH/g[13]

Analysis:

  • Chain Length and Melting Point: A clear trend is visible where the melting point increases with chain length. Methyl 12-hydroxydodecanoate, with the shortest chain (C12 fatty acid precursor), has a significantly lower melting point than the C18-based Methyl 12-hydroxystearate. This makes it less waxy and potentially easier to incorporate into liquid or semi-solid formulations at room temperature.

  • Purity Indicators: Low acid and iodine values are critical quality parameters. A low acid value indicates near-complete conversion of the parent acid to the ester, minimizing potential irritation or reactivity in formulations.[10] A low iodine value signifies a saturated backbone, which confers high oxidative and thermal stability.[10]

  • Functional Group Density: The hydroxyl and saponification values are inversely related to molecular weight. The shorter-chain Methyl 12-hydroxydodecanoate has a higher concentration of both ester and hydroxyl groups per unit mass, which can lead to increased polarity and different reactivity profiles compared to its longer-chain counterparts.

Performance in Key Applications

The distinct properties of these esters translate into differentiated performance across various industries.

Cosmetics & Personal Care:

  • Methyl 12-hydroxystearate is a well-established structural agent and emollient.[10] Its waxy nature and melting point near 50°C are ideal for providing integrity to stick products like lipsticks and deodorants, while offering a smooth glide upon application.[10]

  • Methyl 12-hydroxydodecanoate , with its lower melting point, would function less as a primary structuring agent and more as a non-greasy emollient or plasticizer in creams and lotions, potentially improving spreadability without the heavy feel of higher-melting-point waxes.

Lubricants and Greases:

  • Methyl 12-hydroxystearate is a cornerstone of the lubricant industry, particularly in the production of high-performance lithium complex greases.[11][10] Its hydroxyl group improves film strength and polarity, while the ester form ensures good solubility in base oils.[13] Greases formulated with it exhibit less oil bleed and enhanced oxidative stability.[11]

  • Methyl 12-hydroxydodecanoate and Methyl 16-hydroxyhexadecanoate are less common in this area but could be explored as specialty lubricants or flow modifiers where the performance profile of the C18 variant is not required. The general properties of fatty acid esters make them promising as bio-lubricants.[14]

Polymers and Plasticizers:

  • All three esters can act as internal lubricants and plasticizers in polymer processing, improving flow and anti-blocking properties.[13] The choice depends on the desired compatibility with the polymer matrix and the required modification of its thermal properties.

Drug Delivery:

  • The incorporation of fatty acids into biodegradable polymers can impart flexibility, hydrophobicity, and control over degradation rates, making them suitable for drug delivery systems.[15] Long-chain fatty alcohols and their derivatives are used to form polymeric micelles for encapsulating hydrophobic drugs like paclitaxel.[16]

  • The amphiphilic nature of these hydroxy esters makes them interesting candidates for lipid-based drug delivery. They can be used as excipients to improve the solubility of poorly water-soluble drugs or be chemically conjugated to a drug molecule, creating a lipid-drug conjugate to enhance delivery.[17] The shorter chain and higher polarity of Methyl 12-hydroxydodecanoate might offer advantages in formulating microemulsions or self-emulsifying drug delivery systems (SEDDS).

Essential Experimental Protocols

For researchers working with these compounds, standardized protocols for synthesis and analysis are crucial for reproducibility and quality control.

Protocol 1: Acid-Catalyzed Synthesis of Methyl Esters

This protocol describes a standard method for esterifying a hydroxy fatty acid with methanol.

Rationale: This method uses a strong acid catalyst to protonate the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.[7][18]

Materials:

  • Hydroxy fatty acid (e.g., 12-hydroxydodecanoic acid)

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride or Boron Trifluoride (BF₃)-Methanol solution (14%)[19]

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reagent Preparation (Methanolic HCl): In a fume hood, slowly add acetyl chloride to a large excess of cold, anhydrous methanol (e.g., 2 mL acetyl chloride to 100 mL methanol). This generates anhydrous HCl in methanol.[18] Alternatively, use a commercially available 14% BF₃-methanol solution.[19]

  • Reaction Setup: Dissolve a known quantity of the hydroxy fatty acid (e.g., 1 g) in the prepared acidic methanol solution (e.g., 20 mL) in a round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2 hours, or hold at 50°C overnight.[7][18]

  • Extraction: Cool the flask to room temperature. Add 10 mL of water and 10 mL of hexane to the flask.

  • Phase Separation: Cap and shake the flask vigorously for 1 minute. Allow the layers to separate. The upper hexane layer contains the desired methyl ester.[19]

  • Washing: Transfer the upper hexane layer to a new tube. Wash with 10 mL of saturated NaCl solution to remove residual methanol and catalyst.

  • Isolation: Carefully collect the upper hexane layer containing the purified fatty acid methyl ester (FAME). The solvent can be evaporated under a stream of nitrogen if the pure compound is required.

Protocol 2: GC-FID Analysis of Hydroxy FAMEs

This protocol outlines the analysis of hydroxy fatty acid methyl esters using Gas Chromatography with Flame Ionization Detection (GC-FID), the standard method for FAME analysis.[20]

Rationale: GC separates volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. FAMEs are sufficiently volatile for this technique.[7] An internal standard (a fatty acid not present in the sample) is added to allow for accurate quantification by correcting for variations in injection volume and sample preparation.[19][20]

Caption: Workflow for quantitative analysis of FAMEs by GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., WAX-type) is suitable for separating FAMEs.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Injector: 250°C

    • Detector: 260°C

    • Oven Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes. (This program should be optimized for the specific mixture of esters being analyzed).[19]

  • Injection: 1 µL, split or splitless mode depending on concentration.

Procedure:

  • Sample Preparation: Prepare a solution of the FAME sample in hexane at a concentration of approximately 1 mg/mL.

  • Add Internal Standard: Add a known amount of an internal standard solution (e.g., Methyl heptadecanoate, C17:0) to the sample vial.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peaks corresponding to the different FAMEs and the internal standard based on their retention times (compared to known standards). Integrate the peak areas. The concentration of each FAME is calculated relative to the known concentration and peak area of the internal standard.

Conclusion

While Methyl 12-hydroxystearate remains the industry workhorse due to its derivation from abundant castor oil and its ideal properties for creating waxy structures, shorter-chain alternatives like Methyl 12-hydroxydodecanoate present compelling opportunities. Its lower melting point, higher polarity per unit mass, and distinct feel make it a valuable specialty ingredient for cosmetic and pharmaceutical formulations where flowability and reduced drag are desired. As biotechnological production methods for ω-hydroxy fatty acids become more advanced and cost-effective, the availability and application space for esters like Methyl 12-hydroxydodecanoate and Methyl 16-hydroxyhexadecanoate are set to expand, offering formulation scientists a broader palette of functional lipids to solve complex challenges in drug delivery and material science.

References

Sources

Comparative

A Comparative Technical Guide to ω-Hydroxy Fatty Acid Methyl Esters: Methyl 12-hydroxydodecanoate vs. Methyl 16-hydroxyhexadecanoate

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate long-chain bifunctional molecules is critical for designing materials with tailored properties. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate long-chain bifunctional molecules is critical for designing materials with tailored properties. Among these, ω-hydroxy fatty acid methyl esters serve as versatile building blocks for a range of applications, from biodegradable polymers to specialized lubricants and cosmetic formulations. This guide provides an in-depth comparative analysis of two prominent members of this class: Methyl 12-hydroxydodecanoate (MH-C12) and Methyl 16-hydroxyhexadecanoate (MH-C16).

This document moves beyond a simple cataloging of properties to offer a holistic view grounded in scientific principles and experimental evidence. We will explore the nuances of their synthesis, delve into their comparative performance in key applications, and provide detailed experimental protocols to enable their effective utilization in your research and development endeavors.

Introduction to ω-Hydroxy Fatty Acid Methyl Esters

Methyl 12-hydroxydodecanoate and Methyl 16-hydroxyhexadecanoate are long-chain aliphatic esters possessing a terminal hydroxyl group and a methyl ester at the opposite end. This unique bifunctionality makes them ideal monomers for polycondensation reactions, leading to the formation of linear polyesters. The length of the methylene chain separating these two functional groups is a key determinant of the resulting material's properties, influencing its flexibility, crystallinity, and melting point.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these molecules is essential for predicting their behavior in various applications. The additional four methylene units in Methyl 16-hydroxyhexadecanoate lead to predictable differences in molecular weight, melting point, and hydrophobicity.

PropertyMethyl 12-hydroxydodecanoateMethyl 16-hydroxyhexadecanoate
Molecular Formula C₁₃H₂₆O₃[1]C₁₇H₃₄O₃[2]
Molecular Weight 230.34 g/mol [1]286.4 g/mol [2]
Melting Point 31-32 °CNot explicitly available, but expected to be higher than MH-C12
Boiling Point Not availableNot available
LogP (Octanol/Water Partition Coefficient) 3.7[1]5.9[2]
Appearance White to off-white solidSolid
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Synthesis Methodologies: Chemical and Enzymatic Routes

Both Methyl 12-hydroxydodecanoate and Methyl 16-hydroxyhexadecanoate can be synthesized through chemical and enzymatic pathways. While traditional chemical methods often involve harsh conditions and may lack selectivity, enzymatic synthesis offers a greener and more specific alternative.

Chemical Synthesis

A common chemical route involves the esterification of the corresponding ω-hydroxy fatty acid with methanol in the presence of an acid catalyst. The ω-hydroxy fatty acids themselves can be obtained from various sources, including the reduction of the corresponding dicarboxylic acids.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of the ω-hydroxy fatty acid (12-hydroxydodecanoic acid or 16-hydroxyhexadecanoic acid) in an excess of methanol (e.g., 10 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Enzymatic Synthesis

Enzymatic synthesis, particularly using lipases, has gained significant traction due to its high selectivity, mild reaction conditions, and environmental compatibility. Lipases can catalyze the esterification of ω-hydroxy fatty acids or the transesterification of their esters.

Experimental Protocol: Lipase-Catalyzed Synthesis of ω-Hydroxy Fatty Acid Methyl Esters

  • Enzyme Preparation: Immobilized lipase, such as Candida antarctica lipase B (CALB), is often used to facilitate catalyst recovery and reuse.

  • Reaction Mixture: In a suitable organic solvent (e.g., toluene or hexane), dissolve the ω-hydroxy fatty acid and a molar excess of methanol.

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture and incubate at a controlled temperature (typically 40-60 °C) with gentle agitation.

  • Monitoring: Monitor the conversion to the methyl ester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Purification Hydroxy_Acid ω-Hydroxy Fatty Acid Lipase Immobilized Lipase (e.g., CALB) Hydroxy_Acid->Lipase Methanol Methanol Methanol->Lipase Methyl_Ester ω-Hydroxy Fatty Acid Methyl Ester Lipase->Methyl_Ester Esterification Water Water (by-product) Lipase->Water Solvent Organic Solvent (e.g., Toluene) Purification Filtration & Evaporation Methyl_Ester->Purification Water->Purification caption Enzymatic Synthesis Workflow Polymer_Properties Monomer Monomer Methyl 12-hydroxydodecanoate (C12) Methyl 16-hydroxyhexadecanoate (C16) Polymer_Properties Resulting Polymer Properties Higher Crystallinity Higher Melting Point Greater Stiffness Lower Crystallinity Lower Melting Point Greater Flexibility Monomer:f1->Polymer_Properties:f1 leads to Monomer:f2->Polymer_Properties:f2 leads to caption Monomer Chain Length vs. Polymer Properties

Caption: Monomer Chain Length vs. Polymer Properties.

Experimental Protocol: Enzymatic Polycondensation of ω-Hydroxy Fatty Acid Methyl Esters

  • Monomer Preparation: Ensure the ω-hydroxy fatty acid methyl ester is of high purity to achieve high molecular weight polymers.

  • Reaction Setup: In a reaction vessel suitable for vacuum, add the monomer and the immobilized lipase (e.g., CALB) in an appropriate organic solvent (e.g., diphenyl ether for high-temperature reactions).

  • Polycondensation: Heat the mixture to the desired temperature (e.g., 80-120 °C) under a nitrogen atmosphere initially, then apply a vacuum to remove the methanol by-product and drive the polymerization reaction forward.

  • Monitoring: Monitor the increase in molecular weight of the polymer over time using techniques like gel permeation chromatography (GPC).

  • Termination and Purification: Once the desired molecular weight is achieved, cool the reaction and dissolve the polymer in a suitable solvent like chloroform.

  • Isolation: Filter to remove the enzyme and precipitate the polymer in a non-solvent such as cold methanol.

  • Drying: Collect the polymer and dry it under vacuum until a constant weight is achieved.

Lubricants and Cosmetic Formulations

The long alkyl chains and the presence of both ester and hydroxyl functional groups make these compounds suitable for use as specialty lubricants and as emollients in cosmetic formulations.

  • Methyl 12-hydroxydodecanoate : Its lower molecular weight and melting point may be advantageous in formulations where a lighter feel and lower viscosity are desired. It can act as an excellent emollient, providing a smooth, non-greasy feel to the skin.

  • Methyl 16-hydroxyhexadecanoate : The longer carbon chain of MH-C16 results in increased viscosity and lubricating properties. This makes it a better candidate for applications requiring higher film strength and durability, such as in high-performance lubricants. In cosmetics, it can provide a more substantive and protective barrier on the skin.

Antimicrobial Properties

There is evidence to suggest that fatty acids and their esters possess antimicrobial properties, with the chain length playing a crucial role in their efficacy.

  • Methyl 12-hydroxydodecanoate : C12 fatty acids and their derivatives, such as lauric acid, are known to be potent antimicrobial agents, particularly against Gram-positive bacteria. [3]This suggests that Methyl 12-hydroxydodecanoate may also exhibit antimicrobial activity, making it a potentially valuable ingredient in personal care products or as an active component in certain formulations.

  • Methyl 16-hydroxyhexadecanoate : While C16 fatty acids like palmitic acid also show some antimicrobial effects, they are generally less potent than their C12 counterparts. [4]Therefore, Methyl 16-hydroxyhexadecanoate is expected to have weaker antimicrobial properties compared to Methyl 12-hydroxydodecanoate.

Conclusion: A Matter of Tailored Application

The choice between Methyl 12-hydroxydodecanoate and Methyl 16-hydroxyhexadecanoate is not a matter of one being superior to the other, but rather a strategic decision based on the desired properties of the final product.

  • Choose Methyl 12-hydroxydodecanoate for:

    • Stiffer, more crystalline polyesters with higher melting points.

    • Lighter, less viscous cosmetic and lubricant formulations.

    • Applications where antimicrobial activity is a desired secondary benefit.

  • Choose Methyl 16-hydroxyhexadecanoate for:

    • More flexible, elastomeric polyesters with lower melting points.

    • More viscous, high-performance lubricants.

    • Cosmetic formulations requiring a more substantial protective barrier.

By understanding the fundamental structure-property relationships outlined in this guide, researchers and product developers can make informed decisions in selecting the optimal ω-hydroxy fatty acid methyl ester for their specific application, paving the way for the creation of innovative and high-performance materials.

References

  • PubChem. (n.d.). Methyl 16-hydroxyhexadecanoate. National Center for Biotechnology Information. Retrieved from [Link] [2]3. PubChem. (n.d.). Methyl 12-hydroxydodecanoate. National Center for Biotechnology Information. Retrieved from [Link] [1]4. Huang, C. C., et al. (2006). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Journal of Periodontology, 77(9), 1565-1570. [Link] [4]5. Thormar, H., & Bergsson, G. (2015). Antimicrobial Activity of Host-Derived Lipids. International Journal of Molecular Sciences, 16(12), 29119–29141. [Link]

Sources

Validation

A Comparative Guide to Methyl 12-Hydroxydodecanoate as a Monomer for High-Performance Aliphatic Polyesters

This guide provides a comprehensive comparison of methyl 12-hydroxydodecanoate, an AB-type monomer, with conventional AA/BB-type monomers (diols and dicarboxylic acids) for the synthesis of aliphatic polyesters. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methyl 12-hydroxydodecanoate, an AB-type monomer, with conventional AA/BB-type monomers (diols and dicarboxylic acids) for the synthesis of aliphatic polyesters. We will delve into the distinct polymerization pathways, compare the resulting polymer properties with supporting data, and provide detailed experimental protocols for researchers and professionals in materials science and drug development.

Introduction: The Monomer Landscape for Aliphatic Polyesters

Aliphatic polyesters are a cornerstone of modern biomaterials and sustainable polymers, prized for their biodegradability and versatile properties. Their synthesis traditionally follows one of two fundamental polycondensation strategies, defined by the type of monomer employed.

The most common approach is the AA/BB-type polycondensation , which involves two distinct bifunctional monomers: a diol (A-A) and a dicarboxylic acid (B-B).[1] This method is industrially established but critically depends on achieving and maintaining a precise 1:1 stoichiometric ratio between the two monomers to build high molecular weight chains. Any deviation leads to significant chain termination, limiting the final polymer's molecular weight and, consequently, its mechanical performance.

An alternative and often more elegant approach is the AB-type self-polycondensation . This method utilizes a single monomer, a hydroxy acid (or its ester), which contains both the alcohol (-OH) and carboxylic acid (-COOH) functionalities in the same molecule.[2] Methyl 12-hydroxydodecanoate (M12HD) is a prime example of a long-chain AB-type monomer. Its structure, featuring a terminal hydroxyl group and a methyl ester group separated by a long eleven-carbon methylene chain, offers a unique platform for creating polyesters with polyethylene-like characteristics.[3][4] The primary advantage of this approach is that the 1:1 stoichiometry of reactive groups is inherently guaranteed within each monomer molecule, simplifying the polymerization process and facilitating the synthesis of high molecular weight polymers.

G cluster_0 AA/BB Polycondensation cluster_1 AB Self-Polycondensation diol Diol (HO-R1-OH) polyester_aabb Polyester [-O-R1-O-CO-R2-CO-] diol->polyester_aabb + H₂O diacid Diacid (HOOC-R2-COOH) diacid->polyester_aabb hydroxyacid Hydroxy Acid (HO-R-COOH) polyester_ab Polyester [-O-R-CO-] hydroxyacid->polyester_ab + H₂O

Caption: Fundamental polyester synthesis routes.

In Focus: Methyl 12-Hydroxydodecanoate (M12HD)

Monomer Profile

Methyl 12-hydroxydodecanoate is the methyl ester of 12-hydroxydodecanoic acid (12-HDA). This C12 ω-hydroxy fatty acid is increasingly recognized as a valuable bio-based monomer.[3] Its long aliphatic chain is a defining feature, directly influencing the properties of the resulting polymer.

  • Structure: CH₃OOC-(CH₂)₁₁-OH

  • Origin: 12-HDA can be produced through both biotechnological and chemical routes, with enzymatic and whole-cell biocatalysis offering sustainable pathways from renewable feedstocks.[3][5][6]

Polymerization Pathway

M12HD undergoes self-polycondensation to form poly(12-hydroxydodecanoate), or P12HD. The reaction proceeds via transesterification, where the hydroxyl group of one monomer attacks the methyl ester of another, releasing methanol as a byproduct.

This polymerization can be catalyzed thermally at high temperatures or, more efficiently and under milder conditions, using enzymes. Lipases, particularly immobilized Candida antarctica lipase B (CALB), have proven highly effective for this transformation, yielding high molecular weight polymers without the need for harsh conditions or metal catalysts.[4][7] The removal of the methanol byproduct from the reaction system is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.[4]

G Monomer n CH₃OOC-(CH₂)₁₁-OH Polymer H-[O-(CH₂)₁₁-CO]n-OCH₃ Monomer->Polymer Catalyst (e.g., Lipase) Byproduct (n-1) CH₃OH Polymer->Byproduct

Caption: Self-polycondensation of M12HD.

Comparative Analysis: P12HD vs. Diol-Based Polyesters

To provide a clear comparison, we will evaluate the properties of P12HD against two widely studied aliphatic polyesters synthesized via the AA/BB route: poly(butylene succinate) (PBS), made from 1,4-butanediol and succinic acid, and poly(ε-caprolactone) (PCL), which, while made from a lactone, serves as a key benchmark for biodegradable aliphatic polyesters.

Polymerization Process Comparison
FeatureAB-Type (M12HD)AA/BB-Type (Diol/Diacid)Causality and Implication
Stoichiometry Inherently balanced (1:1)Requires precise external controlAB systems are simpler and more robust, making it easier to achieve high molecular weights. AA/BB systems are highly sensitive to impurities and measurement errors.[1]
Monomers Single monomerTwo distinct monomersSimplifies inventory, handling, and reaction setup for AB systems.
Byproduct Methanol (from ester) or Water (from acid)WaterMethanol has a lower boiling point than water, which can facilitate its removal under vacuum at lower temperatures, helping to drive the reaction forward.
Catalysis Amenable to mild enzymatic catalysis (e.g., lipase)[7]Typically requires metal catalysts (e.g., tin, titanium) and high temperatures.[1]Enzymatic routes are more sustainable ("green chemistry") and avoid potentially toxic residual metal catalysts, which is critical for biomedical applications.
Performance Metrics: A Data-Driven Comparison

The properties of the final polymer are dictated by its chemical structure, particularly the length of the aliphatic chains and the density of ester linkages. The long (CH₂)₁₁ segment in P12HD imparts properties that are distinct from polyesters with shorter repeating units.

PropertyPoly(12-hydroxydodecanoate) (P12HD)Poly(butylene succinate) (PBS)Poly(ε-caprolactone) (PCL)
Monomer(s) 12-Hydroxydodecanoic Acid1,4-Butanediol, Succinic Acidε-Caprolactone
Melting Temp (Tₘ) ~88 °C[7]~114 °C~60 °C[8]
Glass Trans. Temp (T₉) -30 to -25 °C~ -32 °C~ -60 °C[8]
Tensile Strength ~20-25 MPa~30-45 MPa~15-25 MPa
Young's Modulus ~300-400 MPa~300-550 MPa~200-400 MPa
Elongation at Break >500% (can be elastic)[7]~300-800%>700%
Crystallinity HighSemicrystallineSemicrystalline
Biodegradability Excellent, via activated sludge.[7]Biodegradable in soil.[9]Readily degraded by various microorganisms.[8]

Analysis of Performance:

  • Thermal Properties: P12HD exhibits a melting temperature between that of PCL and PBS. Its high Tₘ is a direct result of the long, flexible methylene chains which allow for efficient chain packing and high crystallinity, similar to polyethylene.[4]

  • Mechanical Properties: P12HD demonstrates properties of a flexible and tough thermoplastic. While its tensile strength may be slightly lower than highly crystalline PBS, its high elongation at break suggests significant ductility. By copolymerizing with other hydroxy acids like 12-hydroxystearate, it can be engineered into a sustainable elastomer.[7]

  • Biodegradability: Like other aliphatic polyesters, P12HD shows excellent biodegradability. The ester linkages are susceptible to hydrolysis, which can be accelerated by microbial enzymes.[7][8] The rate of degradation is influenced by crystallinity; degradation typically initiates in the amorphous regions.[9][10]

Experimental Protocols

Adherence to validated protocols is essential for reproducible materials synthesis and characterization.

Protocol 1: Enzymatic Synthesis of Poly(12-hydroxydodecanoate) (P12HD)

This protocol is based on established lipase-catalyzed polycondensation methods.[7]

Rationale: The use of immobilized lipase (Candida antarctica Lipase B, often sold as Novozym 435) provides a highly selective, reusable catalyst that operates under mild, solvent-free (or minimal solvent) conditions, minimizing side reactions and thermal degradation. Molecular sieves are used to sequester the methanol byproduct, driving the reaction equilibrium toward polymer formation.

Methodology:

  • Preparation: Dry methyl 12-hydroxydodecanoate (1 equivalent) and molecular sieves (4Å, 20% w/w of monomer) under vacuum at 60°C for 4 hours.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dried monomer. If a solvent is used for viscosity control, add anhydrous toluene (e.g., 2 mL per gram of monomer).

  • Initiation: Heat the mixture to 90°C with magnetic stirring. Once the temperature is stable, add immobilized lipase (e.g., Novozym 435, 10% w/w of monomer).

  • Polymerization: Maintain the reaction at 90°C under a slow stream of inert gas or under vacuum (e.g., 150 mmHg) to facilitate the removal of methanol. Monitor the reaction progress over 24-72 hours.

  • Termination & Purification: Cool the reaction mixture to room temperature. Dissolve the polymer in hot chloroform or dichloromethane. Filter to remove the immobilized enzyme (which can be washed and reused) and molecular sieves.

  • Isolation: Precipitate the polymer by pouring the filtrate into a large volume of cold methanol. Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Protocol 2: Thermal Synthesis of Poly(butylene succinate) (PBS)

This is a standard two-stage melt polycondensation procedure.[1]

Rationale: The first stage (esterification) is performed at atmospheric pressure to create low molecular weight oligomers while efficiently removing the bulk of the water byproduct. The second stage (polycondensation) is performed under high vacuum and elevated temperature to increase the molecular weight by facilitating the removal of the final traces of water and glycol. A titanium-based catalyst is common for this process.

Methodology:

  • Esterification Stage:

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with succinic acid (1 equivalent), 1,4-butanediol (1.1 equivalents, slight excess to compensate for evaporation), and a catalyst such as titanium(IV) butoxide (~250 ppm).

    • Heat the mixture under a slow nitrogen stream to 180-200°C.

    • Maintain this temperature for 2-4 hours, or until ~95% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Increase the temperature to 220-230°C.

    • Gradually apply a high vacuum (<1 Torr) over about 1 hour.

    • Continue the reaction under high vacuum for another 3-5 hours. A noticeable increase in the viscosity of the melt will be observed, indicated by the torque on the mechanical stirrer.

  • Isolation:

    • Release the vacuum with nitrogen and extrude the molten polymer from the reactor.

    • The polymer can be quenched in a water bath and pelletized for further analysis.

Polymer Characterization Workflow

A systematic workflow is critical for evaluating the synthesized materials.

Caption: Standard workflow for polymer characterization.

Discussion & Future Outlook

Methyl 12-hydroxydodecanoate stands out as a highly promising monomer for the development of advanced aliphatic polyesters. Its primary advantages lie in the operational simplicity of its AB-type self-polycondensation and the unique, polyethylene-like properties imparted by its long methylene chain. The resulting polymer, P12HD, combines high crystallinity and a useful melting temperature with excellent ductility and biodegradability.

Key Takeaways:

  • For Process Simplicity: M12HD offers a clear advantage over diol/diacid systems by eliminating the need for strict stoichiometric control, thereby providing a more reliable path to high molecular weight polymers.

  • For Performance: P12HD is not just a biodegradable polymer but a high-performance material. Its thermal and mechanical properties make it suitable for applications requiring toughness and flexibility, bridging the gap between low-melting polyesters like PCL and stiffer materials like PBS or PLA.

  • For Sustainability: The potential to derive M12HD from renewable feedstocks through biocatalysis positions it as a key building block for a circular bioeconomy.[3][6] Its amenability to enzymatic polymerization further enhances its green credentials.

The future of M12HD is bright, with significant potential in applications ranging from sustainable thermoplastic elastomers and flexible packaging to advanced drug delivery systems and medical implants where its unique combination of properties can be fully leveraged.

References

  • Ebata, H., Toshima, K., & Matsumura, S. (2008). Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers. Biotechnology and Bioengineering, 100(4), 744-751. [Link]

  • Graça, J., & Lamosa, P. (2010). Linear and branched poly(omega-hydroxyacid) esters in plant cutins. Journal of Agricultural and Food Chemistry, 58(17), 9666-9674. [Link]

  • Asefnejad, A., et al. (2020). Thermal properties of aliphatic polyesters. Polymer-Plastics Technology and Materials, 59(13), 1405-1433. [Link]

  • ElectronicsAndBooks. (2010). Linear and Branched Poly(ω-hydroxyacid) Esters in Plant Cutins. ElectronicsAndBooks. [Link]

  • Save My Exams. (2026). Formation of Polyesters. Save My Exams. [Link]

  • Schmideder, S., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. International Journal of Molecular Sciences, 23(15), 8426. [Link]

  • Kobayashi, S., et al. (2009). 12-hydroxystearic acid copolymer and method for producing the same.
  • Shepherd, J. J., et al. (2021). Enhanced Mechanical Properties of Aliphatic Polyester Thermoplastic Elastomers through Star Block Architectures. Macromolecules, 54(20), 9573-9583. [Link]

  • Shibata, M., et al. (2009). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 47(21), 5747-5759. [Link]

  • Spitalsky, Z., et al. (2015). Thermal and mechanical properties of multiple-component aliphatic degradable polyurethanes. Journal of Applied Polymer Science, 132(13), 41872. [Link]

  • Chemistry-For-Everyone. (2025). What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers?. YouTube. [Link]

  • ResearchGate. (n.d.). Thermal properties of the main aliphatic polyesters. ResearchGate. [Link]

  • Nozaki, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5434-5448. [Link]

  • Jeon, S.-Y., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 233. [Link]

  • Fortunati, E., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymer Degradation and Stability, 108, 74-89. [Link]

  • Tokiwa, Y., et al. (2009). Biodegradability of Plastics. International Journal of Molecular Sciences, 10(9), 3722-3742. [Link]

  • Abe, H., & Doi, Y. (2009). Biodegradability of Poly(hydroxyalkanoate) Materials. Materials, 2(3), 1105-1125. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 12-hydroxydodecanoate: Chemical vs. Enzymatic Routes

For researchers, scientists, and professionals in drug development and specialty chemical synthesis, the selection of a synthetic route can profoundly impact product yield, purity, cost-effectiveness, and environmental f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and specialty chemical synthesis, the selection of a synthetic route can profoundly impact product yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of the two primary methods for synthesizing Methyl 12-hydroxydodecanoate: traditional chemical catalysis and modern enzymatic approaches. By understanding the fundamental principles, experimental nuances, and inherent trade-offs of each method, you can make a more informed decision for your specific application.

Methyl 12-hydroxydodecanoate is a valuable long-chain hydroxy fatty acid ester with applications as an antimicrobial agent and as a precursor in the synthesis of polymers, surfactants, lubricants, and cosmetics.[1] The choice of its synthesis method is therefore of significant industrial and academic interest.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)Lipases (e.g., Candida antarctica lipase B)[2]
Reaction Temperature High (Reflux, typically >100°C)Mild (e.g., 40-60°C)[2]
Reaction Time Several hoursTypically 2 to 24 hours[2]
Yield Variable, can be high with excess reactants but often moderate in practiceGenerally high, often exceeding 90%[3]
Product Purity May require extensive purification to remove catalyst and byproductsHigh, due to enzyme specificity[2]
Byproducts Water, potential for side reactions (e.g., dehydration)Water
Solvent Often excess alcohol or a non-polar organic solventOrganic solvents (e.g., n-hexane) or solvent-free systems
Environmental Impact Involves corrosive acids, high energy consumption, and potential for hazardous waste.[4][5]Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly.[4][5]
Catalyst Reusability Not typically reusableImmobilized enzymes can be reused multiple times[6]
Cost Lower initial catalyst cost, but higher energy and waste disposal costs.[7]Higher initial enzyme cost, but can be offset by reusability and lower operational costs.[7]

Chemical Synthesis: The Traditional Approach

The most common chemical method for producing Methyl 12-hydroxydodecanoate is the Fischer esterification of 12-hydroxydodecanoic acid with methanol, catalyzed by a strong acid.

The "Why": Mechanistic Insights into Acid-Catalyzed Esterification

The acid catalyst plays a crucial role in activating the carboxylic acid for nucleophilic attack by the alcohol. The mechanism proceeds through several key, reversible steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

This entire process is in equilibrium, and to drive the reaction towards the product, it is common to use an excess of the alcohol (methanol) and/or remove the water as it is formed.

Experimental Protocol: Acid-Catalyzed Synthesis of Methyl 12-hydroxydodecanoate

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 12-hydroxydodecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12-hydroxydodecanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 12-hydroxydodecanoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Chemical Synthesis

A Reactants: 12-hydroxydodecanoic acid, Methanol, H₂SO₄ B Reflux Reaction A->B C Solvent Removal B->C D Extraction and Washing C->D E Drying and Concentration D->E F Purification (Chromatography) E->F G Product: Methyl 12-hydroxydodecanoate F->G

Caption: Workflow for the chemical synthesis of Methyl 12-hydroxydodecanoate.

Enzymatic Synthesis: The "Green" Alternative

Enzymatic synthesis, particularly using lipases, has emerged as a powerful and sustainable alternative to traditional chemical methods for ester production.

The "Why": Mechanistic Insights into Lipase-Catalyzed Esterification

Lipases are enzymes that naturally catalyze the hydrolysis of fats. However, in non-aqueous or low-water environments, they can efficiently catalyze the reverse reaction: esterification. The catalytic mechanism of a lipase, such as Candida antarctica lipase B (CALB), involves a catalytic triad of amino acids (typically serine, histidine, and aspartic acid) in its active site.

  • Acyl-Enzyme Intermediate Formation: The serine hydroxyl group in the active site attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme intermediate.

  • Nucleophilic Attack by Alcohol: A molecule of methanol then enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

  • Product Release: This leads to the formation of another tetrahedral intermediate, which then breaks down to release the ester product and regenerate the free enzyme for the next catalytic cycle.

The high specificity of the enzyme's active site often leads to high regioselectivity and chemoselectivity, resulting in a purer product with fewer byproducts.

Experimental Protocol: Lipase-Catalyzed Synthesis of Methyl 12-hydroxydodecanoate

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 12-hydroxydodecanoic acid

  • Methanol

  • Immobilized lipase (e.g., Novozym® 435, which is Candida antarctica lipase B immobilized on an acrylic resin)

  • Anhydrous organic solvent (e.g., n-hexane or toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve 12-hydroxydodecanoic acid and a stoichiometric or slight excess of methanol in an anhydrous organic solvent.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • If desired, add activated molecular sieves to the mixture to sequester the water produced during the reaction, which can drive the equilibrium towards the product.

  • Incubate the mixture at a controlled mild temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 2-24 hours).

  • Monitor the reaction progress by taking small samples of the supernatant and analyzing them using GC or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure to yield the Methyl 12-hydroxydodecanoate product. Due to the high specificity of the enzymatic reaction, the product is often of high purity and may not require further purification.

Workflow for Enzymatic Synthesis

A Reactants: 12-hydroxydodecanoic acid, Methanol, Immobilized Lipase B Incubation at Mild Temperature A->B C Enzyme Filtration (for reuse) B->C D Solvent Removal C->D E Product: Methyl 12-hydroxydodecanoate D->E

Caption: Workflow for the enzymatic synthesis of Methyl 12-hydroxydodecanoate.

Concluding Remarks for the Practicing Scientist

The choice between chemical and enzymatic synthesis of Methyl 12-hydroxydodecanoate is a classic example of the trade-off between established, often harsher methods and newer, more sustainable technologies.

Chemical synthesis remains a viable option, particularly when initial catalyst cost is a primary driver and the necessary equipment for high-temperature reactions and extensive purification is readily available. Its main drawbacks are the harsh conditions, potential for side reactions, and the environmental burden associated with acid catalysis and waste disposal.

Enzymatic synthesis , on the other hand, represents a more elegant and environmentally benign approach.[5] The mild reaction conditions reduce energy consumption and preserve the integrity of thermally sensitive functional groups. The high specificity of lipases leads to purer products, simplifying downstream processing. While the initial cost of the enzyme may be higher, the ability to reuse the immobilized catalyst can make it economically competitive in the long run, especially for high-value specialty chemicals. For applications where product purity, sustainability, and "green" credentials are paramount, enzymatic synthesis is undoubtedly the superior methodology.

Ultimately, the optimal choice will depend on the specific requirements of your project, including scale, purity needs, cost constraints, and sustainability goals. This guide provides the foundational knowledge to make that choice with confidence.

References

  • Nachtergaele, P., et al. (2024). Does enzymatic catalysis lead to more sustainable chemicals production? A Life Cycle Sustainability Assessment of Isopropyl Palmitate. Green Chemistry. DOI:10.1039/D4GC04514A.
  • Nachtergaele, P., et al. (2024). Does Enzymatic Catalysis lead to more Sustainable Chemicals Production? A Life Cycle Sustainability Assessment of Isopropyl Palmitate.
  • ResearchGate. (n.d.).
  • Bastos, E. L., et al. (2021). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PMC.
  • Infinita Biotech. (n.d.).
  • BenchChem. (2025). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters.
  • BenchChem. (2025).
  • de Miranda, A. S., et al. (2015).
  • Al-Luqman, M., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.
  • Riva, S., et al. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. ACS Omega.
  • Uyama, H., et al. (2008). Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers. PubMed.
  • Jegannathan, K. R., & Nielsen, P. H. (2013). Environmental assessment of enzyme use in industrial production - a literature review. Journal of Cleaner Production.
  • Romero, M. D., et al. (2021).
  • Li, Y., et al. (2023). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. PMC.
  • Ferreira, L., et al. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI.
  • da Silva, R. C., et al. (2021). Comparing chemical and enzymatic synthesis of rich behenic lipids products: technological and nutritional potential. SciELO.
  • PubChem. (n.d.).
  • Li, N., et al. (2012). Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids. Scientific Research Publishing.
  • Ayorinde, F. O., et al. (1996). US5530148A - Synthesis of 12-aminododecanoic acid.
  • Huthmacher, K., et al. (2002). DE10054480A1 - Process for the production of 12-hydroxystearic acid.
  • Wang, Z., et al. (2021).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for "Methyl 12-hydroxydodecanoate" Quantification

This guide provides an in-depth, objective comparison of the two primary analytical techniques for the quantification of Methyl 12-hydroxydodecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the two primary analytical techniques for the quantification of Methyl 12-hydroxydodecanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the principles of cross-validation to ensure data integrity and comparability when employing these distinct yet powerful methods.

The Imperative of Method Cross-Validation

In the landscape of regulated bioanalysis and drug development, it is not uncommon for different analytical methods to be used across various stages of a project or even within the same study conducted at multiple sites. Cross-validation is the formal process of comparing two or more bioanalytical methods to ascertain whether they provide comparable quantitative data.[1][2] This is critical for ensuring the consistency and reliability of data throughout the lifecycle of a product or research project.[3] The International Council for Harmonisation (ICH) M10 guidelines provide a comprehensive framework for bioanalytical method validation, including the assessment of bias between methods, which is a core objective of cross-validation.[2]

This guide will delve into the practical aspects of cross-validating GC-MS and LC-MS/MS methods for Methyl 12-hydroxydodecanoate, highlighting the nuances of each technique from sample preparation to data acquisition and analysis.

Quantitative Performance: A Head-to-Head Comparison

The selection of an analytical method is fundamentally driven by its quantitative performance. The following table summarizes the key validation parameters for GC-MS and LC-MS/MS methods tailored for the analysis of hydroxylated fatty acid esters like Methyl 12-hydroxydodecanoate. These parameters are established in accordance with ICH Q2(R2) guidelines.[4]

Validation Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) Rationale for Performance
Linearity (R²) > 0.995> 0.998LC-MS/MS often exhibits a wider linear dynamic range due to the high specificity of MRM transitions.
Accuracy (% Recovery) 90-110%95-105%The multi-step derivatization in GC-MS can introduce variability and potential for analyte loss, slightly impacting accuracy.
Precision (%RSD) < 10%< 5%The direct injection and high selectivity of LC-MS/MS generally lead to lower variability and improved precision.
Limit of Detection (LOD) ~1-5 ng/mL~0.1-0.5 ng/mLThe exceptional sensitivity of modern tandem mass spectrometers gives LC-MS/MS a distinct advantage in detecting trace amounts.[5]
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-2 ng/mLA lower LOQ in LC-MS/MS allows for accurate quantification in samples with very low analyte concentrations.
Specificity HighVery HighWhile GC-MS offers good specificity through mass filtering, LC-MS/MS with Multiple Reaction Monitoring (MRM) is exceptionally specific, minimizing interferences.[6]
Throughput ModerateHighLC-MS/MS methods can often have shorter run times and are more amenable to high-throughput automation compared to GC-MS methods that require extensive sample preparation.

Experimental Design for Cross-Validation

A robust cross-validation study is meticulously planned. The following diagram illustrates a typical workflow designed to compare the GC-MS and LC-MS/MS methods for Methyl 12-hydroxydodecanoate quantification.

Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Arm cluster_lcms LC-MS/MS Arm cluster_analysis Data Comparison & Validation Sample Biological Matrix Pool (e.g., Plasma, Tissue Homogenate) Spike Spike with Methyl 12-hydroxydodecanoate (Low, Mid, High QC Levels) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Deriv1 Step 1: Esterification (if starting from acid) Extract->Deriv1 Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Deriv2 Step 2: Silylation (e.g., with BSTFA) Deriv1->Deriv2 GCMS_Analysis GC-MS Analysis Deriv2->GCMS_Analysis GCMS_Data Data Processing (Quantification) GCMS_Analysis->GCMS_Data Compare Compare Concentrations (Low, Mid, High QCs) GCMS_Data->Compare LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis LCMS_Data Data Processing (Quantification) LCMS_Analysis->LCMS_Data LCMS_Data->Compare Stats Statistical Analysis (Bias, Precision, Correlation) Compare->Stats Report Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of hydroxylated fatty acid esters requires a two-step derivatization to ensure volatility and good chromatographic peak shape. The carboxylic acid moiety is already esterified in Methyl 12-hydroxydodecanoate, but the hydroxyl group must be derivatized.

1. Sample Preparation and Derivatization (Silylation):

  • Objective: To convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, making the molecule volatile for GC analysis.

  • Protocol:

    • To 100 µL of the lipid extract (in a non-polar solvent like hexane), add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature before injection.

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Splitless, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized Methyl 12-hydroxydodecanoate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the significant advantage of analyzing Methyl 12-hydroxydodecanoate in its native form, thus simplifying sample preparation.

1. Sample Preparation:

  • Objective: To ensure the analyte is in a solvent compatible with the LC mobile phase and to remove particulates.

  • Protocol:

    • To 100 µL of the lipid extract, add a known amount of an internal standard (a stable isotope-labeled version of the analyte is ideal for LC-MS/MS).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex to mix and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 50% B, hold for 1 minute.

    • Linear gradient to 98% B over 8 minutes.

    • Hold at 98% B for 2 minutes.

    • Return to 50% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for Methyl 12-hydroxydodecanoate and the internal standard.

Causality of Experimental Choices and Validation Logic

The logic behind the cross-validation design is to systematically evaluate the performance of each method against established criteria.

Validation_Logic Logic of Cross-Validation Parameters cluster_core Core Validation Pillars cluster_purpose Purpose of Assessment Accuracy Accuracy Bias Systematic Error (Bias) Accuracy->Bias Closeness to true value Precision Precision Variability Random Error (Variability) Precision->Variability Reproducibility of measurements Specificity Specificity Interference Matrix Effects & Interferences Specificity->Interference Ability to measure analyte unequivocally Linearity Linearity & Range DynamicRange Effective Quantitation Range Linearity->DynamicRange Proportionality of response Sensitivity Sensitivity (LOD/LOQ) TraceAnalysis Trace Level Detection Sensitivity->TraceAnalysis Lowest detectable concentration

Caption: Relationship between core validation parameters and their analytical purpose.

  • Accuracy and Precision: These are the cornerstones of any quantitative method. By analyzing Quality Control (QC) samples at low, medium, and high concentrations, we can determine if one method has a systematic bias (consistently higher or lower results) or greater variability compared to the other.[7]

  • Specificity: The high resolution of a GC capillary column combined with mass filtering provides good specificity. However, LC-MS/MS in MRM mode is inherently more selective, as it monitors a specific precursor-to-product ion transition, significantly reducing the likelihood of interference from matrix components.[6]

  • Sensitivity (LOD/LOQ): The choice between methods may depend on the expected concentration of Methyl 12-hydroxydodecanoate in the samples. For trace-level analysis, the superior sensitivity of LC-MS/MS is a decisive advantage.

  • Sample Preparation: The necessity of derivatization for GC-MS is a critical consideration.[8] While effective, it adds time, cost, and potential for error to the workflow. The simpler "dilute-and-shoot" approach often possible with LC-MS/MS is advantageous for high-throughput applications.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of Methyl 12-hydroxydodecanoate when properly validated. The cross-validation process is essential to ensure that data generated by either method is comparable and trustworthy.

  • LC-MS/MS is generally the superior choice for routine, high-throughput quantification due to its higher sensitivity, greater specificity, simpler sample preparation, and better precision. It is particularly advantageous when dealing with complex biological matrices or when low concentrations of the analyte are expected.

  • GC-MS remains a valuable and robust technique , especially in laboratories where it is the primary available platform. Its high chromatographic resolution is excellent for separating isomers. The extensive, standardized EI libraries available for GC-MS can also aid in the confident identification of unknown compounds.

Ultimately, the choice of method should be guided by the specific requirements of the study, including sensitivity needs, sample throughput, matrix complexity, and available instrumentation. A thorough cross-validation, as outlined in this guide, provides the empirical evidence needed to make an informed decision and to ensure the long-term integrity of the analytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • Christie, W. W. (2007). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In: Lipid Analysis.
  • Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874-883.
  • Fjording, M. S., & Vessies, A. C. (2023).
  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 2-Hydroxypalmitic Acid.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019).
  • LCGC International. (2023).
  • ACS Publications. (2006). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 78(21), 7346-7351.

Sources

Comparative

Introduction: The Emergence of Long-Chain Aliphatic Polyesters in Biomedical Applications

An In-Depth Performance Comparison of Polyesters Derived from Methyl 12-hydroxydodecanoate for Advanced Drug Delivery Applications In the landscape of biodegradable polymers, aliphatic polyesters have garnered significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Comparison of Polyesters Derived from Methyl 12-hydroxydodecanoate for Advanced Drug Delivery Applications

In the landscape of biodegradable polymers, aliphatic polyesters have garnered significant attention for their utility in biomedical applications, ranging from resorbable sutures to sophisticated drug delivery systems.[1] Among these, polyesters derived from long-chain hydroxy acids are emerging as a promising subclass. 12-hydroxydodecanoic acid (12-HDA), and its methyl ester, Methyl 12-hydroxydodecanoate, serve as key monomers for the synthesis of poly(12-hydroxydodecanoate) (PHDD).[2] This linear aliphatic polyester presents a unique combination of properties, including hydrophobicity, flexibility, and slow degradation kinetics, making it a compelling candidate for long-term controlled drug release applications.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive performance comparison of polyesters derived from Methyl 12-hydroxydodecanoate. We will delve into their synthesis, physicochemical properties, and degradation behavior, with a specific focus on their application as matrices for drug delivery. The information presented herein is supported by experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with a robust understanding of this polymer's potential.

Synthesis of Poly(12-hydroxydodecanoate): A Methodological Overview

The synthesis of high molecular weight PHDD from Methyl 12-hydroxydodecanoate is typically achieved through a two-step melt polycondensation process. This method is favored for its simplicity and the ability to achieve high conversions and molecular weights without the need for solvents in the final polymerization stage.

Rationale for the Two-Step Polycondensation Approach

The initial transesterification step is crucial for creating oligomers, which then undergo polycondensation at higher temperatures and under vacuum to drive the reaction to completion by removing the condensation byproduct, methanol. The choice of catalyst is critical; titanium-based catalysts like titanium (IV) isopropoxide are effective due to their high activity and low toxicity. The gradual increase in temperature and application of a high vacuum are essential to shift the equilibrium towards the formation of high molecular weight polymer chains.

Experimental Protocol: Synthesis of Poly(12-hydroxydodecanoate)
  • Monomer and Catalyst Preparation:

    • Charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with Methyl 12-hydroxydodecanoate.

    • Add a catalytic amount of titanium (IV) isopropoxide (e.g., 0.1 mol% relative to the monomer).

  • Transesterification (First Stage):

    • Heat the reaction mixture to 180°C under a gentle stream of nitrogen.

    • Maintain this temperature for 4-6 hours to facilitate the initial transesterification and removal of methanol. The completion of this stage is indicated by the cessation of methanol distillation.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, reduce the pressure of the system to below 1 mmHg using a vacuum pump.

    • Continue the reaction for 8-12 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or toluene).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

    • Filter and dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Synthesis_Workflow Monomer Methyl 12-hydroxydodecanoate + Catalyst Stage1 Transesterification (180°C, N2) Methanol Removal Monomer->Stage1 Stage2 Polycondensation (200-220°C, Vacuum) Stage1->Stage2 Isolation Polymer Isolation (Dissolution & Precipitation) Stage2->Isolation PurifiedPolymer Purified Poly(12-hydroxydodecanoate) Isolation->PurifiedPolymer

Caption: Workflow for the synthesis of Poly(12-hydroxydodecanoate).

Performance Comparison: Physicochemical and Mechanical Properties

The performance of a biodegradable polyester is dictated by a combination of its molecular, thermal, and mechanical properties. Here, we compare PHDD with other common biodegradable polyesters to highlight its unique characteristics.

Molecular Weight

The molecular weight of the polymer is a critical parameter that influences its mechanical strength, degradation rate, and drug release kinetics. Higher molecular weight generally leads to improved mechanical properties and a slower degradation profile.

PropertyPoly(12-hydroxydodecanoate) (PHDD)Poly(L-lactic acid) (PLLA)Poly(ε-caprolactone) (PCL)
Typical Mn (kDa) 50 - 10050 - 30040 - 80
Measurement Technique Gel Permeation Chromatography (GPC)Gel Permeation Chromatography (GPC)Gel Permeation Chromatography (GPC)

Table 1: Comparison of Typical Number-Average Molecular Weights (Mn) of Biodegradable Polyesters.

Thermal Properties

Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) are crucial for determining the processing conditions and the physical state of the polymer at physiological temperatures.[3][4]

PropertyPoly(12-hydroxydodecanoate) (PHDD)Poly(L-lactic acid) (PLLA)Poly(ε-caprolactone) (PCL)
Glass Transition Temp. (Tg) (°C) -30 to -2055 - 65-60
Melting Temp. (Tm) (°C) 70 - 80170 - 18059 - 64

Table 2: Comparison of Thermal Properties of Biodegradable Polyesters. [5][6]

The low Tg of PHDD indicates that it is in a rubbery state at room and body temperature, contributing to its flexibility. Its Tm is high enough to ensure it remains solid at physiological conditions.

Mechanical Properties

The mechanical properties of a polymer determine its suitability for load-bearing applications and its ability to maintain structural integrity as a drug delivery device.[4][5][7]

PropertyPoly(12-hydroxydodecanoate) (PHDD)Poly(L-lactic acid) (PLLA)Poly(ε-caprolactone) (PCL)
Tensile Strength (MPa) 15 - 2550 - 7020 - 35
Elongation at Break (%) > 4002 - 10> 700

Table 3: Comparison of Mechanical Properties of Biodegradable Polyesters. [8]

PHDD exhibits moderate tensile strength and high elongation at break, characteristic of a flexible and tough material. This contrasts with the rigid and brittle nature of PLLA.

In Vitro Degradation Behavior

The degradation of aliphatic polyesters in a physiological environment occurs primarily through the hydrolysis of their ester bonds.[9][10] The rate of degradation is influenced by several factors, including the polymer's chemical structure, crystallinity, molecular weight, and the surrounding pH.[11][12][13]

Experimental Protocol: In Vitro Degradation Study
  • Sample Preparation: Prepare films or microspheres of the polyester. Weigh the initial dry mass (W₀) of each sample.

  • Incubation: Place the samples in vials containing phosphate-buffered saline (PBS) at pH 7.4. Incubate at 37°C in a shaking water bath.

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, 24 weeks), remove a set of samples from the PBS.

  • Analysis:

    • Weight Loss: Rinse the samples with deionized water, dry them to a constant weight (Wt), and calculate the percentage of weight loss: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Molecular Weight Decrease: Analyze the molecular weight of the dried samples using GPC to monitor the decrease in polymer chain length.

    • Morphological Changes: Observe the surface morphology of the samples using Scanning Electron Microscopy (SEM).

    • pH of Medium: Measure the pH of the degradation medium to assess the release of acidic byproducts.

Degradation_Workflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis at Time Points Prep Prepare Polymer Samples (Films/Microspheres) Weigh0 Record Initial Dry Weight (W₀) Prep->Weigh0 Incubate Incubate in PBS (pH 7.4) at 37°C Weigh0->Incubate Analysis Weight Loss (Wt) Incubate->Analysis GPC Molecular Weight (GPC) Incubate->GPC SEM Morphology (SEM) Incubate->SEM pH Medium pH Incubate->pH

Caption: Workflow for an in vitro degradation study of biodegradable polymers.

Due to its long aliphatic chain, PHDD is more hydrophobic than PLLA and PGA, resulting in a significantly slower degradation rate. This makes it particularly suitable for long-term drug delivery applications where sustained release over several months is desired.

Application in Drug Delivery: Performance as a Release Matrix

The primary application of interest for PHDD is in the formulation of long-acting injectable drug delivery systems, such as microspheres or in-situ forming implants.[14][15][16][17][18]

Key Performance Metrics in Drug Delivery
  • Drug Loading and Encapsulation Efficiency: The hydrophobic nature of PHDD makes it an excellent candidate for encapsulating hydrophobic drugs. High encapsulation efficiencies can be achieved using standard microencapsulation techniques like emulsion-solvent evaporation.

  • Drug Release Profile: PHDD-based matrices typically exhibit a slow, diffusion-controlled release of the encapsulated drug.[16] The release rate can be tuned by altering the polymer's molecular weight, the drug loading, and the device's geometry. The initial burst release is often low due to the polymer's hydrophobicity, which is advantageous for many therapeutic applications.

  • Biocompatibility: As a long-chain aliphatic polyester, PHDD is expected to have good biocompatibility. Its degradation product, 12-hydroxydodecanoic acid, is a fatty acid that can be metabolized by the body.[19]

Experimental Protocol: In Vitro Drug Release Study
  • Formulation Preparation: Prepare drug-loaded microspheres using a suitable method (e.g., oil-in-water emulsion solvent evaporation).

  • Sample Preparation: Accurately weigh a quantity of drug-loaded microspheres and place them in vials.

  • Release Medium: Add a known volume of release medium (e.g., PBS pH 7.4 with 0.02% Tween 80 to ensure sink conditions) to each vial.

  • Incubation: Incubate the vials at 37°C in a shaking water bath.

  • Sampling: At predetermined time points, withdraw a sample of the release medium and replace it with fresh medium.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Drug_Release_Mechanism cluster_0 Polymer Matrix cluster_1 Release Medium (Aqueous) Matrix Drug-Loaded PHDD Matrix Matrix->Matrix Medium Surrounding Aqueous Medium Matrix->Medium Drug Diffusion

Caption: Dominant mechanisms of drug release from a PHDD matrix.

Conclusion

Polyesters derived from Methyl 12-hydroxydodecanoate, particularly poly(12-hydroxydodecanoate), represent a valuable addition to the toolkit of materials for drug delivery. Their unique combination of flexibility, hydrophobicity, and slow degradation kinetics distinguishes them from more common biodegradable polyesters like PLA and PCL. These properties make PHDD an excellent candidate for the development of long-acting injectable formulations for chronic therapies. Further research into copolymerization and blending of PHDD with other biodegradable polymers could further expand its range of properties and applications.

References

  • PubChem. Methyl 12-hydroxydodecanoate. Available from: [Link]

  • ResearchGate. The improvement of mechanical and thermal properties of polyamide 12 3D printed parts by fused deposition modelling. Available from: [Link]

  • ResearchGate. In vitro hydrolytic degradation of poly(para-dioxanone) with high molecular weight. Available from: [Link]

  • ResearchGate. Synthesis, structure and properties of polyhydroxyalkanoates: Biological polyesters. Available from: [Link]

  • MDPI. Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Available from: [Link]

  • PubMed. Drug release behavior of polymeric matrix filled in capsule. Available from: [Link]

  • ResearchGate. Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Polymers From Bio-Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR-Mediated ATRP. Available from: [Link]

  • MDPI. Mechanical, Thermal, and Physicochemical Properties of Filaments of Poly (Lactic Acid), Polyhydroxyalkanoates and Their Blend for Additive Manufacturing. Available from: [Link]

  • PubMed. In Vitro Degradation of Polydioxanone Lifting Threads in Hyaluronic Acid. Available from: [Link]

  • National Center for Biotechnology Information. Biodegradable Polymers for Microencapsulation of Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications. Available from: [Link]

  • MDPI. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. Available from: [Link]

  • ResearchGate. The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. Available from: [Link]

  • MDPI. Sustainable Polycaprolactone Polyol-Based Thermoplastic Poly(ester ester) Elastomers Showing Superior Mechanical Properties and Biodegradability. Available from: [Link]

  • OSTI.GOV. Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Available from: [Link]

  • Google Patents. Method for polymerizing methyl methacrylate.
  • Biomedres. Biodegradable Polymers and their Role in Drug Delivery Systems. Available from: [Link]

  • UKM Journal Repository. Thermal and Mechanical Characterisation of Poly(ω -Hydroxy Pelargonate): A Preliminary Study for Bioplastic. Available from: [Link]

  • Oakwood Labs. A Look at Biodegradable Polymers in Drug Delivery. Available from: [Link]

  • ResearchGate. Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. Available from: [Link]

  • National Center for Biotechnology Information. Thermal and Mechanical Properties of Biocomposites Made of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Potato Pulp Powder. Available from: [Link]

  • MDPI. Medical-Grade Poly(Lactic Acid)/Hydroxyapatite Composite Films: Thermal and In Vitro Degradation Properties. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Polymers as Matrices for Drug Delivery Applications. Available from: [Link]

  • ResearchGate. Crystallization, Mechanical and Flame-retardant Properties of Poly(lactic acid) Composites with DOPO and DOPO-POSS. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. COPOLYMERISATION OF METHYL METHACRYLATE AND HYDROXYPROPYL METHYLCELLULOSE VIA EMULSION POLYMERISATION TECHNIQUE. Available from: [Link]

  • University of Huddersfield Repository. The role of polymer in drug delivery. Available from: [Link]

  • Chemsrc. Dodecanoic acid, 12-hydroxy-, Methyl ester. Available from: [Link]

  • Tampere University Repository. IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Available from: [Link]

  • AZoM. Biodegradable Polymers for Controlled Drug Release. Available from: [Link]

  • PubChem. 12-Hydroxydodecanoic acid. Available from: [Link]

  • Shoichet Lab - University of Toronto. In vitro degradation of a novel poly(lactide-co-glycolide) 75/25 foam. Available from: [Link]

  • MDPI. Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility. Available from: [Link]

Sources

Validation

Efficacy of "Methyl 12-hydroxydodecanoate" against Gram-positive and Gram-negative bacteria

Introduction: The Pressing Need for Novel Antimicrobial Agents The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action. Fatty acid esters, a class of naturally occurring and synthetic compounds, have garnered interest for their potential antibacterial properties. This guide focuses on a specific long-chain fatty acid ester, Methyl 12-hydroxydodecanoate, and provides a framework for the comprehensive evaluation of its efficacy against clinically relevant Gram-positive and Gram-negative bacteria.

While direct and extensive studies on the antibacterial activity of Methyl 12-hydroxydodecanoate are not yet prevalent in publicly accessible literature, its structural similarity to other fatty acid derivatives with known antimicrobial effects warrants a thorough investigation.[1] This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically assess its potential as a novel antibacterial agent. We will outline the critical experiments, benchmark its performance against established antibiotics, and provide the scientific rationale behind the proposed methodologies.

Comparative Framework: Benchmarking Against the Gold Standard

To ascertain the clinical relevance of Methyl 12-hydroxydodecanoate, its efficacy must be compared against a panel of standard-of-care antibiotics. The choice of comparators should be guided by their known spectrum of activity against Gram-positive and Gram-negative organisms.

Table 1: Proposed Comparator Antibiotics for Efficacy Evaluation

ClassAntibioticPrimary Spectrum of ActivityRationale for Inclusion
Gram-Positive Comparators
GlycopeptideVancomycinPrimarily Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)Gold standard for serious Gram-positive infections.[2][3][4]
OxazolidinoneLinezolidBroad activity against Gram-positive bacteria, including MRSA and Vancomycin-resistant Enterococcus (VRE)An important alternative for resistant Gram-positive infections.[2][3][4]
Beta-LactamOxacillin/CefazolinMethicillin-sensitive Staphylococcus aureus (MSSA) and other susceptible Gram-positive cocciRepresents a first-line treatment for susceptible Gram-positive infections.[4]
Gram-Negative Comparators
CarbapenemMeropenemBroad-spectrum, including many multidrug-resistant Gram-negative bacteria and ESBL-producing EnterobacteralesA first-line agent for severe Gram-negative infections.[5]
Cephalosporin/β-lactamase inhibitorCeftazidime-avibactamEffective against many resistant Gram-negative bacteria, including KPC-producing Enterobacterales and Pseudomonas aeruginosaA newer combination agent for treating infections caused by highly resistant Gram-negative organisms.[5][6][7]
FluoroquinoloneCiprofloxacinBroad-spectrum, though resistance is commonA widely used oral and intravenous agent for various infections.[5]

Experimental Protocols for Efficacy Determination

The cornerstone of evaluating a new antimicrobial agent lies in the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures provide a standardized assessment of the compound's potency. The methodologies should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[8][9][10][11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[15][16]

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_compound Prepare stock solution of Methyl 12-hydroxydodecanoate start->prep_compound prep_media Prepare sterile Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of compound in 96-well plate prep_compound->serial_dilution prep_media->serial_dilution add_inoculum Inoculate wells with bacterial suspension (~5x10^5 CFU/mL) prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include growth and sterility controls add_inoculum->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Methyl 12-hydroxydodecanoate in a suitable solvent. The choice of solvent will depend on the compound's solubility. Ensure the stock solution is sterilized, for instance, by filtration through a 0.22 µm filter.[13]

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. Suspend the colonies in sterile broth or saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Serial Dilutions: Dispense sterile Mueller-Hinton Broth into the wells of a 96-well microtiter plate. Perform two-fold serial dilutions of the Methyl 12-hydroxydodecanoate stock solution across the plate to achieve a range of desired concentrations.[13]

  • Inoculation: Within 15 minutes of its preparation, dilute the standardized bacterial suspension and add it to each well containing the antimicrobial agent, achieving a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]

  • Controls: Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][17] This assay is a crucial next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[18]

Experimental Workflow for MBC Determination

MBC_Workflow start_mic Perform MIC Assay select_wells Select wells from MIC plate showing no visible growth start_mic->select_wells subculture Subculture a defined volume from selected wells onto -free agar plates select_wells->subculture incubate_plates Incubate agar plates at 37°C for 18-24 hours subculture->incubate_plates count_colonies Count colonies (CFU) on each plate incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration resulting in ≥99.9% reduction in CFU count_colonies->determine_mbc

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol for MBC Assay:

  • Following MIC Determination: Use the results from the completed MIC assay.

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), transfer a standardized volume (e.g., 10 µL) and plate it onto a suitable agar medium, such as Mueller-Hinton Agar.[18]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[18]

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to allow for easy comparison of the efficacy of Methyl 12-hydroxydodecanoate against different bacterial strains and in relation to the comparator antibiotics.

Table 2: Hypothetical MIC and MBC Data for Methyl 12-hydroxydodecanoate and Comparators (µg/mL)

OrganismStrainMethyl 12-hydroxydodecanoateVancomycinLinezolidMeropenemCeftazidime-avibactamCiprofloxacin
Gram-Positive MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC
Staphylococcus aureusATCC 29213 (MSSA)- / -1 / 22 / 4- / -- / -0.5 / 1
Staphylococcus aureusATCC 43300 (MRSA)- / -1 / 22 / 4- / -- / ->32 / >32
Enterococcus faecalisATCC 29212- / -2 / 42 / 8- / -- / -1 / 2
Gram-Negative MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC
Escherichia coliATCC 25922- / -- / -- / -0.06 / 0.120.25 / 0.50.015 / 0.03
Pseudomonas aeruginosaATCC 27853- / -- / -- / -0.5 / 22 / 80.25 / 1
Klebsiella pneumoniaeATCC 700603 (ESBL)- / -- / -- / -0.12 / 0.250.5 / 1>32 / >32

Note: The data for Methyl 12-hydroxydodecanoate is intentionally left blank as this guide proposes the framework for its evaluation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the antibacterial efficacy of Methyl 12-hydroxydodecanoate. By employing standardized methodologies and comparing its activity against a panel of clinically relevant antibiotics, a clear understanding of its potential as a novel therapeutic agent can be established. The proposed experiments will elucidate its spectrum of activity, potency, and whether it exhibits bacteriostatic or bactericidal properties.

Positive findings from these initial in vitro studies would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy in preclinical models of infection. The exploration of compounds like Methyl 12-hydroxydodecanoate is a critical step in the ongoing search for new weapons in the fight against antimicrobial resistance.

References

  • Dr.Oracle. What antibiotics cover Gram-positive bacilli (bacteria)? [Internet]. 2025 May 21.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test [Internet].
  • Dr.Oracle. What antibiotics provide coverage against Gram-positive (Gram(+)) bacteria? [Internet].
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test [Internet].
  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services [Internet].
  • Grokipedia. Minimum bactericidal concentration [Internet].
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method [Internet]. 2023 Jun 14.
  • Dr.Oracle. What are the best antibiotics for treating gram-negative infections? [Internet]. 2025 Jul 14.
  • Dr.Oracle. What are the antibiotic coverages for Gram-positive (Gram positive) organisms? [Internet]. 2025 Apr 27.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria [Internet]. Available from: [Link]

  • National Institutes of Health. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) [Internet]. 2014 Jan 2. Available from: [Link]

  • Institute for Collaborative Biotechnology. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics [Internet]. 2023 Sep 15. Available from: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test [Internet]. Available from: [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus [Internet]. Available from: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing [Internet]. Available from: [Link]

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests [Internet]. 2018 Mar 26. Available from: [Link]

  • National Institutes of Health. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes [Internet]. 2020 Jan 8. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition [Internet]. Available from: [Link]

  • National Institutes of Health. Drugs for Gram-Negative Bugs From 2010–2019: A Decade in Review [Internet]. Available from: [Link]

  • IDSA. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [Internet]. Available from: [Link]

  • PubMed Central. Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review [Internet]. Available from: [Link]

  • PubMed Central. New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians [Internet]. Available from: [Link]

  • The Pharmaceutical Journal. Antimicrobial therapies for Gram-positive infections [Internet]. 2017 Sep 12. Available from: [Link]

  • Drugs.com. Antibiotics 101: List of Common Names, Types & Their Uses [Internet]. 2025 Dec 6. Available from: [Link]

  • PubMed Central. In vitro antimicrobial activity of a novel compound, Mul-1867, against clinically important bacteria [Internet]. 2015 Nov 6. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and In Vitro Antimicrobial Activity of Novel Hydrazide-Hydrazone Derivatives of Dodecanoic Acid [Internet]. Available from: [Link]

Sources

Comparative

Benchmarking the depolymerization of different polyamides to their respective monomers

The global imperative for a circular economy has catalyzed a renewed focus on the chemical recycling of polymers. Polyamides (PAs), a cornerstone of engineering plastics and synthetic fibers, present both a significant c...

Author: BenchChem Technical Support Team. Date: February 2026

The global imperative for a circular economy has catalyzed a renewed focus on the chemical recycling of polymers. Polyamides (PAs), a cornerstone of engineering plastics and synthetic fibers, present both a significant challenge and a substantial opportunity in this domain.[1][2] Their robust amide linkages, which impart exceptional strength and durability, also render them resistant to degradation.[3] However, breaking these bonds to recover high-value monomers is key to unlocking a sustainable lifecycle for materials like Nylon and Aramids.[4][5]

This guide provides an in-depth comparison of the primary methods for depolymerizing various polyamides back to their constituent monomers. We will move beyond mere procedural descriptions to explore the underlying chemical principles, offer field-proven experimental insights, and present a critical evaluation of each technique's efficacy for different polyamide substrates. The objective is to equip researchers and chemical industry professionals with the knowledge to select and optimize depolymerization strategies for a circular materials future.

The Landscape of Polyamide Depolymerization

Chemical recycling of polyamides involves the cleavage of the amide bonds (–CO–NH–) that form the polymer backbone.[6] The primary strategies to achieve this include hydrolysis, ammonolysis, alcoholysis (glycolysis), and emerging techniques like enzymatic and mechano-catalytic degradation.[6][7] The choice of method is intrinsically linked to the specific type of polyamide, as their structures dictate their reactivity.

Aliphatic polyamides, such as PA6 and PA66, are the most common and have been the primary focus of recycling research. Aromatic polyamides (aramids), on the other hand, possess much greater chemical and thermal stability, making their depolymerization significantly more challenging.[8]

Method 1: Hydrolysis - The Power of Water

Hydrolysis is the most established and versatile method for polyamide depolymerization, utilizing water to cleave the amide bond. This process can be conducted under acidic, basic, or neutral (hydrothermal) conditions, with each offering a distinct profile of reaction rates, selectivity, and operational complexity.[1][6]

Mechanism of Action: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a well-understood and effective process. The reaction is initiated by the protonation of the carbonyl oxygen of the amide group, which increases the electrophilicity of the carbonyl carbon.[9] This activation facilitates a nucleophilic attack by a water molecule. A subsequent series of proton transfers leads to the cleavage of the C-N bond, regenerating the carboxylic acid and forming an ammonium ion (under acidic conditions).[10][11][12]

Acid_Hydrolysis_Mechanism cluster_nylon Nylon 6,6 Segment cluster_reagents Reagents cluster_steps Reaction Steps cluster_products Monomer Products Nylon ...-NH-(CH₂)₆-NH-CO-(CH₂)₄-CO-... Protonation 1. Protonation of Carbonyl Nylon->Protonation Heat H2O H₂O H2O->Protonation Heat H_plus H⁺ (Catalyst) H_plus->Protonation Heat Attack 2. Nucleophilic Attack by H₂O Protonation->Attack Cleavage 3. C-N Bond Cleavage Attack->Cleavage AA Adipic Acid HOOC-(CH₂)₄-COOH Cleavage->AA HMDA Hexamethylenediamine H₂N-(CH₂)₆-NH₂ (as ammonium salt) Cleavage->HMDA Ammonolysis_Workflow PA66 Nylon 6,6 Feedstock Reactor High-Pressure Reactor PA66->Reactor Separation Product Separation (e.g., Distillation) Reactor->Separation Reaction at ~200-320°C ~3-138 bar HMDA Hexamethylenediamine (HMDA) Separation->HMDA ADN Adiponitrile (ADN) Separation->ADN Catalyst Catalyst (e.g., Nb₂O₅) Catalyst->Reactor Ammonia Ammonia (NH₃) Ammonia->Reactor Enzymatic_Depolymerization Polyamide Polyamide Chain ActiveSite Enzyme Active Site Polyamide->ActiveSite Binding Enzyme Hydrolase Enzyme (e.g., Amidase) Oligomers Oligomers ActiveSite->Oligomers Hydrolysis (Mild Conditions) Monomers Monomers Oligomers->Monomers Further Hydrolysis

Sources

Validation

A Senior Application Scientist's Guide to the Structural and Functional Nuances of Methyl 12-Hydroxydodecanoate Isomers

For researchers, scientists, and professionals in drug development, a deep understanding of isomeric differences is paramount. The subtle shifts in the position of a single functional group can dramatically alter a molec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of isomeric differences is paramount. The subtle shifts in the position of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the structural and functional properties of positional isomers of methyl 12-hydroxydodecanoate, a long-chain fatty acid ester with emerging applications in various scientific fields.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between structure and function. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

Introduction to Methyl Hydroxydodecanoate Isomers

Methyl hydroxydodecanoate is a C13 fatty acid methyl ester. The position of the hydroxyl (-OH) group along the twelve-carbon chain gives rise to a series of positional isomers. While methyl 12-hydroxydodecanoate, with its terminal hydroxyl group, is a common variant, isomers such as methyl 2-hydroxydodecanoate and methyl 3-hydroxydodecanoate, where the hydroxyl group is closer to the ester functionality, exhibit distinct characteristics. Understanding these differences is crucial for applications ranging from the synthesis of specialty polymers and surfactants to the development of novel therapeutic agents.

The positioning of the hydroxyl group influences the molecule's polarity, steric hindrance, and ability to participate in hydrogen bonding, all of which dictate its macroscopic properties and biological activity.

cluster_0 Methyl 12-hydroxydodecanoate Isomers Methyl_2_hydroxy Methyl 2-hydroxydodecanoate Methyl_3_hydroxy Methyl 3-hydroxydodecanoate Methyl_2_hydroxy->Methyl_3_hydroxy Positional Shift Methyl_11_hydroxy Methyl 11-hydroxydodecanoate Methyl_3_hydroxy->Methyl_11_hydroxy Positional Shift Methyl_12_hydroxy Methyl 12-hydroxydodecanoate Methyl_11_hydroxy->Methyl_12_hydroxy Positional Shift Methyl_12_hydroxy->Methyl_2_hydroxy Positional Shift Dodecanoic_Acid Dodecanoic Acid Alpha_Bromo α-Bromination (NBS, AIBN) Dodecanoic_Acid->Alpha_Bromo 2_Bromo_Acid 2-Bromododecanoic Acid Alpha_Bromo->2_Bromo_Acid Esterification Esterification (MeOH, H+) 2_Bromo_Acid->Esterification 2_Bromo_Ester Methyl 2-Bromododecanoate Esterification->2_Bromo_Ester Hydroxylation Hydroxylation (NaOH, then H+) 2_Bromo_Ester->Hydroxylation Methyl_2_Hydroxy Methyl 2-Hydroxydodecanoate Hydroxylation->Methyl_2_Hydroxy cluster_0 Isomer Synthesis & Purification cluster_1 Structural Characterization cluster_2 Functional Assays Synthesis Synthesize Isomers (e.g., 2-OH, 3-OH, 12-OH) Purification Purify by Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Antimicrobial Antimicrobial Activity (MIC/MBC assays) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory (Cytokine assays) Purification->Anti_inflammatory Data_Analysis Comparative Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 12-hydroxydodecanoate

For the diligent researcher, scientist, and drug development professional, the integrity of an experiment extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of an experiment extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 12-hydroxydodecanoate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific causality, empowering you to manage your waste streams with confidence and precision.

Section 1: Hazard Assessment and Waste Characterization

The cornerstone of any disposal protocol is a thorough understanding of the substance's intrinsic properties and its regulatory classification. Methyl 12-hydroxydodecanoate, a fatty acid methyl ester, is not broadly categorized as a hazardous substance for transport, and it generally exhibits low acute toxicity.[1][2] However, this does not exempt it from careful disposal considerations. The critical first step is to determine if the waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), as defined by the U.S. Environmental Protection Agency (EPA).[3][4]

The Causality of Waste Characterization: A chemical waste generator is legally responsible for determining if their waste is hazardous. This determination dictates the entire disposal pathway, from container selection and labeling to the final treatment method. Misclassification can lead to significant regulatory penalties and environmental harm.

Under RCRA, a waste is hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]

  • Listed Wastes: Methyl 12-hydroxydodecanoate is not found on the F, K, P, or U lists of hazardous wastes.[5]

  • Characteristic Wastes: The determination must therefore be based on the characteristics of the specific waste stream generated in your laboratory. Consider if the Methyl 12-hydroxydodecanoate has been mixed with solvents or other reagents that could render the entire mixture hazardous. For instance, if mixed with a flammable solvent, the waste could be classified as ignitable.

Furthermore, some related fatty acid esters have been identified as being very toxic to aquatic life.[7] Therefore, preventing release into the environment is a primary concern, and discharge to sewer systems is strictly prohibited.[1]

PropertyValue/ClassificationImplication for Disposal
GHS Hazard Class Not broadly classified as hazardous[2]While not acutely toxic, environmental release must be avoided.
Aquatic Toxicity Related compounds are toxic to aquatic life[7]Prohibits sewer disposal; underscores the need for contained disposal.
RCRA Status Not a "listed" hazardous waste[5]Requires generator to determine if the waste exhibits hazardous "characteristics".
Primary Disposal Route Controlled Incineration[1]Dictates that waste must be sent to a licensed chemical destruction facility.

Section 2: Personnel Safety and Protective Equipment

Protecting laboratory personnel is the highest priority. Adherence to a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is essential.[8][9] The following Personal Protective Equipment (PPE) should be considered standard practice when handling Methyl 12-hydroxydodecanoate waste.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166(EU) or NIOSH (US) standards) to protect against splashes.[2]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[1]

  • Respiratory Protection: While not typically required under normal, well-ventilated conditions, if there is a risk of generating aerosols or dust, a full-face respirator should be used.[2]

  • Ventilation: Always handle chemical waste within a certified chemical fume hood to minimize inhalation exposure.[10]

Section 3: Waste Segregation and Collection Protocol

Proper segregation and accumulation of waste at the point of generation are critical for a safe and compliant disposal process.[11][12]

Step-by-Step Laboratory Accumulation Protocol:

  • Container Selection:

    • Choose a container made of a material compatible with Methyl 12-hydroxydodecanoate and any other chemicals in the waste stream (e.g., High-Density Polyethylene - HDPE, glass).

    • The container must have a secure, leak-proof screw-top cap.[13][14]

    • Ensure the container is clean and dry before its first use for waste accumulation.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[14]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of all contents (e.g., "Methyl 12-hydroxydodecanoate," "Methanol," etc.). Do not use abbreviations or formulas.

      • The approximate percentage of each component.

      • The date accumulation began (the date the first waste was added).[11]

      • The specific hazard(s) associated with the waste (e.g., "Flammable," "Aquatic Toxin").

  • Accumulation in the Laboratory:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[14]

    • The container must be kept closed at all times except when actively adding waste.[14] This is a critical safety and compliance point to prevent the release of vapors.

    • Use secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks or spills.[11][14]

    • Segregate the Methyl 12-hydroxydodecanoate waste from incompatible materials, such as strong oxidizing agents or bases.[12]

  • Preparing for Disposal:

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

    • Once the container is full, or if you are finished generating this waste stream, securely fasten the cap.

    • Fill in the "full" date on the hazardous waste tag.

    • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[11] Do not pour chemical waste down the drain.[11][15]

Section 4: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuation and Notification: Evacuate personnel from the immediate spill area and notify your supervisor and institutional EHS.

  • Control and Containment: If safe to do so, prevent the spill from spreading or entering drains by using absorbent pads or other containment materials.[15]

  • Personal Protection: Do not attempt to clean a significant spill without the appropriate PPE, including respiratory protection.

  • Cleanup: For small spills, use an inert absorbent material to soak up the liquid. Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Section 5: The Final Disposal Pathway

The ultimate destination for Methyl 12-hydroxydodecanoate waste is a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

The Self-Validating System of Professional Disposal:

The recommended and most environmentally sound method for disposing of this type of organic material is controlled incineration in a licensed chemical destruction plant.[1] This high-temperature process, often combined with flue gas scrubbing, ensures the complete destruction of the compound into less harmful components like carbon dioxide and water, while capturing any potentially hazardous byproducts.[1] Engaging a licensed waste disposal company ensures that all transportation and disposal activities are conducted in compliance with EPA and Department of Transportation (DOT) regulations.[11][17]

Disposal of Empty Containers:

An empty container that held Methyl 12-hydroxydodecanoate must be managed correctly to be considered non-hazardous.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (one that can dissolve the residue).[1][18]

  • Rinsate Collection: Crucially, all rinsate from this process must be collected and disposed of as hazardous chemical waste.[18]

  • Final Container Disposal: Once triple-rinsed, the container can be punctured to prevent reuse.[1] All labels must be removed or fully defaced.[18] The container may then be disposed of in a sanitary landfill or offered for recycling, in accordance with institutional policies.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 12-hydroxydodecanoate waste.

G Figure 1. Disposal Decision Workflow for Methyl 12-hydroxydodecanoate A Waste Generation: Methyl 12-hydroxydodecanoate (pure or in solution) B Step 1: Characterize Waste Is it mixed with RCRA hazardous substances? A->B C Step 2: Select & Label Container - Compatible Material (HDPE, Glass) - Affix 'Hazardous Waste' Tag - Detail all contents B->C Yes / Potentially H Non-Hazardous Waste Stream (Consult EHS for confirmation) B->H No D Step 3: Accumulate Safely - Satellite Accumulation Area - Keep container closed - Use secondary containment C->D E Container Full or Waste Stream Complete? D->E E->D No F Step 4: Finalize for Pickup - Securely close cap - Complete waste tag date - Contact EHS/Waste Vendor E->F Yes G Step 5: Professional Disposal - Transport by licensed hauler - Controlled Incineration at TSDF F->G

Caption: Figure 1. Disposal Decision Workflow.

References

  • Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Acme-Hardesty. (n.d.). Methyl 12-Hydroxystearate Safety Data Sheet. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Oreate AI. (2026). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Oreate AI Blog. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 12-hydroxydodecanoate. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Republic Services. (2025). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Health Effects Notebook for Hazardous Air Pollutants. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Health And Environmental Effects Profile for Methyl Isocyanate. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 12-hydroxydodecanoate

As researchers and drug development professionals, our work with specialized chemical reagents demands a vigilant and informed approach to safety. Methyl 12-hydroxydodecanoate, a valuable fatty acid ester, requires speci...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a vigilant and informed approach to safety. Methyl 12-hydroxydodecanoate, a valuable fatty acid ester, requires specific handling protocols to ensure both personal safety and experimental integrity. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in the compound's specific chemical nature. Here, we will explore not just what personal protective equipment (PPE) to use, but why it is essential, empowering you to work with confidence and security.

Hazard Identification: The Foundation of Your Safety Protocol

Understanding the inherent risks of a chemical is the critical first step in building a robust safety plan. Methyl 12-hydroxydodecanoate (CAS No. 71655-36-2) is not benign; its potential hazards are officially classified and must be respected. The primary risks are associated with its physical form as a powder, which can be easily aerosolized during handling.

According to its Safety Data Sheet (SDS), Methyl 12-hydroxydodecanoate is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate our PPE choices. The causality is direct: because the compound can irritate the skin, eyes, and respiratory tract, we must establish effective barriers to prevent contact and inhalation.

Table 1: Chemical and Hazard Profile of Methyl 12-hydroxydodecanoate

Identifier Value / Classification Source
CAS Number 71655-36-2
Molecular Formula C₁₃H₂₆O₃
Physical Form Powder / Solid
Melting Point 31-32 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

| Hazard Statements | H315, H319, H335 | |

Core Personal Protective Equipment (PPE) Protocol

Your selection of PPE must directly counteract the identified hazards. A multi-layered approach is essential, protecting all potential routes of exposure. The following protocol is based on a risk assessment for standard laboratory operations such as weighing, transferring, and preparing solutions.

Eye and Face Protection

Why it's critical: As a powder, fine particles of Methyl 12-hydroxydodecanoate can easily become airborne and cause serious eye irritation upon contact.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/Required for Powder Handling: Chemical splash goggles that provide a complete seal around the eyes. This is non-negotiable when weighing the powder or performing any operation that could generate dust.

  • Face Shield: A face shield, worn over safety goggles, is recommended during bulk transfers or when there is a significant risk of splashing, such as when dissolving the compound in a solvent.[1][2]

Skin and Body Protection

Why it's critical: The compound is a known skin irritant. Direct contact must be avoided to prevent localized inflammation, redness, and discomfort.

  • Gloves: Nitrile or neoprene gloves are the standard for handling this chemical.[3] Always check the manufacturer's specifications for chemical compatibility. Inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure on the arms.[3]

  • Additional Protection: For large-scale operations, a chemically resistant apron or suit may be necessary.[1]

Respiratory Protection

Why it's critical: Inhalation of airborne particles can lead to respiratory tract irritation.[4] Engineering controls are the first line of defense, but respiratory protection is a crucial secondary barrier.

  • Engineering Controls First: All handling of solid Methyl 12-hydroxydodecanoate that may generate dust must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

  • When Respirators are Required: If engineering controls are insufficient or not available, or during a spill cleanup, respiratory protection is mandatory. A NIOSH-approved N95 or higher-rated particulate respirator is required to prevent inhalation of the powder.[3][5]

Table 2: PPE Requirements by Laboratory Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection (if ventilation is inadequate)
Retrieving from Storage Safety glasses with side shields Nitrile Gloves Lab Coat Not typically required
Weighing Solid Compound Chemical splash goggles Nitrile Gloves Lab Coat N95 Particulate Respirator
Dissolving in Solvent Chemical splash goggles & face shield Nitrile Gloves Lab Coat N95 Particulate Respirator (if dust is present)

| Handling Solutions | Safety glasses with side shields | Nitrile Gloves | Lab Coat | Not typically required |

Operational Plan: From Preparation to Disposal

A successful safety protocol integrates PPE into a structured workflow. The following diagram and procedural steps provide a clear, self-validating system for handling Methyl 12-hydroxydodecanoate.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal Prep Review SDS & Protocol Don_PPE Don Appropriate PPE Prep->Don_PPE Confirm Hazards Weigh Weigh Solid in Ventilated Enclosure Don_PPE->Weigh Enter Lab Use Transfer & Dissolve in Fume Hood Weigh->Use Transport Safely Decon Decontaminate Workspace & Glassware Use->Decon Experiment Complete Doff_PPE Doff PPE Correctly Decon->Doff_PPE Dispose Dispose of Waste in Designated Container Doff_PPE->Dispose Segregate Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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